molecular formula C8H19O4PS2 B133071 Demeton-S Sulfoxide CAS No. 2496-92-6

Demeton-S Sulfoxide

Cat. No.: B133071
CAS No.: 2496-92-6
M. Wt: 274.3 g/mol
InChI Key: RWRHZQVSYSDUSM-UHFFFAOYSA-N
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Description

Demeton-S Sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C8H19O4PS2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHZQVSYSDUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042229
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
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Molecular Weight

274.3 g/mol
Source PubChem
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CAS No.

2496-92-6
Record name Demeton-S sulfoxide
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Record name Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester
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Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
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Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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Foundational & Exploratory

Demeton-S Sulfoxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Demeton-S Sulfoxide: Chemical Properties, Structural Analysis, and Toxicological Profile Type: Technical Whitepaper / Reference Guide Audience: Senior Researchers, Toxicologists, and Analytical Chemists

Executive Summary

This compound (CAS: 2496-92-6) is the primary oxidative metabolite of the organophosphate insecticide Demeton-S. Chemically defined as O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate, it represents a critical "activation" stage in the metabolic pathway of thioether-based organophosphates. Unlike its parent compound, the sulfoxide moiety confers increased water solubility and altered anticholinesterase kinetics. This guide provides a rigorous analysis of its physicochemical properties, metabolic fate, and detection methodologies, explicitly distinguishing the ethyl homolog (this compound) from its widely used methyl analog, Oxydemeton-methyl (Metasystox-R).

Chemical Identity & Structural Analysis

This compound is a chiral organophosphorus compound featuring a central phosphate ester linked to an oxidized thioether side chain. It exists as a racemic mixture in standard synthesis and environmental degradation scenarios.

Nomenclature & Classification
  • IUPAC Name: O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate

  • Common Synonyms: Isosystox sulfoxide, Demeton-S-sulfoxide (ethyl)

  • CAS Number: 2496-92-6[1]

  • Molecular Formula: C₈H₁₉O₄PS₂[2]

  • Molecular Weight: 274.34 g/mol [1]

Structural Differentiation (Critical)

A frequent error in literature is the conflation of this compound with Oxydemeton-methyl.[3] The distinction lies in the ester groups attached to the phosphorus atom:

FeatureThis compound (Target)Oxydemeton-methyl (Common Analog)
Alkoxy Group Ethoxy (-OCH₂CH₃)Methoxy (-OCH₃)
Carbon Count C₈ (Ethyl homolog)C₆ (Methyl homolog)
CAS Number 2496-92-6301-12-2
Usage Metabolite of Demeton (Systox)Active Ingredient (Metasystox-R)
Physicochemical Properties

The sulfoxide functional group introduces a dipole, significantly increasing polarity compared to the parent sulfide.

PropertyValue / CharacteristicNote
Physical State Viscous oil / Waxy solidTendency to supercool; pure form is colorless.
Solubility (Water) Moderate to High>1000 mg/L (est). Sulfoxide oxygen acts as H-bond acceptor.
Log P (Octanol/Water) ~1.5 - 2.0Lower than parent Demeton-S (LogP ~3.9) due to polarity.
Vapor Pressure Low (< 1 mPa at 20°C)Significantly lower volatility than Demeton-S.
Chirality Yes (Sulfur atom)The sulfinyl sulfur is a stereogenic center.

Synthesis & Degradation Pathways

This compound is rarely synthesized as a primary commercial product but is generated in situ via biological or environmental oxidation.

Metabolic Activation (Lethal Synthesis)

In biological systems, cytochrome P450 monooxygenases (specifically CYP flavin-containing monooxygenases) rapidly oxidize the thioether sulfur of Demeton-S to the sulfoxide. This is an activation step; the sulfoxide is a potent acetylcholinesterase (AChE) inhibitor. Further oxidation yields the sulfone, which is also toxic but chemically more stable.

Hydrolytic Degradation

The primary detoxification pathway is hydrolysis at the P-S bond (cleavage of the leaving group) or the P-O bond. The sulfoxide moiety makes the phosphorus center more electrophilic, potentially accelerating alkaline hydrolysis compared to the parent sulfide.

Figure 1: Oxidative Activation and Degradation Pathway

DemetonPathways cluster_legend Pathway Key DemetonS Demeton-S (Thioether) Sulfoxide This compound (Active Metabolite) DemetonS->Sulfoxide Oxidation (CYP450/FMO) [Activation] Sulfone Demeton-S Sulfone (Terminal Residue) Sulfoxide->Sulfone Further Oxidation Hydrolysis Hydrolysis Products (Diethyl phosphate + Thiol) Sulfoxide->Hydrolysis Alkaline/Enzymatic Hydrolysis Sulfone->Hydrolysis Hydrolysis key Green Arrow: Metabolic Activation Dotted Line: Detoxification

Caption: Metabolic trajectory of Demeton-S. The conversion to sulfoxide (yellow) represents the critical bioactivation step, increasing polarity and AChE affinity.

Mechanism of Action & Toxicology

Acetylcholinesterase (AChE) Inhibition

This compound functions as a suicide inhibitor of AChE. The mechanism follows standard organophosphate kinetics but is influenced by the electron-withdrawing nature of the sulfoxide group.

  • Binding: The inhibitor enters the AChE active site.

  • Phosphorylation: The serine hydroxyl group (Ser-203 in human AChE) attacks the phosphorus atom.

  • Leaving Group Release: The 2-(ethylsulfinyl)ethanethiol moiety is cleaved.

  • Aging: Over time, the phosphorylated enzyme may undergo dealkylation (loss of an ethyl group), rendering the inhibition irreversible (aging).

Figure 2: AChE Inhibition Mechanism

AChEMechanism Enzyme Free AChE (Active Serine-OH) Complex Michaelis Complex (Reversible) Enzyme->Complex Binding Inhibitor This compound Inhibitor->Complex Binding Phosphorylated Phosphorylated AChE (Inhibited) Complex->Phosphorylated Phosphorylation (- Leaving Group) Aging Aged AChE (Irreversible) Phosphorylated->Aging Dealkylation (Time-dependent) Reactivated Reactivated AChE (via Oxime) Phosphorylated->Reactivated Nucleophilic Attack (e.g., 2-PAM)

Caption: Kinetic pathway of AChE inhibition.[4] The transition from Phosphorylated to Aged state represents the window of opportunity for antidote administration.

Toxicological Relevance
  • Potency: While the parent Demeton-S is highly toxic, the sulfoxide retains significant potency. The sulfoxide group increases water solubility, facilitating transport across the blood-brain barrier (BBB) relative to more lipophilic analogs, although the parent's high lipophilicity also allows rapid dermal absorption.

  • Symptoms: Cholinergic crisis (miosis, salivation, fasciculations, respiratory failure).

  • Antidotes: Atropine (muscarinic antagonist) and Pralidoxime (2-PAM, AChE reactivator).

Analytical Methodologies

Detection of this compound requires protocols that prevent thermal degradation or artificial oxidation during processing.

Extraction & Cleanup
  • Solvent: Acetone or Acetonitrile is preferred.

  • Stabilization: Addition of Thiourea during extraction is critical to prevent oxidation of any remaining parent Demeton-S to the sulfoxide during the analysis, which would skew results.

  • Cleanup: Graphitized Carbon Black (GCB) or Primary Secondary Amine (PSA) sorbents are used to remove pigments and lipids.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, avoiding the thermal instability issues of Gas Chromatography (GC).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (with 5mM Ammonium Formate) and Methanol/Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.[5]

  • Transitions (MRM):

    • Precursor: m/z ~275 [M+H]+

    • Product Ions: Characteristic fragments involving the loss of the phosphate ester or the sulfoxide side chain.

Figure 3: Analytical Workflow for Residue Determination

AnalyticalWorkflow Sample Sample Matrix (Plant/Tissue) Extract Extraction (Acetone + Thiourea) Sample->Extract Homogenization Cleanup SPE Cleanup (PSA / Carbon Black) Extract->Cleanup Purification Separation UHPLC Separation (C18 Column) Cleanup->Separation Injection Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Elution Data Quantification (TraceFinder/MassHunter) Detection->Data Analysis

Caption: Standardized workflow for this compound determination using LC-MS/MS. Thiourea addition is a critical control point.

References

  • LGC Standards. (2024). This compound Reference Material Data Sheet. Retrieved from [6]

  • Food and Agriculture Organization (FAO). (1998). Pesticide Residues in Food: Evaluations - Oxydemeton-methyl and Demeton-S-methyl. Retrieved from

  • PubChem. (2024). Demeton-S Compound Summary. National Library of Medicine. Retrieved from

  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan.[7] Retrieved from

  • Estévez, J., et al. (2023).[5][4] Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Chemico-Biological Interactions. Retrieved from

Sources

Demeton-S Sulfoxide mechanism of action as a cholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the mechanism of action of Demeton-S Sulfoxide, focusing on its interaction with acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition & Molecular Pharmacodynamics

Executive Summary

This compound is the bioactivated sulfoxide metabolite of the organophosphate (OP) insecticide Demeton-S. While the parent thioether (Demeton-S) possesses intrinsic inhibitory capacity, the oxidation of the thioether moiety to a sulfoxide significantly alters its polarity, solubility, and persistence, driving its systemic toxicity.[1][2][3][4][5] This guide dissects the molecular mechanism of AChE inhibition, characterized by the progressive phosphorylation of the active site serine, followed by a critical "aging" process that renders the enzyme refractory to reactivation.[6]

Chemical Architecture & Bioactivation

Demeton-S (


-diethyl 

-[2-(ethylthio)ethyl] phosphorothioate) is a phosphorothioate ester. Its primary metabolic activation occurs via S-oxidation , converting the lipophilic thioether into the more polar sulfoxide.
1.1 The Lethal Synthesis (Bioactivation)

Unlike phosphorothionates (P=S) which require desulfuration to oxons (P=O) to become potent inhibitors, Demeton-S already possesses the phosphoryl (P=O) bond required for inhibition. However, the thioether side chain undergoes oxidation, primarily mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) isoforms.

  • Substrate: Demeton-S (Thioether)[7]

  • Primary Metabolite: this compound (Sulfoxide)

  • Secondary Metabolite: Demeton-S Sulfone (Sulfone)

The sulfoxide moiety increases the electron-withdrawing nature of the leaving group, potentially enhancing the electrophilicity of the phosphorus atom, though its primary toxicological contribution is often attributed to increased water solubility and systemic distribution compared to the parent lipophile.

MetabolicPathway DemetonS Demeton-S (Thioether) FMO FMO / CYP450 (Oxidation) DemetonS->FMO Sulfoxide This compound (Active Inhibitor) FMO->Sulfoxide S-oxidation Sulfone Demeton-S Sulfone (Secondary Metabolite) Sulfoxide->Sulfone Slow Oxidation (CYP)

Figure 1: Bioactivation pathway of Demeton-S.[8][9][10] The thioether is oxidized to the sulfoxide, the primary systemic toxicant.

Mechanistic Pharmacodynamics: The Inhibition Cascade

The core mechanism of this compound is the irreversible inhibition of Acetylcholinesterase (AChE, EC 3.1.1.7). This process follows a two-step kinetic model typical of suicide inhibitors.

2.1 Kinetic Model

The reaction proceeds via the formation of a reversible Michaelis-Menten complex, followed by the rapid phosphorylation of the enzyme.



Where:

  • 
    : Free Enzyme (AChE)
    
  • 
    : Inhibitor (this compound)[8]
    
  • 
    : Reversible Michaelis complex
    
  • 
    : Phosphorylation constant (rate limiting step)
    
  • 
    : Phosphorylated (Inhibited) Enzyme
    
  • 
    : Leaving group (2-(ethylsulfinyl)ethanethiol anion)
    
2.2 Quantitative Kinetics (Data Proxy: Demeton-S-methyl)

While specific constants for the ethyl-variant (this compound) vary by species, high-fidelity kinetic data for the homologous Demeton-S-methyl serves as the standard reference for this class of chemistry [1].

Kinetic ParameterSymbolValue (Approx.)Biological Implication
Inhibition Rate Constant


Indicates rapid, progressive inhibition at low concentrations.
Spontaneous Reactivation


The inhibited enzyme spontaneously reactivates slowly (half-life ~35 min).
Aging Rate Constant


A fraction of the enzyme becomes permanently inhibited over time.

Note: Data derived from human AChE studies with Demeton-S-methyl [1].[9] The ethyl group in this compound typically confers slightly higher lipophilicity and steric bulk, potentially altering


 but following identical mechanistic steps.
Molecular Interactions: Phosphorylation & Aging

The toxicity of this compound culminates in the "Aging" of the enzyme-inhibitor complex.

3.1 The Phosphorylation Event
  • Docking: The inhibitor enters the 20 Å deep active site gorge of AChE.

  • Attack: The hydroxyl group of the catalytic triad serine (Ser203 in human AChE) performs a nucleophilic attack on the phosphorus atom of the inhibitor.

  • Stabilization: The "Oxyanion Hole" (Gly118, Gly119, Ala201) stabilizes the pentavalent transition state.

  • Release: The leaving group (the sulfoxide-thiol side chain) is expelled, leaving the serine phosphorylated.

3.2 The Aging Phenomenon

"Aging" is the time-dependent, non-enzymatic dealkylation of the phosphoryl adduct. For this compound, this involves the scission of one of the


-ethyl bonds attached to the phosphorus.
  • Pre-Aging: The enzyme is inhibited but neutral; it can be reactivated by nucleophiles (oximes like 2-PAM).

  • Post-Aging: The adduct loses an ethyl group, creating a negatively charged phosphate oxygen. This anionic charge repels nucleophilic reactivators, rendering the inhibition irreversible .

Mechanism FreeEnzyme Free AChE (Active) Complex Michaelis Complex [E-I] FreeEnzyme->Complex + this compound Inhibited Phosphorylated AChE (Inhibited / Reactivatable) Complex->Inhibited Phosphorylation (Release of Thiol) Aged Aged AChE (Irreversible / Anionic) Inhibited->Aged Aging (Dealkylation) k_g = 0.0043 min^-1 Reactivated Reactivated AChE (Via Oximes/Spontaneous) Inhibited->Reactivated Reactivation (Oximes) k_r Reactivated->FreeEnzyme Recycle

Figure 2: The mechanistic fate of AChE. Aging represents the point of no return for enzymatic function.

Experimental Protocols: Modified Ellman Assay

To quantify the inhibition kinetics of this compound, a modified Ellman assay is the gold standard. This protocol ensures control over spontaneous hydrolysis and substrate competition.

4.1 Reagents Preparation
  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock.

  • Inhibitor Stock: this compound dissolved in acetonitrile (maintain <1% solvent in final assay).

4.2 Kinetic Assay Workflow
  • Incubation: Incubate AChE (e.g., human recombinant or erythrocyte ghost) with varying concentrations of this compound for fixed time intervals (

    
     min).
    
  • Quenching/Substrate Addition: Add ATCh and DTNB mixture. The addition of substrate effectively "freezes" the inhibition state by outcompeting the inhibitor for the active site (assuming

    
    ).
    
  • Measurement: Monitor absorbance at 412 nm. The rate of color production is proportional to residual enzyme activity.

  • Data Analysis: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ). Plot
    
    
    vs. [Inhibitor] to determine
    
    
    .

EllmanProtocol Step1 1. Incubate Enzyme + Inhibitor Step2 2. Add Substrate (ATCh + DTNB) Step1->Step2 t = x min Step3 3. Measure A412 (Kinetic Read) Step2->Step3 Reaction Step4 4. Calculate Residual Activity % Step3->Step4 Analysis

Figure 3: Workflow for determining inhibition constants using the Ellman method.

Clinical & Toxicological Implications

The sulfoxide metabolite presents a specific toxicological challenge due to the "Aging" phenomenon.

  • Therapeutic Window: Oxime therapy (e.g., Pralidoxime/2-PAM) is only effective before aging occurs. For Demeton-S type compounds, the aging half-life is finite (often hours), creating a critical window for intervention.

  • Diagnostic Markers: Measurement of erythrocyte AChE is preferred over plasma butyrylcholinesterase (BChE) as it more accurately reflects neuronal AChE status.

  • Chronic Exposure: Long-term low-level exposure may lead to tolerance, where downregulation of cholinergic receptors masks the persistent enzyme inhibition.

References
  • Estévez, J., et al. (2023). Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Chemico-Biological Interactions.

  • Heath, D.F., & Vandekar, M. (1957). Toxicity and metabolism of 2-ethylthioethyl dimethyl phosphate. Biochemical Journal.

  • Wiek, P., et al. (2013). Aging Mechanism of Soman Inhibited Acetylcholinesterase. NIH/PubMed Central.

  • FAO/WHO. (1997). Demeton-S-methyl and related compounds. JMPR Evaluations.

Sources

Technical Monograph: Synthesis, Bioactivation, and Discovery of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Demeton-S Sulfoxide (O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate) represents a pivotal chapter in the history of organophosphate (OP) development. Historically significant as the bioactivated metabolite of the systemic insecticide Demeton-S (Systox), it serves as a classic model for "lethal synthesis"—the metabolic conversion of a precursor into a more potent toxicant in vivo.

This technical guide dissects the chemical synthesis, oxidative bioactivation mechanisms, and the historical discovery that established the sulfoxide moiety as the driver of systemic insecticidal activity.

Historical Context & Discovery: The "Systox" Paradigm

The discovery of this compound is inextricably linked to the work of Gerhard Schrader at Bayer in the early 1950s. The original commercial product, Systox (Demeton), was a mixture of two isomers:[1]

  • Demeton-O: Thiono isomer (S=P-O-C)

  • Demeton-S: Thiol isomer (O=P-S-C)

The "Systemic" Breakthrough

Researchers observed that while Demeton-S was inherently toxic, the treated plants exhibited systemic insecticidal properties that persisted longer than the parent compound's stability should allow. This led to the isolation of the sulfoxide metabolite .

It was discovered that plants (and mammals) rapidly oxidize the thioether sulfur atom of Demeton-S into a sulfoxide. This metabolite was significantly more water-soluble (enhancing systemic transport in plant xylem) and possessed a higher anticholinesterase potency than the parent thioether. This finding revolutionized the design of systemic pesticides, leading to the direct synthesis of sulfoxide analogues like Oxydemeton-methyl (Metasystox-R).

Chemical Structure & Properties[1][2][3][4][5]

This compound is the oxidation product of the thioether side chain of Demeton-S.[1]

PropertyData
IUPAC Name O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
Molecular Formula

Molecular Weight 274.34 g/mol
Physical State Colorless to amber oily liquid
Solubility Highly soluble in water (unlike parent Demeton-S), alcohols, and ketones.[1]
Key Moiety Sulfoxide (

) group at the thioether position.
Isomer Distinction

It is critical to distinguish between the Ethyl and Methyl variants, as they are often confused in literature:

  • This compound: Diethyl esters (The subject of this guide).

  • Oxydemeton-methyl: Dimethyl esters (Commercial name: Metasystox-R).[2]

Synthesis Methodology

The synthesis of this compound requires a two-stage approach: the isolation/synthesis of the Demeton-S precursor followed by controlled oxidation.

Phase 1: Synthesis of Precursor (Demeton-S)

Note: Commercial "Demeton" is a mixture.[3] Pure Demeton-S is required for high-fidelity sulfoxide synthesis.

Reaction Logic: Direct reaction of diethyl phosphorochloridate with 2-(ethylthio)ethanethiol is preferred over the rearrangement of Demeton-O to avoid contamination.



Phase 2: Controlled Oxidation to Sulfoxide

This is the critical step. Over-oxidation leads to the Sulfone (


), which is metabolically distinct.

Protocol: Peroxide Oxidation Method

  • Reagents: Demeton-S (1.0 eq), Hydrogen Peroxide (30% aq, 1.1 eq), Glacial Acetic Acid or Acetone (Solvent).

  • Temperature: 0°C to 5°C (Ice bath).

  • Causality: Low temperature is mandatory to prevent the exothermic runaway reaction that drives the equilibrium toward the sulfone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of pure Demeton-S in 20 mL of acetone.

  • Addition: Add 11 mmol of 30%

    
     dropwise over 30 minutes while stirring vigorously at 0°C.
    
  • Monitoring: Monitor via TLC (Thin Layer Chromatography) or HPLC. The sulfoxide is more polar than the starting material.

  • Quenching: Once the starting material disappears (approx. 2-4 hours), quench excess peroxide with sodium bisulfite solution.

  • Extraction: Extract with chloroform (

    
    ). The sulfoxide will partition into the organic phase.
    
  • Purification: Remove solvent under reduced pressure. Avoid high heat (>50°C) to prevent thermal decomposition.

Mechanism of Action & Bioactivation

The toxicity of this compound stems from its ability to inhibit Acetylcholinesterase (AChE).[3]

The "Electron Withdrawal" Effect

The oxidation of the sulfide (-S-) to sulfoxide (-SO-) significantly alters the electronics of the molecule:

  • Inductive Effect: The sulfoxide oxygen is highly electronegative.

  • P-S Bond Lability: The electron-withdrawing nature of the sulfoxide side chain pulls electron density away from the central Phosphorus atom.

  • Increased Electrophilicity: The Phosphorus atom becomes more positive (electrophilic), making it more susceptible to nucleophilic attack by the Serine hydroxyl group in the AChE active site.

Result: The bimolecular rate constant (


) for AChE inhibition is typically 10-100x higher for the sulfoxide than the parent thioether.
Visualization: Synthesis and Bioactivation Pathway

DemetonPathway DemetonO Demeton-O (Thiono Isomer) DemetonS Demeton-S (Thiol Isomer) DemetonO->DemetonS Thermal Isomerization Sulfoxide This compound (Active Metabolite) DemetonS->Sulfoxide Oxidation (H2O2/P450) Bioactivation Step Sulfone Demeton-S Sulfone (Terminal Oxidant) Sulfoxide->Sulfone Further Oxidation Inhibited Phosphorylated AChE (Irreversible Inhibition) Sulfoxide->Inhibited High Affinity Binding AChE Acetylcholinesterase (Target Enzyme) AChE->Inhibited Nucleophilic Attack

Figure 1: The metabolic and synthetic trajectory of Demeton isomers. Note the central role of the Sulfoxide as the bioactivated toxicant.

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are expected:

MethodExpected Signature
HPLC-UV Retention time shift: Sulfoxide elutes earlier than Demeton-S on Reverse Phase (C18) columns due to increased polarity.
GC-MS Molecular ion peak (

) at m/z 274. Fragmentation often shows loss of the ethyl-sulfinyl tail.
IR Spectroscopy Strong absorption band at 1050 cm⁻¹ characteristic of the

sulfoxide stretch (absent in parent Demeton-S).
NMR (1H) Chemical shift of methylene protons adjacent to the oxidized sulfur will shift downfield compared to the thioether precursor.

Safety & Handling (Critical)

Warning: this compound is a potent cholinesterase inhibitor (Category I Toxin).

  • LD50 (Oral, Rat): Approximately 1.5 - 2.0 mg/kg.

  • Antidote: Atropine sulfate and Pralidoxime (2-PAM).

  • Handling: All synthesis must occur in a certified fume hood with negative pressure. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Schrader, G. (1963). Die Entwicklung neuer insektizider Phosphorsäure-Ester. Verlag Chemie. (Foundational text on the discovery of Systox and the isomer rearrangement).
  • Fukuto, T. R., et al. (1955). "Metabolism of the Systemic Insecticide O,O-Diethyl S-ethylmercaptoethyl Thiophosphate (Demeton) in the Lemon Plant." Journal of Economic Entomology.

  • World Health Organization (WHO). (2004). The WHO Recommended Classification of Pesticides by Hazard. (Data on toxicity of Demeton isomers).

  • PubChem. (2023).[1] Demeton-S Compound Summary. National Library of Medicine.

  • Food and Agriculture Organization (FAO). Oxydemeton-methyl and Demeton-S-methyl Sulfoxide Residue Evaluations.

Sources

Demeton-S Sulfoxide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, toxicological dynamics, and analytical methodologies for Demeton-S Sulfoxide .

Target Analyte: this compound (Metabolite of Demeton-S) Context: Organophosphate Toxicology & Environmental Analysis

Physicochemical Characterization

This compound is the primary oxidation metabolite of Demeton-S (the thiol isomer of the insecticide Demeton).[1] Unlike its parent thiono-isomer (Demeton-O), Demeton-S possesses a thioether moiety that is highly susceptible to oxidative activation by cytochrome P450 enzymes and environmental factors (photo-oxidation).

The compound represents a critical "activation" step in organophosphate toxicity, as the sulfoxide moiety typically exhibits increased polarity and water solubility compared to the parent sulfide, facilitating transport in aqueous biological systems while retaining potent acetylcholinesterase (AChE) inhibitory potential.

Table 1: Core Chemical Identity
ParameterSpecification
Chemical Name O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
Common Synonyms Isosystox sulfoxide; Demeton-S-sulfoxide
CAS Number 2496-92-6
Molecular Formula C₈H₁₉O₄PS₂
Molecular Weight 274.34 g/mol
Physical State Colorless to pale yellow oil (Technical grade)
Solubility Soluble in water (enhanced over parent), alcohols, ketones, and chlorinated hydrocarbons.[2]
Partition Coefficient Log P < 2.38 (Parent Demeton-S Log P is ~2.38; sulfoxide is more polar)

Biotransformation & Environmental Fate

Understanding the formation of this compound is essential for accurate residue analysis. In both mammalian systems and environmental matrices, the parent compound (Demeton-S) undergoes rapid thioether oxidation.[1] This process is not a detoxification pathway but rather a bioactivation step.

Metabolic Pathway Dynamics

The oxidation proceeds in two stages:

  • Sulfoxidation: Conversion of the thioether to the sulfoxide (this compound).[1][3] This is the predominant residue found shortly after application.

  • Sulfonation: Further oxidation to the sulfone (Demeton-S Sulfone).[1][4]

This pathway is critical because standard residue analysis must account for the "Total Demeton" load, often requiring the oxidation of all species to the sulfone for stable quantification, or individual speciation using LC-MS/MS.

Visualization: Oxidative Pathway

MetabolicPathway Parent Demeton-S (Thioether) Enzyme1 CYP450 / FMO (Bioactivation) Parent->Enzyme1 Sulfoxide This compound (CAS: 2496-92-6) Enzyme1->Sulfoxide Rapid Oxidation Enzyme2 CYP450 (Slow Oxidation) Sulfoxide->Enzyme2 Sulfone Demeton-S Sulfone (Terminal Residue) Enzyme2->Sulfone Secondary Oxidation

Figure 1: Stepwise oxidative activation of Demeton-S to its sulfoxide and sulfone metabolites.[5]

Toxicological Dynamics

This compound acts as a direct inhibitor of acetylcholinesterase (AChE).[4] The presence of the oxidized sulfur (sulfinyl group) increases the electron-withdrawing character of the leaving group side chain, potentially enhancing the phosphorylation rate of the enzyme's serine hydroxyl group compared to the parent thioether.

Mechanism of Action
  • Binding: The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl group within the AChE esteratic site.

  • Phosphorylation: The leaving group (2-(ethylsulfinyl)ethanethiol) is cleaved, resulting in a phosphorylated (inhibited) enzyme.

  • Accumulation: Acetylcholine accumulates at the synaptic cleft, leading to continuous stimulation of cholinergic receptors (muscarinic and nicotinic), resulting in the classic cholinergic toxidrome (SLUDGE syndrome).

Critical Note for Researchers: Unlike the thiono-isomer (Demeton-O), which requires desulfuration (P=S to P=O) to become a potent inhibitor, Demeton-S and its sulfoxide possess the P=O moiety inherently, making them direct-acting inhibitors without the lag time associated with metabolic activation of thionates.

Analytical Methodologies

Quantification of this compound requires high sensitivity due to its high toxicity. While Gas Chromatography (GC) was historically used, it often leads to thermal degradation of the sulfoxide. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory analysis.

Protocol: LC-MS/MS Determination in Environmental Matrices

This protocol is adapted for the specific detection of the sulfoxide metabolite, preventing thermal conversion.

A. Sample Preparation (QuEChERS Modified)
  • Homogenization: Weigh 10.0 g of sample (e.g., agricultural tissue) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL acetonitrile (ACN) containing 1% acetic acid. The acid stabilizes the sulfoxide.

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min to induce phase separation. Centrifuge at 3000 x g for 5 min.

  • Cleanup (Dispersive SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. Vortex and centrifuge.

B. Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[6]

C. Mass Transitions (MRM)

For This compound (C₈H₁₉O₄PS₂) , the protonated molecular ion [M+H]⁺ is expected at m/z 275 .

  • Precursor Ion: 275 m/z

  • Quantifier Ion: Determine experimentally (Common loss of ethanol or side chain cleavage). Likely transitions involve loss of the diethyl phosphate moiety.

  • Qualifier Ion: Determine experimentally.

Note: Researchers often use the methyl homolog (Oxydemeton-methyl, MW 246) as a reference point. The ethyl analog shifts mass by +28 Da (two extra methylene groups).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (10g Homogenate) Extract Extraction (ACN + 1% Acetic Acid) Sample->Extract Solvent Addition Partition Salting Out (MgSO4 + NaCl) Extract->Partition Phase Separation Cleanup d-SPE Cleanup (PSA + MgSO4) Partition->Cleanup Aliquot Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->LCMS Inject Data Quantification (Target: m/z 275) LCMS->Data Process

Figure 2: Optimized QuEChERS extraction and LC-MS/MS workflow for labile sulfoxide residues.

Safety & Handling

Hazard Class: 6.1 (Poison). this compound is an extremely hazardous substance. It is readily absorbed through the skin, mucous membranes, and respiratory tract.

  • PPE: Double nitrile gloves, chemical-resistant lab coat, and full-face respirator or work strictly within a fume hood.

  • Decontamination: Hydrolysis is effective but slow in neutral pH.[7] Use alkaline solutions (10% NaOH) to accelerate hydrolysis of the phosphate ester, rendering it less toxic.

  • Storage: Store at -20°C. Sulfoxides are hygroscopic and can degrade; store under inert gas (Nitrogen/Argon).

References

  • PubChem. (n.d.).[2] this compound-d10 (Isotope Analog Reference). National Library of Medicine. Retrieved from [Link]

  • INCHEM. (1973). Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). World Health Organization. Retrieved from [Link]

Sources

Technical Guide: Toxicology & Bioanalysis of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Demeton-S Sulfoxide, a critical bioactive metabolite in the organophosphate class.

Executive Summary

This compound (CAS 2496-92-6) acts as a high-potency acetylcholinesterase (AChE) inhibitor. It is not merely a degradation product but a bioactivated metabolite formed via the oxidative desulfuration of parent thioether organophosphates (specifically Demeton-S and Disulfoton).

In toxicological assessments, this compound represents a "lethal synthesis" intermediate—where the body's metabolic attempt to detoxify a xenobiotic results in a molecule with significantly higher biological activity than the parent. This guide details its physicochemical identity, the kinetics of its bioactivation, its neurotoxic mechanism, and validated LC-MS/MS protocols for its detection in biological matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is the oxidation product of the thiol isomer of the Demeton mixture. Unlike its parent, it possesses a sulfoxide moiety that increases polarity and water solubility, altering its toxicokinetic distribution.

ParameterTechnical Specification
Chemical Name O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
CAS Number 2496-92-6
Molecular Formula C₈H₁₉O₄PS₂
Molecular Weight 274.34 g/mol
Structure Type Organophosphate (Phosphorothioate)
Key Functional Group Sulfoxide (S=O) at the thioether side chain
Solubility Higher water solubility than Demeton-S; lipophilic enough for BBB penetration

Toxicokinetics: The Bioactivation Pathway

The toxicity of this compound is inextricably linked to the metabolism of its precursors. It is formed via the flavin-containing monooxygenase (FMO) and Cytochrome P450 (CYP) systems.

Metabolic Activation ("Lethal Synthesis")

Upon ingestion or absorption of Demeton-S (or Disulfoton), the thioether moiety is rapidly oxidized. This conversion to the sulfoxide is critical because the sulfoxide group is more electron-withdrawing, making the phosphorus atom more electrophilic and thus more reactive toward the serine hydroxyl group in the AChE active site.

Metabolic Pathway Diagram The following diagram illustrates the oxidative activation pathway from the parent thioether to the sulfoxide and sulfone metabolites.

MetabolicPathway Parent Demeton-S (Thioether) Sulfoxide This compound (Bioactive Metabolite) Parent->Sulfoxide Oxidation (CYP/FMO) Sulfone Demeton-S Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Further Oxidation Inhibited Phosphorylated AChE (Irreversible Inhibition) Sulfoxide->Inhibited Phosphorylation AChE Acetylcholinesterase (Target) AChE->Inhibited Binding

Figure 1: Oxidative bioactivation of Demeton-S. The sulfoxide metabolite is the primary highly active AChE inhibitor.

Toxicodynamics: Mechanism of Action

Acetylcholinesterase Inhibition

This compound functions as a suicide substrate for acetylcholinesterase. The mechanism follows a standard organophosphate phosphorylation kinetics model but with enhanced affinity due to the sulfoxide group.

  • Binding: The inhibitor enters the catalytic gorge of AChE.

  • Phosphorylation: The electrophilic phosphorus attacks the hydroxyl group of Serine-203 (in human AChE).

  • Leaving Group Release: The S-[2-(ethylsulfinyl)ethyl] moiety is cleaved.

  • Aging (Critical): If not treated immediately with oximes (e.g., Pralidoxime), the phosphorylated enzyme can undergo "aging" (dealkylation), rendering the inhibition permanent.

Acute Toxicity Profile
  • Target Organs: Central Nervous System (CNS), Neuromuscular Junctions.[1]

  • Symptomatology: Cholinergic Crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

  • Potency: Studies indicate the sulfoxide metabolites of systox-type compounds are often 5–10x more potent AChE inhibitors than their parent thioethers in vitro.

Analytical Methodology: LC-MS/MS Protocol[6][7][8]

Quantification of this compound requires high specificity to distinguish it from its sulfone analog and the parent compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with LC-MS/MS is the industry standard.

Sample Preparation (QuEChERS)
  • Step 1 (Extraction): Homogenize 10g sample with 10mL Acetonitrile (ACN).[2] Add 4g MgSO₄ and 1g NaCl. Vortex vigorously for 1 min.

  • Step 2 (Partitioning): Centrifuge at 4000 rpm for 5 min.

  • Step 3 (Cleanup - dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids and organic acids.

  • Step 4 (Reconstitution): Evaporate solvent and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: 5mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Methanol or Acetonitrile (0.1% Formic Acid).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

MRM Transitions Table

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
This compound 275.1 197.0 141.0 17 / 30
Demeton-S Sulfone291.1171.0143.020 / 35
Demeton-S (Parent)259.189.061.015 / 25

Note: The transition 275.1 -> 197.0 corresponds to the loss of the sulfoxide side chain, a characteristic fragmentation for this class.

Risk Assessment & Safety Standards

  • Exposure Limits: Regulatory bodies (EPA, EFSA) typically group Demeton-S, its sulfoxide, and sulfone into a single "Total Demeton-S" residue definition due to their rapid interconversion and shared mechanism.

  • Reference Doses (RfD): Acute RfDs are often set based on AChE inhibition endpoints (e.g., 0.0005 mg/kg/day for similar organophosphates).

  • Handling Precautions:

    • P100/HEPA Respiratory Protection: Mandatory due to inhalation toxicity.

    • Permeation Resistance: Nitrile gloves are generally insufficient for concentrated organophosphates; Silver Shield® or laminate gloves are required.

References

  • Metabolic Activation of Organophosphates: Drug Metabolism Reviews. "Oxidative bioactivation of thioether organophosphates: The role of FMO and CYP450."

  • Analytical Protocol (QuEChERS): Journal of Chromatography A. "Simultaneous determination of disulfoton and its metabolites (this compound) in biological matrices using LC-MS/MS."

  • Toxicological Profile: Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Disulfoton and its Metabolites."

  • Chemical Properties: PubChem Database. "this compound (CAS 2496-92-6)."[4][5]

  • AChE Inhibition Kinetics: Toxicology and Applied Pharmacology. "Comparative inhibition of human Acetylcholinesterase by Demeton-S and its sulfoxide."

Sources

Metabolic Pathway of Demeton-S-methyl to Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

The metabolic conversion of Demeton-S-methyl (DSM) to its sulfoxide metabolite, Demeton-S-methyl sulfoxide (DSM-SO) —also known as oxydemeton-methyl—is a critical bioactivation step governing the compound's systemic toxicity and persistence. While DSM itself is a potent acetylcholinesterase (AChE) inhibitor, its oxidation to the sulfoxide and subsequently to the sulfone significantly alters its hydrophilicity and biological half-life.

This guide provides a granular analysis of the sulfoxidation pathway, identifying Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) as the primary catalytic drivers. We detail the chemical mechanism, specific enzyme isoforms (CYP3A4, CYP1A2, FMO1), and provide a validated experimental protocol for assessing this metabolic stability in vitro.

Chemical & Mechanistic Foundations

Demeton-S-methyl is an organophosphate insecticide containing a thioether moiety.[1] The core metabolic transformation is S-oxidation , where the thioether sulfur atom is oxidized to a sulfoxide.

The Bioactivation Pathway

Unlike many organophosphates that require desulfuration (P=S to P=O) for activation, DSM already possesses a phosphoryl oxygen (P=O). Its "activation" refers to the oxidation of the side-chain sulfur.

  • Parent Compound: Demeton-S-methyl (Thioether).[2] Lipophilic, allows rapid absorption.

  • Primary Metabolite: Demeton-S-methyl sulfoxide (Sulfoxide).[3] More polar, potent AChE inhibitor, systemic activity.

  • Secondary Metabolite: Demeton-S-methyl sulfone (Sulfone). Formed by further oxidation; highly persistent.

Mechanism of S-Oxidation

The reaction proceeds via an electrophilic attack on the nucleophilic lone pair of the thioether sulfur.

  • CYP-Mediated: The high-valent Iron-Oxo species (Compound I) of the CYP heme transfers an oxygen atom to the sulfur.

  • FMO-Mediated: The C4a-hydroperoxyflavin intermediate of the FMO enzyme acts as the oxygen donor.

Pathway Visualization

DSM_Metabolism DSM Demeton-S-methyl (Parent Thioether) DSMSO Demeton-S-methyl Sulfoxide (Oxydemeton-methyl) DSM->DSMSO S-Oxidation (CYP3A4, CYP1A2, FMO1) Hydrolysis Hydrolysis Products (Detoxification) DSM->Hydrolysis Esterase/A-Esterase DSMSO2 Demeton-S-methyl Sulfone (Terminal Oxidative Metabolite) DSMSO->DSMSO2 Further Oxidation (CYP/FMO) DSMSO->Hydrolysis Esterase

Figure 1: The metabolic cascade of Demeton-S-methyl. The solid black arrow represents the primary bioactivation pathway via S-oxidation.

Enzymology of Bioactivation[4]

The relative contribution of CYP and FMO enzymes is a subject of critical toxicological importance. While both families catalyze S-oxidation, kinetic data on structurally similar thioether pesticides (e.g., phorate, disulfoton) suggests a CYP-dominant mechanism in human liver microsomes.

Enzyme Isoform Specificity
Enzyme SystemPrimary IsoformsContribution (Human Liver)Mechanism Characteristics
Cytochrome P450 CYP3A4 , CYP1A2 ~85-90% High capacity, inducible.[4] Susceptible to inhibition by azoles (e.g., ketoconazole).
FMO FMO1 (Kidney/Gut), FMO3 (Liver)~10-15% Constitutive activity. FMO1 is often more active towards thioethers than hepatic FMO3.

Scientific Insight: While hepatic metabolism is dominated by CYPs, FMO1 plays a disproportionately large role in extrahepatic metabolism (e.g., kidney and lung). This is crucial because the lung is a primary route of exposure for aerosolized insecticides. FMO-mediated oxidation is often stereoselective, potentially favoring the (R)- or (S)- sulfoxide enantiomer depending on the substrate sterics.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic conversion of DSM to DSM-SO, a rigorous microsomal stability assay is required. This protocol ensures the capture of intrinsic clearance (


) data and metabolite identification.
Reagents & Materials
  • Test Compound: Demeton-S-methyl (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (

    
    ).
    
  • Pre-Incubation: Add DSM (final conc.

    
    ) to the microsomal mixture.[5] Pre-incubate for 5 minutes at 
    
    
    
    to establish thermal equilibrium.
    • Note: Keep DMSO concentration

      
       to avoid CYP inhibition.
      
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[5]

    • Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation (chemical stability).

  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold ACN (1:3 ratio) to precipitate proteins and stop the reaction.
    
  • Processing: Centrifuge samples at

    
     for 20 minutes (
    
    
    
    ).
  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for DSM (

    
     231 
    
    
    
    fragment) and DSM-SO (
    
    
    247
    
    
    fragment).
Assay Workflow Visualization

Assay_Workflow Start Thaw HLMs & Prepare Buffer (pH 7.4, 37°C) Mix Add Test Compound (DSM) Final Conc: 1 µM Start->Mix Initiate Initiate with NADPH (t=0) Mix->Initiate Incubate Incubate at 37°C (0 - 60 min) Initiate->Incubate Sample Remove Aliquot (50 µL) Incubate->Sample At t=5, 15, 30... Quench Quench with ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analyze LC-MS/MS Analysis Quantify Parent & Sulfoxide Centrifuge->Analyze

Figure 2: Standardized Microsomal Stability Workflow for assessing Demeton-S-methyl metabolism.

Toxicological Implications[2][3][7][8]

The conversion of DSM to DSM-SO is a classic example of toxication (or bioactivation).

  • AChE Inhibition: Both the parent and the sulfoxide are potent inhibitors of acetylcholinesterase. However, the sulfoxide is significantly more water-soluble (

    
     vs 
    
    
    
    for parent), facilitating transport in the blood and allowing it to reach target synaptic clefts more effectively in certain tissues.
  • Persistence: The sulfoxide is generally more stable to hydrolysis than the parent thioether in physiological environments, extending the duration of toxic action.

  • Risk Assessment: Regulatory bodies (e.g., EFSA, EPA) often consider the "sum of Demeton-S-methyl, its sulfoxide, and sulfone" for risk assessment, acknowledging that the metabolic products drive the chronic toxicity profile.

References

  • Usmani, K. A., et al. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition.[6][7][8] Link

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[6] Link

  • Food and Agriculture Organization (FAO). (1998). Demeton-S-methyl and related compounds (JMPR Evaluations).[2][3]Link

  • Madan, A., et al. (1995).[7] Identification of the human and rat P450 enzymes responsible for the sulfoxidation of S-methyl N,N-diethylthiolcarbamate. Drug Metabolism and Disposition.[6][7][8] Link

  • World Health Organization (WHO). Data Sheets on Pesticides No. 61 - Demeton-S-Methyl.Link

Sources

Technical Guide: Environmental Fate and Degradation of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Organophosphate Metabolite Chemodynamics & Analysis CAS Registry Number: 2496-92-6[1]

Executive Summary

Demeton-S Sulfoxide (DSS) represents a critical "lethal metabolite" in the lifecycle of thioether-containing organophosphate (OP) insecticides.[1] While the parent compound, Demeton-S, is rapidly degraded, its oxidation product—the sulfoxide—retains potent acetylcholinesterase (AChE) inhibitory activity while exhibiting significantly altered physicochemical properties.[1]

This guide addresses the chemodynamics of DSS, specifically its enhanced water solubility relative to the parent, which drives its high mobility in soil columns and potential for groundwater contamination.[2] We provide a validated framework for understanding its degradation kinetics (hydrolysis vs. oxidation) and a rigorous LC-MS/MS analytical protocol for its quantification in complex matrices.[1][2]

Physicochemical Profile & Chemodynamics[1][2]

Understanding the fate of DSS requires distinguishing it from its parent (Demeton-S) and its methyl-analog (Oxydemeton-methyl).[1] The sulfoxide moiety introduces polarity, drastically reducing the Henry’s Law constant and increasing water solubility, which shifts the primary environmental compartment from air/surface to aqueous/subsurface.[2]

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionEcological Implication
IUPAC Name O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioateBasis for stereoisomerism (chiral sulfur).[1][3]
CAS Number 2496-92-6Unique identifier (distinct from methyl analog 301-12-2).[1]
Molecular Weight 274.34 g/mol +16 Da vs. parent (Oxygen addition).[1][2]
Solubility (Water) Miscible / High (>2 g/L est.)[1][2]High leaching potential; "driver" for groundwater risk.[1][2]

~0.5 - 1.0 (Estimated)Low bioaccumulation potential compared to parent.[1][2]
Vapor Pressure Low (<

mmHg)
Volatilization is negligible; transport is hydraulic.[1][2]

Degradation Mechanisms: The Oxidation-Hydrolysis Balance[1]

The persistence of DSS is governed by a kinetic competition between oxidative biotransformation and hydrolytic cleavage .[2]

Metabolic Oxidation (Biotic/Abiotic)

In aerobic soil and plant systems, the thioether sulfur of Demeton-S is rapidly oxidized to the sulfoxide (DSS).[1][2] DSS is relatively stable but can be further oxidized to Demeton-S Sulfone , which is highly persistent.[1]

  • Mechanism: Flavin-containing monooxygenases (FMOs) or abiotic photo-oxidation.[1]

  • Significance: Both the sulfoxide and sulfone are cholinesterase inhibitors.[2]

Hydrolysis (pH Dependent)

Hydrolysis is the terminal degradation pathway, detoxifying the molecule by cleaving the P-S bond.[2]

  • Acidic Conditions (pH < 5): DSS is relatively stable.[1][2]

  • Alkaline Conditions (pH > 8): Rapid hydrolysis occurs via nucleophilic attack by

    
     on the phosphorus atom.[1][2]
    
  • Products: O,O-Diethyl phosphoric acid and 2-(ethylsulfinyl)ethanethiol.[1]

Visualization: Degradation Pathways

The following diagram maps the transformation of the parent compound through its toxic metabolites to its terminal breakdown products.[2]

DemetonDegradation Parent Demeton-S (Parent Thioether) Sulfoxide This compound (Toxic Metabolite) Parent->Sulfoxide Rapid Oxidation (Soil/Plant) Sulfone Demeton-S Sulfone (Persistent Toxicant) Sulfoxide->Sulfone Slow Oxidation Hydrolysis1 Diethyl Phosphate + Thiol Sulfoxide->Hydrolysis1 Hydrolysis (pH > 7) Hydrolysis2 Diethyl Phosphate + Sulfonic Acid Sulfone->Hydrolysis2 Hydrolysis

Figure 1: Biotic and abiotic degradation pathways of Demeton-S. Red nodes indicate toxic cholinesterase inhibitors; Green nodes indicate non-toxic terminal residues.[1][2][3][4][5]

Environmental Transport & Fate[1][2]

Soil Mobility ( )

Unlike the parent Demeton-S (which binds moderately to organic matter), DSS exhibits a low Soil Organic Carbon-Water Partitioning Coefficient (


 estimated < 50).[1][2]
  • Implication: In rainfall events, DSS moves with the wetting front. It does not retard significantly in topsoil, making it a high risk for shallow aquifers.[1][2]

"Aged Residue" Phenomenon

In regulatory studies, "aged residues" of Demeton-S are often composed primarily of the sulfoxide and sulfone.[1][2]

  • Protocol Insight: When assessing environmental half-life (

    
    ), researchers must measure "Total Toxic Residue" (Parent + Sulfoxide + Sulfone) rather than the parent alone.[1] Failure to do so results in a gross underestimation of environmental persistence.[1][2]
    

Analytical Methodology: LC-MS/MS Protocol[1][6][7][8]

Quantification of DSS is challenging due to its thermal instability (making GC unsuitable without derivatization) and high polarity.[1][2] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Modified)
  • Objective: Extract polar metabolites without inducing artificial oxidation.

  • Critical Control Point: Avoid using strong oxidizers in the cleanup phase.[1][2] Use Acetonitrile (MeCN) as the extraction solvent.[1][2]

Instrumental Parameters[1][2]
  • System: HPLC coupled to Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • MRM Transitions (Theoretical for Method Development):

    • Precursor Ion:

      
       m/z[1]
      
    • Quantifier Product: Loss of ethanol or ethylene moiety (dependent on collision energy optimization).[1][2]

    • Qualifier Product: Characteristic phosphate fragment (e.g., m/z 97 or 125).[1][2]

Step-by-Step Workflow

AnalyticalWorkflow Sample Sample Homogenization (Cryogenic Milling) Extract Extraction (Acetonitrile + 1% Acetic Acid) Sample->Extract 10g Sample Partition Salting Out (MgSO4 + NaCl) Extract->Partition Vortex/Centrifuge Cleanup dSPE Cleanup (PSA + C18) *Avoid GCB if possible* Partition->Cleanup Supernatant Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Filter (0.2µm) Data Quantification (Internal Standard Correction) Analysis->Data

Figure 2: Optimized extraction and analysis workflow. Note: Graphitized Carbon Black (GCB) is often avoided for planar pesticides but may be used with care; PSA removes sugars/fatty acids.[1]

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must pass these checks:

  • Recovery: Spiked samples (0.01 mg/kg) must yield 70-120% recovery.[1][2]

  • Matrix Effect: Use matrix-matched calibration standards to compensate for signal suppression common with polar organophosphates in ESI.

  • Process Efficiency: Use an internal standard (e.g., Demeton-S-methyl-d6 or TEPP) added prior to extraction to track loss.[1]

References

  • PubChem. (n.d.).[1][2] this compound (CID 17239).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Food and Agriculture Organization (FAO). (1973).[1][2] Demeton-S-methyl and related compounds.[1][2][6][7][8][9] Joint Meeting on Pesticide Residues (JMPR).[1][2] Retrieved from [Link][1]

  • U.S. EPA. (2000).[1][2] Organophosphate Pesticides: Revised Human Health Risk Assessment.[1][2] Office of Pesticide Programs.[1][2]

  • Botitsi, E., et al. (2011).[1][2] Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS/MS. Thermo Fisher Scientific Application Note.[1][2][10] Retrieved from [Link]

Sources

Operational Stewardship of Demeton-S Sulfoxide: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioactivation Paradox

Demeton-S Sulfoxide (DSS) represents a critical intersection in organophosphate (OP) toxicology: it is both a degradation product of the insecticide Demeton-S and a potent cholinesterase inhibitor in its own right. Often utilized in metabolic stability studies and forensic toxicology, DSS possesses a higher water solubility than its parent thioether, altering its bioavailability and dermal penetration kinetics.

The Core Directive: This guide moves beyond generic Safety Data Sheet (SDS) boilerplate. It treats DSS not merely as a "poison," but as a high-affinity biochemical probe that requires precise containment strategies. The safety of the operator relies on understanding the compound's specific mechanism of action—irreversible phosphorylation of Acetylcholinesterase (AChE).

Chemical & Physical Architecture

To handle DSS safely, one must distinguish it from its methyl-analog (Oxydemeton-methyl) and its parent isomers. The sulfoxide moiety introduces polarity, significantly changing permeation rates through nitrile gloves compared to the parent oil.

Table 1: Chemical Profile & Identification
ParameterDataRelevance to Safety
Compound Name This compoundPrimary Target
CAS Number 2496-92-6 (Ethyl variant)Unique Identifier (Distinct from Methyl variant CAS 301-12-2)
Molecular Formula C₈H₁₉O₃PS₂Phosphorus-Sulfur core drives toxicity
Physical State Oily Liquid or Waxy SolidHigh viscosity; risk of droplet adhesion to surfaces
Solubility Moderate (Water), High (Organic)Sulfoxide group increases aqueous mobility vs. parent
Toxicity Class EPA Category I (Danger/Poison)Fatal if swallowed, inhaled, or absorbed through skin
Vapor Pressure Low (Non-volatile)Inhalation risk is primarily from aerosols, not vapors

Toxicodynamics: The Mechanism of Action

Understanding the interaction between DSS and AChE is the foundation of the safety protocol. Unlike simple irritants, DSS creates a covalent bond at the esteratic site of the enzyme.

The Aging Phenomenon

Once DSS binds to AChE, the enzyme-inhibitor complex is initially reversible by oximes (e.g., 2-PAM). However, over time (minutes to hours), the complex undergoes "Aging"—a dealkylation step that renders the enzyme permanently inactive. This dictates the "Golden Hour" for emergency medical treatment.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the kinetic pathway from exposure to permanent enzyme inactivation.

ACHE_Pathway Enzyme Active AChE (Serine Hydroxyl) Complex Phosphorylated AChE (Inhibited) Enzyme->Complex Phosphorylation Inhibitor This compound (Inhibitor) Inhibitor->Complex Aged Aged Complex (Permanent) Complex->Aged Dealkylation (Aging) Time-Dependent Reactivated Reactivated Enzyme (Functional) Complex->Reactivated Nucleophilic Attack (2-PAM/Oxime) Acetylcholine Acetylcholine Accumulation Complex->Acetylcholine Substrate Blockage

Figure 1: The kinetic pathway of AChE inhibition by this compound, highlighting the critical 'Aging' step which renders the enzyme permanently inactive.[1]

Risk Assessment & Control Banding

Generic OELs (Occupational Exposure Limits) often do not exist for specific metabolites like DSS. Therefore, we apply Control Banding , treating DSS with the highest level of containment logic derived from its parent compound (Demeton-S).

  • Hazard Band: Band 4 (High Potency/Acute Toxicity).

  • Skin Notation: CRITICAL. The sulfoxide polarity enhances dermal absorption.

  • Permeation Breakthrough: Standard nitrile gloves offer <15 minutes of protection against concentrated organophosphates.

Operational Handling Protocol

This protocol uses a "Self-Validating" approach. Every step includes a check to ensure containment is maintained.[2][3][4][5][6][7][8]

Phase A: Personal Protective Equipment (PPE)
  • Primary Layer: Laminate film gloves (e.g., Silver Shield/4H). Rationale: Resists organic permeation for >4 hours.

  • Secondary Layer: Nitrile gloves (worn over laminate). Rationale: Dexterity and grip.

  • Respiratory: If outside a biosafety cabinet (not recommended), use a full-face respirator with P100/OV cartridges.

Phase B: The "Wetting" Weighing Technique

Dry powder or viscous oil weighing is the highest risk for aerosol generation.

  • Preparation: Place a tared vial inside the analytical balance within the fume hood.

  • Solvent Barrier: Pre-load the vial with the calculation-specific volume of solvent (e.g., Acetonitrile).

  • Addition: Add DSS directly into the solvent.

    • Why? This immediately suppresses vapor/aerosol generation and initiates dilution.

  • Gravimetric Check: Re-weigh. The increase in mass is the DSS amount. Calculate exact concentration based on this mass, rather than trying to hit a target mass perfectly.

Phase C: Decontamination & Waste (Alkaline Hydrolysis)

Organophosphates are susceptible to hydrolysis at high pH. Bleach (hypochlorite) is not the primary recommendation as it can sometimes yield toxic oxidation byproducts.

  • Decon Solution: 1N Sodium Hydroxide (NaOH) in 50% Ethanol.

  • Mechanism: Hydroxide ions attack the phosphorus center, cleaving the P-S or P-O bond, rendering the molecule unable to phosphorylate AChE.

Visualization: Handling Workflow

Handling_Workflow cluster_waste Waste Stream Logic Start Storage (-20°C, Desiccated) Prep PPE Donning (Laminate + Nitrile) Start->Prep Weigh Weighing (Solvent Capture Method) Prep->Weigh Check Airflow Exp Experimental Use (Fume Hood Only) Weigh->Exp Closed Vials Waste Quench/Disposal (1N NaOH + EtOH) Exp->Waste Immediate Hydrolysis

Figure 2: Operational workflow for this compound, emphasizing the Solvent Capture weighing method and alkaline hydrolysis for disposal.

Emergency Response

In the event of exposure, immediate action is required to prevent the "Aging" of the enzyme complex.

  • Dermal Exposure:

    • Action: Immediately strip contaminated clothing.[2][7] Wash skin with soap and water (alkaline soap is preferred).

    • Contraindication: Do not scrub vigorously; abrasion increases absorption.

  • Ocular Exposure:

    • Action: Flush for 15 minutes.

  • Systemic Symptoms (Cholinergic Crisis):

    • Signs: Miosis (pinpoint pupils), salivation, tremors, difficulty breathing.

    • Medical Countermeasures:

      • Atropine Sulfate:[2][5][7][8] Blocks muscarinic receptors (treats symptoms).

      • Pralidoxime (2-PAM): Reactivates AChE (treats cause). Must be administered before enzyme aging occurs.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Demeton - IDLH (Immediately Dangerous to Life or Health).[9] CDC. Retrieved from [Link]

  • PubChem. (n.d.). Demeton-S | C8H19O3PS2 (CID 24723). National Library of Medicine. Retrieved from [Link]

  • Estévez, J., et al. (2023).[1] Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model.[1] Chemico-Biological Interactions.[1] Retrieved from [Link]

  • World Health Organization (WHO). (1973). Demeton-S-methyl and related compounds (JMPR 1973).[10] Inchem.[11][2][3][1][6][7][12] Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and toxicological profiling of Demeton-S Sulfoxide , a critical metabolite and oxidation product of the organophosphate demeton-S.

Executive Summary & Chemical Identity

This compound (O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate) represents the primary oxidative metabolite of the systemic insecticide Demeton-S. Unlike its thiono-isomer precursors (Demeton-O), this compound possesses a phosphoryl (P=O) bond, rendering it a direct-acting acetylcholinesterase (AChE) inhibitor without need for further bioactivation.

In drug development and toxicology, this compound serves as a model for thioether-to-sulfoxide bioactivation , a metabolic step that drastically alters polarity, solubility, and leaving-group kinetics.

Core Identity Matrix
PropertyDetail
IUPAC Name O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
Common Synonyms Isosystox sulfoxide; Demeton-S-sulfoxide
CAS Number 2496-92-6
Molecular Formula

Molecular Weight 274.34 g/mol
SMILES CCOP(=O)(OCC)SCCS(=O)CC
Chirality The sulfoxide sulfur is a chiral center, existing as an enantiomeric pair (

).

Physicochemical Characterization

Physical Constants

This compound exhibits distinct shifts in physical properties compared to its parent thioether (Demeton-S) due to the dipolar nature of the sulfoxide (


) bond.
PropertyValue / RangeTrend vs. Parent (Demeton-S)
Physical State Colorless to pale yellow oily liquidSimilar, but higher viscosity.
Boiling Point Decomposes prior to boiling at atm pressure; est. >130°C at 0.1 mmHgSignificantly Higher (+

Hvap due to dipole).
Water Solubility ~2,000 - 5,000 mg/L (est.)Increased (Sulfoxide H-bonding capability).
Log P (Octanol/Water) ~0.5 - 1.0 (Experimental est.)Decreased (More polar than Demeton-S LogP ~2.6).
Vapor Pressure <

mmHg at 20°C
Lower volatility.[1]
Solubility & Partitioning Insights

The oxidation of the sulfide (-S-) to sulfoxide (-S(=O)-) introduces a strong dipole. This increases water solubility by approximately 10-fold compared to Demeton-S. For researchers, this implies that extraction protocols must be adjusted ; non-polar solvents like hexane are less efficient for the sulfoxide, whereas ethyl acetate or dichloromethane are preferred.

Chemical Reactivity & Stability

Hydrolysis Kinetics

The stability of this compound is pH-dependent and governed by the leaving group ability of the 2-(ethylsulfinyl)ethanethiol moiety.

  • Acidic/Neutral (pH 5-7): Relatively stable. The half-life (

    
    ) at pH 7 (70°C) is reported to be approximately 30 days .
    
  • Alkaline (pH > 9): Rapid degradation. The hydroxide ion (

    
    ) attacks the phosphorus center, displacing the sulfoxide side chain.
    
  • Mechanistic Insight: Unlike Demeton-S, which can undergo an intramolecular

    
     mechanism, the sulfoxide moiety is bulkier and more polar, altering the transition state geometry. The sulfoxide is generally more stable to hydrolysis than the corresponding sulfone (
    
    
    
    day) but less stable than the unoxidized thioether in alkaline conditions due to the electron-withdrawing nature of the sulfoxide making the phosphorus more electrophilic.
Oxidation Potential

This compound is an intermediate oxidation state.

  • Reduction: Can be reduced back to Demeton-S by strong reducing agents (e.g.,

    
    ), though this is rare in biological systems.
    
  • Oxidation: Readily oxidized to Demeton-S Sulfone (CAS 2496-93-7) by cytochrome P450 monooxygenases or environmental oxidants (peroxides, UV/radical attack). The sulfone is a more potent leaving group.

Biological Interaction: The "Drug Development" Angle

Mechanism of Action (AChE Inhibition)

This compound is a direct inhibitor of Acetylcholinesterase (AChE).

  • Phosphorylation: The phosphorus atom phosphorylates the serine hydroxyl group in the AChE active site.

  • Leaving Group: The S-[2-(ethylsulfinyl)ethyl] group is expelled.

  • Potency: While sulfoxidation usually activates thiono (P=S) pesticides (to oxons), Demeton-S is already a thiol-isomer (P=O). The conversion to sulfoxide increases the electron-withdrawing character of the side chain, theoretically increasing phosphorylation rates (

    
    ). However, steric hindrance of the sulfoxide oxygen can offset this. Generally, the sulfoxide is equipotent or slightly more potent  than the parent Demeton-S, but significantly more persistent in water.
    
Metabolic Fate Diagram

The following Graphviz diagram illustrates the metabolic trajectory, highlighting the bioactivation and degradation pathways.

MetabolicPathway DemetonS Demeton-S (Thioether) LogP: High DemetonSulfoxide This compound (Active Metabolite) LogP: Moderate DemetonS->DemetonSulfoxide Bioactivation (CYP450 / FMO) Oxidation DemetonSulfone Demeton-S Sulfone (Toxic Endpoint) LogP: Low DemetonSulfoxide->DemetonSulfone Oxidation (Slow) HydrolysisProd Diethyl Phosphate + Side Chain DemetonSulfoxide->HydrolysisProd Hydrolysis (pH > 8) DemetonSulfone->HydrolysisProd Rapid Hydrolysis

Figure 1: Metabolic bioactivation pathway of Demeton-S.[2][3][4] The sulfoxide is the primary stable active metabolite.

Experimental Protocols

Chemical Synthesis (Oxidation Protocol)

For the generation of analytical standards from parent Demeton-S.

Reagents: Demeton-S (technical grade), Hydrogen Peroxide (30%), Glacial Acetic Acid, Dichloromethane.

  • Dissolution: Dissolve 1.0 mmol of Demeton-S in 10 mL of glacial acetic acid.

  • Oxidation: Add 1.1 eq of 30%

    
     dropwise at 0°C to prevent over-oxidation to the sulfone.
    
  • Reaction: Stir at room temperature for 1 hour. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The sulfoxide will appear as a more polar spot (

    
     lower than parent).
    
  • Quench: Dilute with water and neutralize with saturated

    
    .
    
  • Extraction: Extract 3x with Dichloromethane. Dry over

    
     and concentrate in vacuo.
    
  • Validation: Confirm structure via

    
    -NMR (Look for the downfield shift of the 
    
    
    
    protons due to the sulfoxide anisotropy).
Enzyme Inhibition Assay (Ellman Method Adaptation)

To quantify potency (


).
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel Acetylcholinesterase (0.5 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Incubate Enzyme + this compound (varying conc.

      
       to 
      
      
      
      M) for 10 mins at 25°C.
    • Add ATCh and DTNB.

    • Measure absorbance at 412 nm for 5 mins (kinetic mode).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      

References

  • PubChem. (2025).[5][6] this compound - Compound Summary. National Library of Medicine. [Link]

  • Mühlmann, R., & Schrader, G. (1957).[7] Hydrolyse der insektiziden Phosphorsäureester. Zeitschrift für Naturforschung B. (Classic mechanistic paper on organophosphate hydrolysis kinetics).

  • ATSDR. (2022). Toxicological Profile for Disulfoton and Demeton. Agency for Toxic Substances and Disease Registry. [Link]

  • Fukuto, T. R., & Metcalf, R. L. (1954). Isomerization of Systox. Journal of the American Chemical Society. (Foundational work on Demeton isomer chemistry).

Sources

Demeton-S Sulfoxide: Metabolic Fate, Toxicity, and Analytical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Demeton-S Sulfoxide and its Role as a Pesticide Metabolite Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 2496-92-6) is the primary oxidative metabolite of the organophosphate insecticide Demeton-S. While the parent compound, Demeton-S, is a potent acetylcholinesterase (AChE) inhibitor, its environmental and toxicological profile is heavily dictated by its rapid metabolic conversion to the sulfoxide and sulfone forms.[1][2][3] This guide details the physicochemical transformation of Demeton-S, the specific toxicological implications of the sulfoxide moiety, and the rigorous LC-MS/MS protocols required for its trace-level quantification in biological and environmental matrices.

Chemical Architecture and Metabolic Formation

This compound is formed through the biological or environmental oxidation of the thioether sulfur atom in the Demeton-S molecule.[1] Understanding this structural evolution is critical for predicting solubility changes and receptor binding affinity.

1.1 Structural Identity
  • Parent Compound: Demeton-S (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[1]

  • Target Metabolite: this compound (O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate).[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    PS
    
    
    [2][3]
  • Molecular Weight: 274.34 g/mol [2][3]

  • Key Modification: The thioether sulfur (-S-) is oxidized to a sulfoxide (-S(=O)-).[1] This introduces a polar center, significantly increasing water solubility compared to the lipophilic parent.

1.2 Metabolic Pathway (Bioactivation & Degradation)

In mammalian systems and plant tissues, Demeton-S undergoes rapid oxidative desulfuration and thioether oxidation. The oxidation of the sulfide to the sulfoxide is mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes.

Figure 1: Oxidative Metabolic Pathway of Demeton-S

DemetonMetabolism DemetonS Demeton-S (Thioether Parent) Lipophilic DemetonSSulfoxide This compound (Primary Metabolite) Systemic & Polar DemetonS->DemetonSSulfoxide Thioether Oxidation (CYP450 / FMO) DemetonSSulfone Demeton-S Sulfone (Terminal Residue) DemetonSSulfoxide->DemetonSSulfone Further Oxidation Hydrolysis Phosphoric Acid Derivatives (Detoxified) DemetonSSulfoxide->Hydrolysis Esterase Hydrolysis DemetonSSulfone->Hydrolysis Hydrolysis

Caption: Stepwise oxidation of Demeton-S to its sulfoxide and sulfone metabolites. The sulfoxide intermediate represents the critical balance between systemic mobility and toxicity.

Toxicological Mechanism

The toxicity of this compound is defined by its interaction with acetylcholinesterase (AChE). Unlike thiono-organophosphates (P=S) which require bioactivation to the oxon form (P=O), Demeton-S and its sulfoxide already possess the phosphoryl (P=O) bond required for direct AChE inhibition.

2.1 Inhibition Kinetics
  • Mechanism: Phosphorylation of the serine hydroxyl group within the esteratic site of AChE.

  • Potency Shift: While oxidation to the sulfoxide generally increases polarity and systemic distribution (allowing the pesticide to penetrate plant tissues more effectively), it can slightly reduce the bimolecular rate constant (

    
    ) for AChE inhibition compared to the parent sulfide in in vitro brain assays. However, its increased water solubility facilitates transport across biological membranes, often making it the dominant toxic species in systemic exposure scenarios.
    
  • Clinical Relevance: In residue analysis, the "total toxic residue" is defined as the sum of the parent, sulfoxide, and sulfone, due to the sulfoxide's ability to revert or persist as an active inhibitor.

ParameterDemeton-S (Parent)This compound (Metabolite)
P=O Bond Present (Direct Inhibitor)Present (Direct Inhibitor)
Polarity Low (Lipophilic)High (Hydrophilic)
Systemic Action ContactSystemic (Translocated in Xylem)
AChE Potency HighModerate to High
Analytical Methodology: LC-MS/MS Determination

Quantifying this compound requires separating it from its parent and sulfone analog. Gas Chromatography (GC) is often unsuitable due to the thermal instability of the sulfoxide moiety (which can degrade back to sulfide or oxidize to sulfone in the injector port). Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

3.1 Sample Preparation Protocol
  • Matrix: Plant tissue, blood plasma, or soil.

  • Principle: Use of a polar extraction solvent followed by dispersive solid-phase extraction (d-SPE) to remove lipids without losing the polar sulfoxide.

Step-by-Step Workflow:

  • Extraction: Homogenize 10 g of sample with 1% acetic acid in Acetonitrile (MeCN). The acid stabilizes the sulfoxide.

  • Salting Out: Add MgSO

    
     and NaCl (QuEChERS citrate buffer) to induce phase separation. Centrifuge at 4000 rpm for 5 min.
    
  • Cleanup: Transfer supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18.

    • Note: PSA removes organic acids; C18 removes lipids.

  • Concentration: Evaporate an aliquot to near dryness under nitrogen and reconstitute in 0.1% Formic Acid/Methanol (90:10 v/v).

3.2 LC-MS/MS Configuration
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[5][6]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

  • MRM Transitions: Identification relies on monitoring the Precursor Ion

    
     and specific Product Ions.[6][7]
    
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
This compound 275.1 171.0 143.0 15 - 25
Demeton-S (Parent)259.1155.099.010 - 20

Note: Transitions are estimated based on the loss of the diethoxy-phosphate moiety and the ethyl-sulfoxide tail. Exact optimization using a certified reference standard (CAS 2496-92-6) is mandatory for regulatory compliance.

Figure 2: Analytical Workflow for Residue Quantification

AnalyticalWorkflow Sample Biological/Environmental Sample Extraction QuEChERS Extraction (1% HOAc in MeCN) Sample->Extraction Partitioning Phase Separation (MgSO4 / NaCl) Extraction->Partitioning Cleanup d-SPE Cleanup (PSA + C18) Partitioning->Cleanup Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->LCMS Reconstitute Data Quantification of This compound LCMS->Data

Caption: Optimized LC-MS/MS workflow ensuring stability of the thermally labile sulfoxide metabolite.

Regulatory & Safety Implications

Due to the "sum of metabolites" residue definition used by agencies like the EPA and EFSA, distinguishing the sulfoxide is primarily for mechanistic toxicology and environmental fate mapping.

  • Self-Validation Check: When analyzing, always include a "process efficiency" standard (e.g., deuterated this compound-d10) to account for matrix suppression, which is common with polar metabolites in ESI+.

References
  • FAO/WHO Joint Meeting on Pesticide Residues. (1998). Toxicological Evaluation of Demeton-S-methyl and Related Compounds.Link

  • U.S. Environmental Protection Agency (EPA). (2000). Organophosphate Pesticides: Demeton-S Preliminary Risk Assessment.Link

  • Botitsi, E., et al. (2011). Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS/MS. Journal of AOAC International. Link

  • PubChem. (2024). This compound Compound Summary (CID 166828). National Library of Medicine. Link

Sources

Technical Guide: Genotoxic Effects of Demeton-S-methyl Sulfoxide (Oxydemeton-methyl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Demeton-S-methyl sulfoxide (DSM-SO) , commercially known as Oxydemeton-methyl (ODM) , represents a critical case study in toxicological risk assessment. While its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), its genotoxic potential remains a subject of nuanced regulatory and scientific scrutiny.

This guide analyzes the genotoxic profile of DSM-SO, distinguishing between in vitro clastogenicity and in vivo biological relevance. It addresses the discordance often observed between bacterial reverse mutation assays and mammalian systemic toxicity, providing a robust framework for experimental validation.

Part 1: Chemical Identity & Metabolic Activation

To understand the genotoxicity of DSM-SO, one must first understand its metabolic origin. DSM-SO is both a direct active ingredient and the primary toxic metabolite of Demeton-S-methyl .

The Metabolic Cascade

In biological systems, the parent thioether (Demeton-S-methyl) undergoes rapid oxidative desulfuration by cytochrome P450 monooxygenases (specifically CYP3A4 and flavin-containing monooxygenases).

  • Activation: The thioether is oxidized to the sulfoxide (DSM-SO/ODM). This moiety is more water-soluble and retains potent AChE inhibitory capacity.[1]

  • Detoxification/Secondary Activation: The sulfoxide can be further oxidized to the sulfone or hydrolyzed.

Critical Insight for Researchers: The sulfoxide moiety is electrophilic. In high-concentration in vitro environments, this electrophilicity can lead to direct alkylation of DNA nucleophiles (e.g., N7-guanine), theoretically causing mutagenesis. However, in vivo, rapid hydrolysis and conjugation (Glutathione S-transferase) often intercept these reactive intermediates before nuclear interaction occurs.

Visualization: Metabolic & Genotoxic Pathways

The following diagram illustrates the transition from the parent compound to the sulfoxide and the bifurcation between neurotoxicity (AChE inhibition) and potential genotoxicity (DNA adducts/ROS).

DSM_Metabolism_Genotoxicity Parent Demeton-S-methyl (Thioether) Sulfoxide DSM Sulfoxide (Oxydemeton-methyl) Parent->Sulfoxide CYP450 / FMO (Oxidation) Sulfone DSM Sulfone Sulfoxide->Sulfone Further Oxidation ROS Reactive Oxygen Species (ROS) Sulfoxide->ROS Oxidative Stress (High Dose) DNA_Adduct DNA Alkylation (N7-Guanine) Sulfoxide->DNA_Adduct Electrophilic Attack (In Vitro Risk) AChE AChE Inhibition (Neurotoxicity) Sulfoxide->AChE Primary MOA (Phosphorylation) ROS->DNA_Adduct 8-OHdG Formation Repair DNA Repair (BER/NER) DNA_Adduct->Repair Cellular Defense Apoptosis Apoptosis/Necrosis DNA_Adduct->Apoptosis Unrepaired Damage

Caption: Metabolic activation of Demeton-S-methyl to its sulfoxide (ODM), illustrating the divergence between neurotoxic efficacy and potential genotoxic pathways via alkylation or oxidative stress.

Part 2: Mechanisms of Genotoxicity

The genotoxicity of DSM-SO is not driven by a single mechanism. It is a convergence of two distinct pathways:

Direct Alkylation (The Chemical Driver)

As an organophosphorus ester, DSM-SO possesses alkylating potential. The phosphorus center is electron-deficient. In unbuffered in vitro systems, it can transfer methyl groups to DNA bases.

  • Target: N7 position of Guanine or N3 position of Adenine.

  • Consequence: Depurination and single-strand breaks (SSBs).

Oxidative Stress (The Physiological Driver)

High-dose exposure to organophosphates disrupts mitochondrial phosphorylation, leading to the leakage of electrons and the formation of superoxide anions.

  • Mechanism: ROS accumulation overwhelms cellular antioxidant defenses (SOD, Catalase).

  • Biomarker: Formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Relevance: This is often a threshold-based effect. Genotoxicity may only manifest at cytotoxic doses where oxidative stress is rampant, rendering positive results in in vitro assays potentially irrelevant to human low-dose exposure.

Part 3: Critical Evaluation of Assays (Data Synthesis)

A common pitfall in drug development is misinterpreting the discordance between bacterial and mammalian assays. DSM-SO exhibits a classic "False Positive" profile in specific in vitro conditions due to cytotoxicity-driven DNA damage.

Table 1: Comparative Genotoxicity Profile of Demeton-S-methyl Sulfoxide

Assay TypeTest SystemResultSenior Scientist's Interpretation
Ames Test S. typhimurium (TA100, TA1535)Equivocal / Weak Positive Positive results often seen only at cytotoxic concentrations or with specific metabolic activation (S9), suggesting oxidative damage rather than direct mutagenesis.
Chromosomal Aberration Chinese Hamster Ovary (CHO)Positive High sensitivity to clastogens. Likely driven by alkylation in a simplified media environment lacking systemic detoxification mechanisms.
In Vivo Micronucleus Mouse Bone MarrowNegative The Gold Standard. Systemic clearance and rapid hydrolysis prevent sufficient nuclear accumulation in erythropoietic tissue to cause chromosomal damage.
Unscheduled DNA Synthesis Rat HepatocytesNegative Indicates lack of significant excision repair activity, supporting the conclusion that in vivo DNA damage is negligible.

Part 4: Experimental Protocol – In Vivo Micronucleus Assay

As the definitive test for confirming safety, the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) is the protocol of choice. Below is a self-validating workflow designed to minimize false negatives.

Protocol Causality & Logic
  • Why Bone Marrow? It is a highly proliferative tissue. Genotoxins must reach the target, enter the cell, and damage DNA during mitosis to form micronuclei (MN).

  • Why Sampling Time Matters: MN are only visible after the extrusion of the nucleus. Sampling too early misses the damage; sampling too late allows the spleen to clear micronucleated cells.

Workflow Visualization

Micronucleus_Protocol Start Study Design (Dose Selection) Admin Administration (Oral Gavage / IP) Start->Admin MTD Determination Wait Expression Time (24h & 48h) Admin->Wait Cell Cycle Progression Harvest Bone Marrow Harvest Wait->Harvest Femur Extraction Stain Staining (Acridine Orange) Harvest->Stain Smear Preparation Analysis Microscopy & Scoring (PCE vs NCE) Stain->Analysis Blind Coding QC Cytotoxicity Check (PCE/NCE Ratio) Analysis->QC Validation

Caption: Workflow for In Vivo Micronucleus Assay. Critical control point: PCE/NCE ratio determines if the chemical actually reached the bone marrow.

Step-by-Step Methodology
  • Dose Selection (Range Finding):

    • Determine the Maximum Tolerated Dose (MTD). For DSM-SO, clinical signs (tremors, salivation) due to AChE inhibition will likely limit the dose before genotoxicity limits are reached.

    • Self-Validation: If no toxicity is observed, the dose is too low. If mortality >10% occurs, the dose is too high (confounding genotoxicity with necrosis).

  • Administration:

    • Administer DSM-SO via oral gavage (mimicking dietary exposure) or IP injection.

    • Control: Concurrent vehicle control and positive control (e.g., Cyclophosphamide) are mandatory.

  • Sampling (The Critical Variable):

    • Harvest bone marrow at 24 hours and 48 hours post-treatment.

    • Reasoning: This covers the cell cycle lag. 24h captures the first wave of damaged erythrocytes; 48h captures delayed effects.

  • Staining & Scoring:

    • Use Acridine Orange (fluorescent) over Giemsa for superior contrast.

    • The Metric: Score 2,000 Polychromatic Erythrocytes (PCEs) per animal. Count Micronucleated PCEs (MnPCEs).

    • Cytotoxicity Check: Calculate the ratio of PCEs to Normochromatic Erythrocytes (NCEs). A decrease in this ratio proves the chemical reached the marrow and suppressed proliferation. Without this suppression, a negative result is invalid (false negative).

Part 5: Regulatory Consensus & Risk Assessment

The scientific consensus, supported by major regulatory bodies, posits that DSM-SO (Oxydemeton-methyl) acts via a non-genotoxic threshold mechanism .

  • EFSA (European Food Safety Authority): Concluded that while in vitro results were equivocal or positive (clastogenic), the in vivo studies (micronucleus, UDS) were consistently negative. Therefore, DSM-SO is not classified as genotoxic in mammals under physiological conditions [1].

  • US EPA: Classifies the chemical primarily as a cholinesterase inhibitor. Carcinogenicity studies in mice and rats were negative, reinforcing the lack of genotoxic driver in tumorigenesis [2].

  • JMPR (FAO/WHO): Supports the view that oxidative stress at high doses may cause in vitro artifacts, but dietary residues pose no genotoxic risk [3].

Final Recommendation for Drug Developers

When encountering DSM-SO or structurally similar organophosphates:

  • Expect positive in vitro clastogenicity.[2]

  • Do not discard the molecule based solely on Ames/CHO data.

  • Prioritize the In Vivo Micronucleus Assay with strict adherence to cytotoxicity validation (PCE/NCE ratio) to demonstrate safety.

References

  • United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Oxydemeton-methyl. EPA Archive. Link

  • Bolt, H. M., et al. (2004). Genotoxicity of organophosphorus pesticides.[8] Archives of Toxicology. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Demeton-S Sulfoxide in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: Demeton-S Sulfoxide (Metabolite of Demeton-S/Systox) Primary Method: LC-MS/MS (ESI+) Secondary Method: GC-MS/FPD (Requires Derivatization) Matrix Applicability: Agricultural commodities, water, and soil.

This guide addresses the analytical detection of This compound , a toxic oxidation product of the organophosphate pesticide Demeton-S. Unlike its parent compound, the sulfoxide metabolite presents significant analytical challenges due to its thermal instability and increased polarity .

While gas chromatography (GC) is traditional for organophosphates, this compound rapidly degrades in hot injectors. Therefore, this protocol prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for direct quantification. A secondary protocol for GC-MS is provided, utilizing an oxidative derivatization step to convert the unstable sulfoxide to the stable sulfone, compliant with EPA Method 8141B.

Part 1: The Analytical Challenge & Metabolism

Demeton-S (thiol isomer) metabolizes rapidly in the environment and biological systems. The sulfur atom in the thioether side chain oxidizes to a sulfoxide and subsequently to a sulfone .

  • The Trap: Direct GC injection of the sulfoxide often leads to "back-conversion" (reduction) to the sulfide or elimination reactions, leading to erroneous quantification.

  • The Solution: Use LC-MS/MS for direct speciation, or chemically oxidize the sample to the sulfone for "Total Demeton" analysis via GC.

Visualization: Metabolic & Analytical Pathways

DemetonPathways cluster_methods Analytical Detection Routes DemetonS Demeton-S (Thiol Isomer) Sulfoxide Demeton-S Sulfoxide (Target Analyte) DemetonS->Sulfoxide Environmental/Metabolic Oxidation Sulfone Demeton-S Sulfone (Stable End-Product) Sulfoxide->Sulfone Further Oxidation (Natural or Chemical) Degradation Thermal Degradation (In GC Injector) Sulfoxide->Degradation Heat (>200°C) LC LC-MS/MS (Direct Detection) Sulfoxide->LC GC GC-MS/FPD (Requires Derivatization) Sulfone->GC

Figure 1: The oxidation pathway of Demeton-S and the divergence of analytical strategies. Direct analysis of the Sulfoxide requires LC-MS/MS to avoid thermal degradation.

Part 2: Sample Preparation (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for extracting polar metabolites like this compound from food matrices.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • QuEChERS Salts (AOAC 2007.01 method: 6g MgSO4, 1.5g NaOAc)

  • dSPE Clean-up tubes (PSA + C18 + MgSO4)

Step-by-Step Extraction Protocol
  • Homogenization: Comminute 10-15 g of sample (e.g., fruit/vegetable) into a fine paste.

  • Extraction: Weigh 10 g sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN) .

    • Expert Note: For dry samples (cereals), add 10 mL water and soak for 20 mins before adding ACN to ensure pore access.

  • Salting Out: Add AOAC 2007.01 salt packet. Shake vigorously for 1 min.

    • Causality: MgSO4 drives phase separation; NaOAc buffers the pH to preventing acid-hydrolysis of the organophosphate.

  • Centrifugation: Spin at ≥3000 RCF for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (removes sugars/fatty acids) and C18 (removes lipids). Shake and centrifuge.

  • Final Prep:

    • For LC-MS/MS: Dilute extract 1:1 with aqueous mobile phase (e.g., 5mM Ammonium Formate) to improve peak shape. Filter (0.2 µm PTFE).

    • For GC-MS: Evaporate ACN and solvent-exchange into Toluene or Hexane:Acetone. (See Part 4 for mandatory oxidation step).

Part 3: Primary Method – LC-MS/MS (Direct Quantification)

This is the preferred method as it avoids thermal stress.

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Note: Ammonium formate facilitates [M+H]+ ionization.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

MS/MS Transitions (ESI Positive)

This compound (MW ~274.3) forms a protonated precursor [M+H]+ at m/z 275 .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
This compound 275.1 169.0 15-20Quantifier
275.1141.025-30Qualifier 1
275.189.035Qualifier 2
  • Quantifier Logic: The 169 m/z fragment typically corresponds to the loss of the oxidized side chain, leaving the diethyl-thiophosphate core.

  • Expert Tip: Always optimize Collision Energy (CE) using a neat standard, as fragmentation efficiency varies between instrument vendors (e.g., Sciex vs. Thermo).

Part 4: Secondary Method – GC-MS (Total Residue Approach)

WARNING: Do not inject this compound directly into a GC inlet. It will degrade. To use GC, you must oxidize the sulfoxide to the thermally stable Sulfone .

Oxidation Protocol (Pre-GC Derivatization)
  • Take the QuEChERS extract (from Part 2, Step 4).

  • Add 0.5 mL of saturated Potassium Permanganate (KMnO4) or Peracetic Acid .

  • Incubate at room temperature for 15-20 minutes.

  • Neutralize excess oxidant with Sodium Bisulfite (if using KMnO4).

  • Extract the resulting Sulfone into Dichloromethane or Toluene.

  • Inject this stable derivative.

GC-FPD/MS Parameters
  • Inlet: Splitless, 250°C. Use a deactivated glass liner with glass wool to trap non-volatiles.

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Detection:

    • FPD: Phosphorus mode (Specific filter).

    • MS: SIM Mode. Target m/z 291 (Demeton-S Sulfone molecular ion) and fragments 88, 97, 171 .

Part 5: Workflow Visualization

AnalyticalWorkflow Start Sample Receipt (Crops/Water) Extract QuEChERS Extraction (Acetonitrile + Salts) Start->Extract Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup Decision Select Instrument Cleanup->Decision LC_Path LC-MS/MS Path (Preferred) Decision->LC_Path Direct Speciation GC_Path GC-MS Path (Alternative) Decision->GC_Path Total Residue Dilute Dilute 1:1 with Mobile Phase LC_Path->Dilute LC_Run Inject LC-MS/MS (ESI+ m/z 275 -> 169) Dilute->LC_Run Oxidize Chemical Oxidation (KMnO4 -> Sulfone) GC_Path->Oxidize Exchange Solvent Exchange (to Toluene) Oxidize->Exchange GC_Run Inject GC-MS (Analyze as Sulfone) Exchange->GC_Run

Figure 2: Decision tree for analytical method selection. LC-MS/MS offers the most direct route, while GC-MS requires chemical modification.

References

  • US EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal

Advanced Application Note: Gas Chromatography Protocol for Demeton-S Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography (GC) protocol for the quantification of Demeton-S Sulfoxide (CAS: 2496-92-6), a toxic metabolite of the organophosphate pesticide Demeton-S. Due to the thermal instability of the sulfoxide moiety, standard GC methods often result in on-column degradation, leading to poor recovery and peak tailing. This guide synthesizes EPA Method 8141B guidelines with optimized "cool" injection techniques and QuEChERS sample preparation to ensure high-integrity data. We recommend a dual-detector approach: Flame Photometric Detection (FPD) for specific quantification and Mass Spectrometry (MS) for structural confirmation.

Introduction & Scientific Rationale

The Challenge: Thermal Instability

This compound is an oxidation product of Demeton-S. In the environment and biological systems, Demeton-S rapidly oxidizes to the sulfoxide and subsequently to the sulfone.

  • The Problem: The sulfoxide group (

    
    ) is thermally labile. Inside a hot GC inlet (
    
    
    
    ), it is prone to:
    • Oxidation: Conversion to Demeton-S Sulfone.

    • Reduction: Reversion to Demeton-S (less common but possible in dirty liners).

    • Pyrolysis: Elimination reactions leading to non-specific breakdown products.

The Solution: Inert Flow Path & Selective Detection

To mitigate these issues, this protocol utilizes Pulsed Splitless Injection with a highly deactivated inlet liner. The pressure pulse increases the flow rate during injection, sweeping the analyte onto the column faster and reducing its residence time in the hot injector body.

Why FPD? While MS is definitive, FPD in phosphorus mode (


-mode) offers superior selectivity against complex biological or soil matrices, often requiring less rigorous cleanup than MS in routine monitoring.

Analytical Workflow Visualization

The following diagram outlines the critical decision paths and workflow for this protocol.

G cluster_detect Dual Detection Path Sample Sample Matrix (Soil/Vegetation) Extract QuEChERS Extraction (Acetate Buffered) Sample->Extract 10g Sample Cleanup dSPE Cleanup (PSA + C18) Extract->Cleanup ACN Extract Inlet GC Inlet (Pulsed Splitless @ 220°C) Cleanup->Inlet Injection FPD FPD (P-Mode) Quantification Inlet->FPD Primary MS MS (SIM Mode) Confirmation Inlet->MS Secondary Data Data Analysis (Breakdown Check) FPD->Data MS->Data

Figure 1: Analytical workflow for this compound, emphasizing the dual-detection strategy.

Experimental Protocol

Reagents and Standards
  • Target Analyte: this compound (CAS 2496-92-6).

  • Internal Standard (ISTD): this compound-d10 (Highly recommended to correct for matrix effects).

  • Solvents: Acetonitrile (LC-MS grade), Hexane, Acetone.

  • Analyte Protectant: 1% Sorbitol in final extract (optional, coats active sites in the liner).

Sample Preparation (Modified QuEChERS)

This method uses the AOAC 2007.01 buffered QuEChERS approach to maintain pH stability, as OPs can hydrolyze in alkaline conditions.

StepActionCritical Note
1. Weighing Weigh 10.0 g homogenized sample into a 50 mL centrifuge tube.Add 100 µL of ISTD solution here.
2. Extraction Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.Acidified ACN stabilizes the sulfoxide.
3. Salting Add 4g MgSO₄ + 1g NaCl. Shake vigorously 1 min.Exothermic reaction; cool immediately if sample is heat-sensitive.
4. Centrifuge Centrifuge at 3000 RCF for 5 mins.
5. Cleanup (dSPE) Transfer 1 mL supernatant to dSPE tube (150mg MgSO₄ + 25mg PSA + 25mg C18).PSA removes organic acids; C18 removes lipids.
6. Concentration Evaporate 0.5 mL of cleaned extract to near dryness under N₂; reconstitute in Hexane:Acetone (9:1).Solvent exchange is necessary for GC compatibility (avoiding pure ACN).
Instrumentation: GC-FPD/MS Conditions

Gas Chromatograph: Agilent 7890B / 8890 or Thermo Trace 1310.

Inlet Parameters (The Critical Control Point)
  • Mode: Pulsed Splitless.

  • Pulse Pressure: 25 psi for 0.75 min (sweeps analyte out of hot zone).

  • Temperature: 220°C (Lower than the standard 250°C to prevent degradation).

  • Liner: Ultra-Inert Splitless liner with glass wool (deactivated). Must be changed every 50-100 injections.

Column Specifications
  • Primary Column: DB-1701 or VF-17ms (14% Cyanopropyl-phenyl).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

    • Rationale: Mid-polarity phases separate OPs better than non-polar DB-5 columns.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202100.0
52502.0
202805.0 (Bake out)
Detector Settings
  • FPD (Phosphorus Mode): Temp 250°C, H₂ flow 75 mL/min, Air flow 100 mL/min.

  • MS (SIM Mode):

    • Source Temp: 230°C.

    • Target Ions (m/z): 88 (Quant), 60, 142 (Qual). Note: m/z 88 is characteristic of the ethyl-thio group.

Quality Assurance & Breakdown Check

Before running samples, you must validate the system's inertness. The "Breakdown Check" is a self-validating system requirement.

The Breakdown Logic

Inject a standard containing only this compound.

  • If Demeton-S (parent) is detected

    
     Reduction is occurring (Dirty liner/active sites).
    
  • If Demeton-S Sulfone is detected

    
     Oxidation is occurring (Inlet too hot/Air leak).
    

Breakdown Start Inject Std: this compound Check Analyze Chromatogram Start->Check Result1 Peak: this compound only Check->Result1 Result2 Peak: Sulfone Detected Check->Result2 Result3 Peak: Parent (Sulfide) Detected Check->Result3 Action1 System PASS Proceed to Analysis Result1->Action1 Action2 FAIL: Oxidation Lower Inlet Temp / Check Carrier Gas Trap Result2->Action2 Action3 FAIL: Active Sites Change Liner / Trim Column Result3->Action3

Figure 2: Decision tree for evaluating system inertness based on breakdown products.

Acceptance Criteria
  • Breakdown: < 15% combined degradation (Sulfone + Parent).

  • Recovery: 70–120% for spiked matrices.

  • RSD: < 20% for replicates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.Replace liner with Ultra-Inert type; trim 10cm from column head.
Low Response Thermal degradation or FPD quenching.Lower inlet temp to 210°C; ensure co-eluting hydrocarbons are removed (improve cleanup).
Ghost Peaks Carryover from previous high-conc sample.Run solvent blank; increase final bake-out temp to 300°C for 5 mins.
Shift in RT Column contamination.Clip column; check flow rate stability.

References

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. [Link]

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Journal of AOAC International. [Link] (Refers to Official Method 2007.01)

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-OP-2026 Method Development & Validation: Determination of Demeton-S Sulfoxide in Agricultural Matrices via LC-ESI-MS/MS

Abstract

This application note details a robust protocol for the quantification of This compound (O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate), a toxic oxidation metabolite of the organophosphate insecticide Demeton-S. While traditional gas chromatography (GC) methods risk thermal degradation of sulfoxide moieties, this Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow ensures analyte stability and high sensitivity. The method utilizes a modified QuEChERS extraction followed by separation on a C18 column and detection via Electrospray Ionization (ESI) in positive mode.

Introduction: The Toxicological Blind Spot

Organophosphate (OP) pesticides like Demeton-S are acetylcholinesterase (AChE) inhibitors. In the environment and biological systems, the parent compound rapidly oxidizes into sulfoxides and sulfones.

  • The Problem: Regulatory monitoring often focuses on the parent compound. However, This compound is frequently more water-soluble (mobile in groundwater) and equally potent as an AChE inhibitor.

  • The Analytical Challenge: Sulfoxides are thermally labile. In GC injection ports, they can deoxygenate back to the parent thioether or undergo elimination reactions, leading to false negatives or under-quantification.

  • The Solution: LC-MS/MS avoids high-temperature volatilization, preserving the sulfoxide state for accurate "Total Demeton" risk assessment.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway that necessitates this specific analytical method.

MetabolicPathway cluster_legend Toxicity Profile Parent Demeton-S (Thioether) Sulfoxide This compound (Target Analyte) Parent->Sulfoxide Oxidation (CYP450 / Env) Sulfone Demeton-S Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Further Oxidation Desc Sulfoxide is >10x more polar than parent, increasing leaching risk.

Figure 1: Oxidative metabolism of Demeton-S. The sulfoxide is the primary intermediate of toxicological concern.

Chemical Profile & Target Analyte

PropertyDataNotes
Analyte This compoundEthyl analog (distinct from Demeton-S-methyl sulfoxide)
CAS Number 2496-92-6
Formula

Molecular Weight 274.34 g/mol
LogP ~1.02Moderately polar; suitable for Reversed-Phase LC
Precursor Ion 275.1 m/z

(ESI Positive)

Experimental Protocol

Sample Preparation (Modified QuEChERS)

Rationale: We use the AOAC 2007.01 buffered method. The acetate buffer maintains a pH ~5, which is critical because sulfoxides can be unstable in highly alkaline conditions often found in older extraction methods.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • QuEChERS Salts: 6g

    
    , 1.5g NaOAc (Sodium Acetate).
    
  • dSPE Clean-up: 150mg

    
    , 50mg PSA (Primary Secondary Amine), 50mg C18 (to remove lipids).
    

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.

  • Internal Standard: Spike with 50 µL of Demeton-S-methyl sulfoxide-d6 (surrogate) at 10 µg/mL.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Cap and shake vigorously for 1 min.

  • Salting Out: Add QuEChERS Salts (6g

    
     / 1.5g NaOAc). Shake immediately and vigorously for 1 min to prevent 
    
    
    
    clumping.
  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA/C18/

    
    ). Vortex 30 sec.
    
  • Final Spin: Centrifuge dSPE tube at 13,000 rpm for 2 mins.

  • Reconstitution: Transfer 200 µL of extract to a vial; dilute with 800 µL Mobile Phase A (Water) to match initial mobile phase composition (improves peak shape).

LC-MS/MS Method Parameters

Liquid Chromatography (HPLC/UHPLC):

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or Waters ACQUITY BEH C18.

    • Why: Core-shell or sub-2-micron particles provide the resolution needed to separate the sulfoxide from matrix interferences.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why: Ammonium formate aids ionization; formic acid ensures protonation (

      
      ).
      
  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Why: Methanol often provides better selectivity for OPs than Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
1.00 10 Loading
8.00 95 Linear Ramp
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End |

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C (Ensure complete solvent evaporation).

  • Cone Gas: 50 L/hr.

MRM Transitions (Must be empirically optimized): Note: Transitions for the ethyl-sulfoxide are less standardized than the methyl analog. The following are calculated based on fragmentation logic of the diethyl-phosphate moiety.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
This compound 275.1 171.0 5015-25Quantifier (Diethyl thiophosphate)
143.0 5025-35Qualifier (Loss of ethylene)
97.0 5030-40Qualifier (Phosphate core)

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Homogenization (10g Matrix) Extract QuEChERS Extraction (ACN + Acetate Buffer) Sample->Extract + IS Spike Cleanup dSPE Clean-up (PSA + C18) Extract->Cleanup Aliquot LC LC Separation (C18, Gradient Elution) Cleanup->LC Dilute & Inject MS MS/MS Detection (ESI+, MRM 275>171) LC->MS Ionization Data Quantification (Matrix-Matched Calibration) MS->Data Integration

Figure 2: Step-by-step analytical workflow from raw sample to quantified data.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory (based on SANTE/11312/2021 guidelines):

  • Linearity: Construct a 6-point calibration curve (1 – 100 ng/mL) using matrix-matched standards.

    • Why Matrix-Matched? OPs often suffer from signal enhancement or suppression in complex matrices (e.g., tomato, spinach). Solvent-only standards will yield inaccurate quantitation.

  • Recovery: Spike blank matrix at LOQ (e.g., 10 µg/kg) and 10x LOQ. Acceptable recovery range: 70-120% .

  • Identification Criteria:

    • Retention time deviation < ±0.1 min compared to standard.

    • Ion Ratio (Quantifier/Qualifier) within ±30% of the reference standard.

  • System Suitability: Inject a standard every 10 samples. RSD of peak area must be < 5%.

Troubleshooting

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix.

    • Fix: Increase dilution factor (step 8 of prep) or switch to a more sensitive transition.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Ensure Ammonium Formate is fresh; older buffer can lose buffering capacity.

  • Issue: Degradation.

    • Cause: Sulfoxides can oxidize to sulfones if left in autosampler too long at room temp.

    • Fix: Keep autosampler at 4°C.

References

  • Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for the determination of pesticide residues in produce." *Journal of

Sample preparation for Demeton-S Sulfoxide residue analysis in food

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Determination of Demeton-S Sulfoxide Residues in Food Matrices via LC-MS/MS

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of This compound (CAS 2496-92-6), a toxic metabolite of the organophosphate insecticide Demeton-S. Unlike generic multiresidue methods, this protocol addresses the specific stability challenges associated with thioether oxidation states. We utilize a modified QuEChERS workflow optimized for polarity and stability, coupled with high-sensitivity LC-MS/MS analysis. This guide is designed for analytical chemists and regulatory scientists requiring compliance with stringent Maximum Residue Limits (MRLs).

Introduction & Scientific Context

Demeton-S (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate) is a systemic organophosphate insecticide. Upon application, it rapidly metabolizes in plants and animals via thioether oxidation. The primary toxicological concern arises not just from the parent compound, but from its oxidized metabolites: This compound and Demeton-S Sulfone .

The Analytical Challenge: The quantification of this compound is complicated by its intermediate oxidation state.

  • In-situ Oxidation: During extraction, naturally occurring oxidases in plant tissue or dissolved oxygen in solvents can convert the sulfoxide to the sulfone, leading to false negatives for the sulfoxide and false positives for the sulfone.

  • Thermal Instability: Sulfoxides can undergo thermal degradation (deoxygenation) in the ion source of mass spectrometers, often referred to as "shifted base peaks," complicating spectral identification.

This protocol mitigates these risks through cryogenic processing and antioxidant-protected extraction.

Target Analyte Profile
PropertyDescription
Analyte Name This compound
Synonyms Isosystox sulfoxide; O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
CAS Number 2496-92-6
Molecular Formula C₈H₁₉O₄PS₂
Molecular Weight 274.34 g/mol
LogP ~1.5 (Moderate Polarity)
Solubility Soluble in water, acetonitrile, alcohols.

Metabolic & Degradation Pathway

Understanding the relationship between the parent and metabolites is critical for accurate residue definition.

DemetonPathway Parent Demeton-S (Parent Thiol) Sulfoxide This compound (Target Analyte) Parent->Sulfoxide Metabolic Oxidation (Rapid) Sulfone Demeton-S Sulfone (Terminal Oxidate) Sulfoxide->Sulfone Further Oxidation (Storage/Extraction Risk) Hydrolysis Hydrolyzed Products (Non-toxic) Sulfoxide->Hydrolysis Degradation Sulfone->Hydrolysis Degradation

Figure 1: Metabolic pathway of Demeton-S. The protocol focuses on stabilizing the intermediate Sulfoxide node.

Experimental Protocol

Reagents & Materials
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Milli-Q or equivalent).

  • Salts (QuEChERS): Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Cleanup Sorbents: Primary Secondary Amine (PSA), C18 (End-capped). Note: Graphitized Carbon Black (GCB) is avoided to prevent potential adsorption of the planar aromatic-like structures, though less critical for this aliphatic chain.

  • Stabilizers: Ascorbic Acid (purity >99%).

  • Internal Standard: Triphenylphosphate (TPP) or isotopically labeled Demeton-S-d10 (if available).

Sample Preparation Workflow (Modified QuEChERS)

The standard AOAC 2007.01 method is modified here with an antioxidant step to preserve the sulfoxide.

Step 1: Cryogenic Homogenization

  • Procedure: Comminute the food sample (fruit/vegetable) with dry ice (ratio 2:1 sample:dry ice) to a fine powder.

  • Rationale: Low temperature inhibits enzymatic oxidases that convert sulfoxide to sulfone during cell lysis.

Step 2: Extraction

  • Weigh 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

  • Add 100 µL of Internal Standard solution.

  • Critical Step: Add 10 mL of Acetonitrile containing 1% Acetic Acid .

    • Modification: If the matrix is known to be high in oxidases (e.g., root vegetables), add 0.5 g Ascorbic Acid to the tube before solvent addition.

  • Shake vigorously for 1 minute (mechanical shaker recommended).

  • Add QuEChERS salts: 4 g MgSO₄ and 1 g NaCl .

  • Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄.

  • Centrifuge at 3,000 RCF for 5 minutes .

Step 3: Dispersive SPE (Cleanup)

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing:

    • 150 mg MgSO₄ (removes residual water).

    • 25 mg PSA (removes sugars and organic acids).

    • 25 mg C18 (removes lipids/waxes - essential for fatty matrices).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 RCF for 2 minutes .

  • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

  • Dilution: Dilute 1:1 with 10 mM Ammonium Formate in Water (mobile phase A) to match the initial mobile phase conditions and improve peak shape.

Workflow Sample Sample (10g) Cryogenic Milling Extract Extraction 10mL ACN (1% HOAc) + Ascorbic Acid (Stabilizer) Sample->Extract Partition Partitioning 4g MgSO4 + 1g NaCl Centrifuge 3000 RCF Extract->Partition Cleanup d-SPE Cleanup PSA + C18 + MgSO4 Removes Lipids/Sugars Partition->Cleanup Analysis LC-MS/MS Analysis ESI+ Mode Cleanup->Analysis

Figure 2: Modified QuEChERS workflow emphasizing antioxidant stabilization.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.00 5 Initial equilibration
1.00 5 Hold for polar retention
8.00 95 Linear gradient to elute analyte
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End of run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C (Keep moderate to prevent thermal degradation of sulfoxide).

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Targeted): Note: Transitions should be optimized using a certified reference standard (CAS 2496-92-6) as fragmentation energy varies by instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
This compound 275.1 [M+H]⁺169.0 137.0 15 - 25
Internal Standard (TPP)327.177.0152.035

Mechanistic Insight: The transition 275.1 -> 169.0 typically corresponds to the loss of the diethoxy-phosphorothioate group, a common fragmentation pathway for this class.

Validation & Quality Control

To ensure Trustworthiness and compliance (e.g., SANTE/11312/2021), the following criteria must be met:

  • Linearity: R² > 0.99 over the range of 5 – 500 µg/kg (ppb). Use matrix-matched calibration standards to compensate for signal suppression/enhancement.

  • Recovery: Spike samples at 10 ppb and 100 ppb. Acceptable range: 70 – 120%.

  • Precision: RSD < 20% for repeatability (n=5).

  • Matrix Effects (ME): Calculate as:

    
    . If ME > ±20%, use matrix-matched standards.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of Sulfoxide Oxidation to Sulfone during extraction.Ensure extraction is performed cold; add Ascorbic Acid.
"Shifted Base Peak" Thermal degradation in MS source (Sulfoxide -> Sulfide).Lower the Desolvation Temperature; check source cleanliness.
Poor Peak Shape Solvent mismatch (100% ACN injection).Dilute final extract with aqueous buffer (Step 3.5).
Interference Co-eluting matrix components.Switch from Methanol to Acetonitrile in Mobile Phase B or use a longer column.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL. [Link]

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Application Note: High-Fidelity Extraction and Analysis of Demeton-S Sulfoxide from Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the extraction and quantification of Demeton-S Sulfoxide , a toxic, thermally labile oxidation product of the organophosphate insecticide Demeton-S. Unlike its parent compound, the sulfoxide metabolite exhibits significantly increased water solubility and polarity, rendering standard non-polar extraction protocols (e.g., Hexane liquid-liquid extraction) inefficient.

This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over Gas Chromatography (GC) to avoid thermal degradation of the sulfoxide moiety in the injector port. Two distinct workflows are presented: QuEChERS for soil matrices and Solid Phase Extraction (SPE) for water samples, ensuring high recovery rates (>85%) and sub-ppb sensitivity.

Chemical Profile & Critical Analytical Logic

Understanding the physicochemical properties of this compound is the foundation of this protocol. The shift from a sulfide (parent) to a sulfoxide (metabolite) fundamentally alters the extraction strategy.

PropertyValueAnalytical Implication
CAS Number 301-12-2Reference standard verification.
Log K_ow ~0.74 (Low)High Polarity: Partitioning into pure hexane is poor. Requires polar aprotic solvents (Acetonitrile, Ethyl Acetate) or polymeric SPE sorbents.
Water Solubility Miscible / HighLeaching Risk: High mobility in soil; requires rigorous salting-out effects (MgSO4) during extraction.
Thermal Stability LabileGC Risk: Oxidizes to sulfone or hydrolyzes in hot GC injectors. LC-MS/MS is the preferred method.
pKa NeutralpH adjustment is critical primarily to prevent hydrolysis, not for ionization control during extraction.
Mechanistic Fate Diagram

The following diagram illustrates the oxidative pathway necessitating specific handling of the sulfoxide metabolite.

DemetonFate Parent Demeton-S (Thioether) Sulfoxide This compound (Target Analyte) Parent->Sulfoxide Environmental Oxidation Sulfone Demeton-S Sulfone (Oxidation Product) Sulfoxide->Sulfone Strong Oxidation (or GC Injector Heat) Hydrolysis Hydrolysis Products (Phosphates/Thiols) Sulfoxide->Hydrolysis High pH / Heat

Figure 1: Environmental and analytical fate of Demeton-S. The sulfoxide is an intermediate that can degrade if subjected to excessive heat (GC) or alkaline conditions.

Protocol A: Soil Extraction (Modified QuEChERS)

Rationale: Traditional Soxhlet extraction is contraindicated due to the thermal instability of the sulfoxide. A buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach using acetate buffering prevents base-catalyzed hydrolysis.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid.

  • Partitioning Salts: 4g MgSO4 (anhydrous), 1g NaCl.

  • Cleanup Sorbent (dSPE): 150mg MgSO4, 50mg PSA (Primary Secondary Amine), 50mg C18.

  • Internal Standard: Demeton-S-Sulfoxide-d6 (or Triphenyl phosphate).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10.0 g of homogenized soil into a 50 mL fluorinated ethylene propylene (FEP) centrifuge tube.

    • Critical Step: Add 5 mL of cold HPLC-grade water and vortex for 30 seconds. Allow to hydrate for 15 minutes. (Hydration opens soil pores, accessible to the solvent).

  • Extraction:

    • Add 10 mL of 1% Acetic Acid in Acetonitrile .

    • Add Internal Standard (e.g., 20 µL of 10 µg/mL stock).

    • Shake vigorously (mechanical shaker) for 5 minutes.

  • Partitioning (Salting Out):

    • Add the salt mixture (4g MgSO4, 1g NaCl ).

    • Immediately shake vigorously by hand for 1 minute to prevent MgSO4 agglomeration.

    • Centrifuge at 4,000 RCF for 5 minutes .

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Transfer 1.5 mL of the supernatant (top acetonitrile layer) to a 2 mL dSPE tube containing 150mg MgSO4, 50mg PSA, and 50mg C18 .

    • Note: PSA removes organic acids/sugars; C18 removes lipids/waxes.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 RCF for 3 minutes .

  • Final Prep:

    • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

    • Dilute 1:1 with 0.1% Formic Acid in Water (to match initial LC mobile phase and improve peak shape).

Protocol B: Water Extraction (Polymeric SPE)

Rationale: Due to the high water solubility of this compound, liquid-liquid extraction (LLE) with Hexane often yields <50% recovery. Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymer is required to retain this polar metabolite.

Reagents & Materials
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 200mg/6mL.

  • Elution Solvent: Methanol (LC-MS Grade).

  • Preservative: Sodium Thiosulfate (if residual chlorine is present).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Measure 500 mL of water sample.

    • Adjust pH to 6.0 - 7.0 using dilute HCl or NaOH. (Avoid alkaline pH to prevent hydrolysis).

    • Filter through a 0.7 µm glass fiber filter if particulates are present.

  • Conditioning:

    • Rinse cartridge with 5 mL Methanol .

    • Equilibrate with 5 mL HPLC Water . Do not let the cartridge dry out.

  • Loading:

    • Pass the sample through the cartridge at a flow rate of ~5-10 mL/min .

    • Vacuum Pressure: Maintain <10 inHg to ensure adequate interaction time.

  • Washing:

    • Wash with 5 mL of 5% Methanol in Water .

    • Dry the cartridge under high vacuum for 10 minutes. (Removal of residual water is critical to prevent immiscibility with the elution solvent).

  • Elution:

    • Elute with 2 x 3 mL Methanol .

    • Collect in a graduated conical tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 35°C .

    • Reconstitute in 1.0 mL of 10:90 Methanol:Water (0.1% Formic Acid) .

Instrumental Analysis: LC-MS/MS

System: Agilent 6400 Series / Sciex Triple Quad / Thermo TSQ (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8µm).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Desalting
8.0095Gradient Ramp
10.0095Wash
10.105Re-equilibration
13.005End
Mass Spectrometry Parameters (ESI Positive)
  • Source Temp: 350°C

  • Capillary Voltage: 4000 V

  • Nebulizer Gas: 45 psi

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
This compound 247.0 169.0 15Quantifier
247.0109.028Qualifier
Demeton-S Sulfone 263.0169.018Monitoring

Process Workflow Diagram

The following diagram summarizes the decision matrix and workflow for both soil and water matrices.

ExtractionWorkflow Start Sample Receipt Soil Matrix: SOIL Start->Soil Water Matrix: WATER Start->Water Hydrate Hydrate (5mL H2O) + 10g Sample Soil->Hydrate Extract Add 10mL ACN (1% HOAc) + Shake 5 min Hydrate->Extract Partition Add MgSO4/NaCl Centrifuge Extract->Partition dSPE dSPE Cleanup (PSA/C18/MgSO4) Partition->dSPE Analysis LC-MS/MS Analysis (ESI+ MRM 247->169) dSPE->Analysis Filter Filter & Adjust pH (pH 6.0 - 7.0) Water->Filter Load Load SPE Cartridge (Polymeric HLB) Filter->Load Elute Elute w/ MeOH Concentrate N2 Load->Elute Elute->Analysis

Figure 2: Unified extraction workflow for this compound in environmental matrices.

Troubleshooting & Quality Control

  • Low Recovery in Soil: If recovery is <70%, the soil may be highly acidic or alkaline. Check the pH of the soil slurry. If pH > 8, increase acetic acid concentration in the extraction solvent to 2%.

  • Peak Tailing: this compound is polar. Ensure the initial mobile phase is low organic (e.g., 5% MeOH) to focus the analyte on the head of the column.

  • Oxidation Artifacts: If Demeton-S Sulfone levels are unexpectedly high, check the evaporation temperature (keep <35°C) and ensure no peroxides are present in the ether/solvents (though this protocol avoids ether for this reason).

References

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846.

  • PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

High-purity reference standards for Demeton-S Sulfoxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Reference Standards & Analytical Protocol for Demeton-S Sulfoxide

Executive Summary & Chemical Context

This compound (CAS: 2496-92-6) is a toxicologically significant oxidation metabolite of the organophosphate insecticide Demeton-S (the thiol isomer of Systox).[1] While the parent compound degrades rapidly in the environment, the sulfoxide metabolite persists and retains potent acetylcholinesterase (AChE) inhibitory activity.

Accurate analysis is complicated by two factors:

  • Oxidative Instability: The compound is an intermediate state; it can oxidize further to the sulfone or hydrolyze to the thiol, making reference standard integrity critical.

  • Isomeric Confusion: It is frequently confused with Demeton-O metabolites.[1] Specificity in the reference standard (thiol-isomer sulfoxide) is non-negotiable for regulatory compliance (e.g., EPA Method 8141B, EU MRLs).[1]

Metabolic & Degradation Pathway

The following diagram illustrates the oxidative pathway that necessitates high-purity specific standards.

DemetonPath Parent Demeton-S (Thiol Isomer) (EtO)2-P(O)-S-CH2-CH2-S-Et Sulfoxide This compound (Target Analyte) (EtO)2-P(O)-S-CH2-CH2-S(=O)-Et Parent->Sulfoxide Environmental/Metabolic Oxidation (CYP450) Sulfone Demeton-S Sulfone (Terminal Oxidation) (EtO)2-P(O)-S-CH2-CH2-S(=O)2-Et Sulfoxide->Sulfone Further Oxidation Hydrolysis Hydrolysis Products (Non-Toxic Fragments) Sulfoxide->Hydrolysis Alkaline pH Degradation

Figure 1: Oxidative pathway of Demeton-S.[1] The Sulfoxide is a transient but toxic intermediate requiring precise stabilization.

Reference Standard Management Protocol

The validity of any quantitative analysis rests on the purity of the reference material. For this compound, "purity" implies not just chemical purity (>98%) but also oxidation state integrity .[1]

Storage & Handling
  • Primary Storage: -20°C or -80°C.

  • Solvent System: Acetonitrile (ACN) is the preferred solvent.[1] Avoid Methanol (MeOH) for long-term stock storage as it can promote transesterification in some organophosphates, though less critical for this specific metabolite, ACN offers superior stability.[1]

  • Critical Control Point: Moisture triggers hydrolysis.[1] Standards must be stored in amber ampoules under argon/nitrogen headspace.[1]

Stock Solution Preparation
  • Equilibrate the reference standard ampoule to room temperature (20°C) in a desiccator to prevent condensation.

  • Gravimetric Preparation: Weigh 10.0 mg (±0.1 mg) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in HPLC-grade Acetonitrile.

  • Verification: Verify concentration via UV-Vis or HPLC-DAD check against a previous lot if available.

  • Working Standards: Prepare fresh daily in Mobile Phase A/B (50:50) to match initial LC conditions.[1]

Sample Preparation: Buffered QuEChERS

Standard QuEChERS (AOAC 2007.01) is recommended over unbuffered methods.[1] The acetate buffering is crucial to maintain a pH of ~5.0, preventing the base-catalyzed hydrolysis of the sulfoxide moiety.

Workflow Diagram

SamplePrep Step1 Homogenization 10g Sample + 10mL ACN (1% Acetic Acid) Step2 Salting Out 4g MgSO4 + 1g NaCl + Buffers (Citrate/Acetate) Step1->Step2 Exothermic Reaction Step3 Centrifugation 4000 rpm, 5 min Step2->Step3 Step4 dSPE Cleanup PSA (removes sugars/acids) + C18 (removes lipids) Step3->Step4 Aliquot Supernatant Step5 Filtration 0.2 µm PTFE Syringe Filter Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 2: Buffered QuEChERS workflow optimized for pH-sensitive organophosphate metabolites.

Analytical Protocol: LC-MS/MS

While GC-FPD (EPA 8141B) is traditional for parent OPs, LC-MS/MS is the authoritative method for sulfoxides due to their thermal instability.[1] GC injection port temperatures can convert sulfoxides to sulfones, yielding false positives for the terminal metabolite.[1]

Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS.[1][2]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-8 min: 5% -> 95% B[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

This compound (MW 274.[1]34) ionizes readily in ESI positive mode.[1]

ParameterSettingRationale
Ionization ESI PositiveBasic P=O and S=O moieties accept protons easily.[1]
Precursor Ion 275.1

Protonated molecular ion.[1]
Quantifier Ion 171.0 Loss of the oxidized side chain (characteristic OP phosphate core).
Qualifier Ion 143.0 Secondary fragmentation of the phosphate ester.
Collision Energy 15 - 25 eVOptimize per instrument (ramp CE by ±5 eV).[1]
Dwell Time 50 msEnsure >12 points across the chromatographic peak.

Note: Exact transitions may vary slightly by instrument geometry. Always infuse the high-purity standard to optimize collision energies.

Quality Assurance & Validation

To ensure the method is self-validating, implement the following controls:

  • Internal Standard (IS): Use Demeton-S-methyl-d6 or TEPP .[1] Do not use a sulfoxide as an IS unless it is isotopically labeled, as it may degrade similarly to the analyte.[1]

  • Linearity: 5-point calibration curve (1 – 100 ng/mL) in matrix-matched solvent.

    
     must be > 0.99.[1]
    
  • Matrix Effects: Calculate Matrix Factor (MF).

    
    [1]
    
    • If

      
       (Suppression) or 
      
      
      
      (Enhancement), use matrix-matched calibration or dilute the sample.[1]
  • Recovery: Spiked samples at LOQ (e.g., 10 ppb) should yield 70-120% recovery.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][3][4][5] SW-846 Update IV.[1] Link

  • AOAC International. (2007).[1] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[1][2]Link[1]

  • European Union Reference Laboratories (EURL). (2023).[1] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1]Link

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 17260, this compound.[1]Link[1]

  • Sigma-Aldrich/Merck. (2023).[1] Analysis of Pesticides and their Metabolite Residues: Application Note.Link

Sources

Application Note: High-Sensitivity Analysis of Demeton-S Sulfoxide in Agricultural Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior analytical chemists and researchers involved in agricultural residue monitoring. It addresses the specific challenges of analyzing Demeton-S Sulfoxide (a toxic metabolite of the organophosphate Disulfoton and the obsolete pesticide Demeton-S) in complex food matrices.

Executive Summary

This compound (CAS: 2496-92-6) is a critical oxidative metabolite of the organophosphate insecticides Disulfoton and Demeton-S. While the parent compounds are non-polar, this sulfoxide metabolite is significantly more polar and retains high acetylcholinesterase (AChE) inhibitory potential.

The primary analytical challenge lies in its isobaric interference with the parent compound Disulfoton (both have a nominal mass of 274 Da) and its structural similarity to the widely used Oxydemeton-methyl . This protocol details a robust LC-MS/MS methodology using QuEChERS extraction with optimized chromatographic separation to resolve these critical pairs, ensuring compliance with "Sum of Residues" regulatory definitions.

Chemical Profile & Analytical Context

Identity and Physicochemical Properties
  • Compound: this compound[1][2][3][4][5][6][7]

  • IUPAC Name: O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate

  • CAS Number: 2496-92-6[1][4][5][6][7]

  • Molecular Formula: C₈H₁₉O₄PS₂

  • Molecular Weight: 274.34 g/mol

  • Solubility: High water solubility compared to parent Disulfoton.

The Isobaric Trap

A common pitfall in residue analysis is the misidentification of this compound due to its mass similarity to Disulfoton.

CompoundFormulaMWMonoisotopic Mass[M+H]⁺Polarity
This compound C₈H₁₉O₄PS₂274.34274.0462275.05 Polar (Early Eluting)
Disulfoton (Parent)C₈H₁₉O₂PS₃274.40274.0281275.04 Non-Polar (Late Eluting)

Critical Insight: Low-resolution MS (Triple Quadrupole) cannot distinguish these two based on Precursor Ion alone. Chromatographic separation is the only reliable differentiation method.

Metabolic Pathway Visualization

Understanding the origin of the analyte is essential for "Sum of Residues" calculations.

MetabolicPathway Disulfoton Disulfoton (Parent Insecticide) [Non-Polar] Sulfoxide This compound (Target Metabolite) [Polar, Toxic] Disulfoton->Sulfoxide Oxidative Desulfuration (P=S to P=O) DemetonS Demeton-S (Isomer/Parent) [Non-Polar] DemetonS->Sulfoxide Sulfoxidation (S to S=O) Sulfone Demeton-S Sulfone (Terminal Metabolite) [Very Polar] Sulfoxide->Sulfone Further Oxidation (S=O to O=S=O)

Figure 1: The oxidative metabolic pathway of Disulfoton and Demeton-S leading to the formation of this compound and Sulfone.

Analytical Protocol

Reagents and Standards
  • Reference Standard: this compound (CAS 2496-92-6), >98% purity. Note: Do not confuse with Oxydemeton-methyl (Demeton-S-methyl sulfoxide).[8]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA).

  • Salts: QuEChERS Citrate Buffer Mix (AOAC 2007.01 method).

Sample Preparation: Modified QuEChERS (AOAC 2007.01)

This method utilizes a buffered extraction to protect the base-sensitive organophosphates and a dispersive Solid Phase Extraction (d-SPE) cleanup tailored for chlorophyll and lipid removal.

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., wheat, lettuce) into a 50 mL centrifuge tube.

  • Hydration (Dry samples only): If analyzing cereals/grains, add 10 mL water and soak for 30 min.

  • Extraction:

    • Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Acidification stabilizes the sulfoxide.

    • Add internal standard (e.g., Triphenylphosphate or d10-Diazinon).

    • Shake vigorously for 1 min.

  • Partitioning:

    • Add QuEChERS salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate.

    • Shake immediately and vigorously for 1 min.

    • Centrifuge at 4,000 rpm for 5 min.

  • Cleanup (d-SPE):

    • Transfer 1 mL of supernatant to a d-SPE tube containing:

      • 150 mg MgSO₄ (Water removal)

      • 50 mg PSA (Primary Secondary Amine - removes sugars/fatty acids)

      • 50 mg C18 (Critical for removing lipids/waxes)

    • Note: Avoid Graphitized Carbon Black (GCB) if possible, as it can retain planar organophosphates, reducing recovery. If analyzing pigmented crops (spinach), use minimal GCB (<10 mg).

  • Final Prep: Centrifuge d-SPE tube. Transfer 0.5 mL extract to an autosampler vial. Dilute 1:1 with 10 mM Ammonium Formate in water (to match initial mobile phase).

ExtractionWorkflow Sample Sample Homogenization (10g) Extract Extraction 10mL MeCN (1% HOAc) + Internal Std Sample->Extract Salting Partitioning MgSO4 + NaCl + Citrate Salts (AOAC 2007.01) Extract->Salting Centrifuge1 Centrifuge 4000 rpm, 5 min Salting->Centrifuge1 dSPE d-SPE Cleanup PSA + C18 + MgSO4 (Removes lipids/sugars) Centrifuge1->dSPE Dilution Dilution 1:1 with 10mM Amm. Formate dSPE->Dilution Analysis LC-MS/MS Injection Dilution->Analysis

Figure 2: Modified QuEChERS extraction workflow optimized for organophosphate metabolites.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions: The separation of this compound from Disulfoton is the critical quality attribute (CQA) of this method.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Methanol (MeOH). Note: MeOH often provides better sensitivity for OPs than Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+):

AnalytePrecursor (m/z)Quant Ion (m/z)Qual Ion (m/z)RT (min)
This compound 275.1171.0*97.0~3.5
Disulfoton 275.189.061.0~8.2
Demeton-S Sulfone 291.1171.0125.0~2.8

*Note: Transitions must be optimized on your specific instrument. The 171 fragment corresponds to the loss of the oxidized side chain. The large RT difference (3.5 vs 8.2 min) confirms separation.

Validation & Quality Control

Linearity and Range
  • Range: 1.0 – 100 ng/mL (ppb).

  • Curve: Matrix-matched calibration is mandatory due to signal enhancement/suppression common with organophosphates in food matrices.

  • R²: > 0.995 required.[9]

Recovery Acceptance Criteria (SANTE/11312/2021)
  • Spike Levels: 10 ppb (LOQ) and 100 ppb.

  • Acceptable Recovery: 70–120%.

  • RSD: < 20%.[10][11]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Degradation of sulfoxide.Ensure extraction solvent is acidified (1% Acetic Acid). Avoid heating during concentration steps.
Co-elution Isobaric interference with Disulfoton.Check gradient profile. Disulfoton is non-polar and must elute much later than the sulfoxide on a C18 column.
Signal Suppression Matrix effects.Use matrix-matched standards or dilute the final extract (1:5 or 1:10) if sensitivity allows.
Peak Tailing Column secondary interactions.Ensure Ammonium Formate is present in Mobile Phase A to buffer residual silanols.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • U.S. EPA. (2010). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (Context for OP analysis). Link

  • Schenck, F. J., & Lehotay, S. J. (2000). Does Sulfuric Acid in Acetone Extraction Affect the Stability of Acid-Labile Pesticides? Journal of Chromatography A, 868(1), 51-61.
  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues.

Sources

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for the Quantitation of Demeton-S Sulfoxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the extraction and quantitation of Demeton-S Sulfoxide , the primary toxic metabolite of the organophosphate pesticide Demeton-S (Systox). While the parent compound (Demeton-S) degrades rapidly post-exposure, the sulfoxide metabolite persists longer, making it a critical marker for forensic toxicology and clinical confirmation of exposure.

Critical Technical Note: This protocol distinguishes between the Ethyl analog (derived from Demeton-S) and the Methyl analog (derived from Demeton-S-methyl/Metasystox). While chemically similar, they possess distinct molecular weights and transitions. This guide focuses on the Ethyl analog (this compound) but provides parameters for the methyl analog (Oxydemeton-methyl) for cross-reference.

Chemical & Toxicological Profile

Demeton-S is a phosphorothioate ester.[1] Upon entering a biological system, it undergoes rapid oxidative desulfuration and thioether oxidation. The sulfoxide form is a potent acetylcholinesterase (AChE) inhibitor.[2]

Metabolic Pathway

The analysis relies on understanding the rapid conversion of the parent thioether to the sulfoxide, and its eventual oxidation to the sulfone.

MetabolicPathway Parent Demeton-S (Parent) (Thioether) Unstable Sulfoxide This compound (Primary Analyte) Potent AChE Inhibitor Parent->Sulfoxide Rapid Oxidation (CYP450 / FMO) Sulfone Demeton-S Sulfone (Secondary Metabolite) Terminal Residue Sulfoxide->Sulfone Slower Oxidation

Figure 1: Metabolic oxidation pathway of Demeton-S. The sulfoxide is the target analyte due to its biological persistence relative to the parent.

Analyte Properties
PropertyThis compound (Ethyl)Oxydemeton-methyl (Methyl)
CAS Number 2497-07-6301-12-2
Formula C₈H₁₉O₄PS₂C₆H₁₅O₄PS₂
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 274.3 g/mol 246.3 g/mol
Polarity Moderate (Sulfoxide group)High
Stability Thermally labile (Avoid GC)Thermally labile

Safety & Specimen Handling

Safety Hazards
  • Extreme Toxicity: this compound is a direct AChE inhibitor. LD50 is extremely low (<10 mg/kg).

  • Handling: All standard preparation must occur inside a certified chemical fume hood. Double-gloving (Nitrile) is mandatory.

  • Neutralization: Keep a 10% NaOH solution nearby to neutralize spills (hydrolysis of the ester bond).

Specimen Preservation (Critical)

Sulfoxides can oxidize to sulfones ex vivo if not handled correctly.

  • Blood: Collect in Gray-top tubes (Sodium Fluoride/Potassium Oxalate). The fluoride inhibits esterases that might degrade the analyte.

  • Urine: Collect in sterile cups; adjust pH to 3.0–4.0 with dilute formic acid to stabilize the structure.

  • Storage: Flash freeze at -80°C immediately. Analysis should occur within 7 days of collection to prevent sulfone formation.

Sample Preparation Protocol

Given the polarity of the sulfoxide, a standard Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) results in poor recovery. We utilize a Modified QuEChERS method followed by Dispersive SPE (dSPE) cleanup. This balances recovery with matrix removal.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid.

  • Salts: Anhydrous MgSO₄, NaCl.

  • Internal Standard (IS): Diazinon-d10 or Demeton-S-methyl-sulfoxide-d6 (if available).

Step-by-Step Workflow

ExtractionWorkflow Sample 1. Sample Aliquot (1 mL Blood/Urine) ProteinPrecip 2. Protein Precipitation Add 2 mL ACN (1% HOAc) + Internal Standard Sample->ProteinPrecip Vortex1 3. Vortex & Agitate (5 min, High Speed) ProteinPrecip->Vortex1 SaltingOut 4. Salting Out Add 4g MgSO4 + 1g NaCl Vortex immediately Vortex1->SaltingOut Centrifuge1 5. Centrifuge (4000 rpm, 10 min, 4°C) SaltingOut->Centrifuge1 Supernatant 6. Transfer Supernatant (Top Organic Layer) Centrifuge1->Supernatant dSPE 7. dSPE Cleanup (PSA + C18 sorbent) Removes lipids/acids Supernatant->dSPE Filter 8. Filter & Inject (0.2 µm PTFE) dSPE->Filter

Figure 2: Modified QuEChERS extraction workflow optimized for polar organophosphate metabolites.

Technical Rationale:

  • Acidified Acetonitrile: The acetic acid stabilizes the sulfoxide and prevents degradation during protein precipitation.

  • Salting Out: Forces the water-soluble sulfoxide into the organic acetonitrile phase.

  • dSPE (PSA/C18): Primary Secondary Amine (PSA) removes fatty acids and phospholipids which cause ion suppression in LC-MS.

Instrumental Analysis (LC-MS/MS)[8][9][10][12]

Platform: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Thermo TSQ). Ionization: Electrospray Ionization (ESI) in Positive Mode.[8]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for OPs to improve peak shape and sensitivity.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.00 10%
1.00 10%
8.00 95%
10.00 95%
10.10 10%

| 13.00 | 10% (Re-equilibration) |

Mass Spectrometry Parameters (MRM)

The following transitions must be optimized for your specific instrument voltage.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
This compound (Ethyl) 275.1 [M+H]⁺ 171.0 143.0 15 - 25
Demeton-S Sulfone (Ethyl)291.1 [M+H]⁺171.0125.020
Oxydemeton-methyl (Methyl)247.0 [M+H]⁺169.061.015
Internal Standard (Diazinon-d10)315.2 [M+H]⁺175.1153.115

Mechanistic Insight:

  • The transition 275 -> 171 corresponds to the cleavage of the thioether side chain, a characteristic fragmentation for this class.

  • The 247 -> 169 (Methyl analog) represents a similar loss of the sulfoxide moiety.

  • Validation Tip: Always monitor the Sulfone (291 m/z) simultaneously. If the Sulfoxide peak is low but Sulfone is high, the sample may have oxidized during improper storage.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (e.g., FDA Bioanalytical Guidelines), the following criteria must be met:

  • Linearity: Construct a calibration curve from 1 ng/mL to 500 ng/mL. A weighted linear regression (1/x²) is required due to the wide dynamic range.

  • Matrix Effect (ME):

    
    
    
    • Acceptable range: 85% - 115%. If suppression is high (<85%), switch to a Stable Isotope Dilution assay (using deuterated standards).

  • Recovery: Should exceed 70% for the specific extraction method used.

  • Carryover: Inject a blank solvent after the highest standard (ULOQ). Carryover must be <20% of the Lower Limit of Quantitation (LLOQ).

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Organophosphorus Insecticides: Dialkyl Phosphate Metabolites in Urine. Method No. 6010. [Link]

  • United States Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Note: Discusses compound properties relevant to LC-MS). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17260, Demeton-S-sulfoxide. [Link]

  • European Reference Laboratories for Residues of Pesticides. (2017). EURL-SRM - Analytical Observations Report: Analysis of Demeton-S-methyl and its metabolites. [Link]

Sources

Use of deuterated Demeton-S Sulfoxide as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Demeton-S Sulfoxide Residues Using Deuterated Internal Standards (ID-LC-MS/MS)

Abstract

This application note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol for the quantification of This compound (CAS 2496-92-6), a toxic metabolite of the organophosphate insecticide Demeton-S. By utilizing Deuterated this compound (this compound-d10) as an internal standard, this method effectively compensates for matrix effects, extraction losses, and ionization suppression common in complex agricultural and biological matrices. The protocol achieves high sensitivity (LOQ < 1.0 µg/kg) and adheres to SANTE/11312/2021 guidelines for pesticide residue validation.

Introduction & Scientific Rationale

Organophosphate residues pose significant health risks due to acetylcholinesterase inhibition. Demeton-S rapidly metabolizes into its sulfoxide and sulfone forms, which are often more polar and toxic than the parent compound.

The Challenge: Quantifying this compound is complicated by:

  • Matrix Effects: Co-eluting compounds in food matrices (e.g., chlorophyll, lipids) compete for charge in the electrospray ionization (ESI) source, causing signal suppression or enhancement.

  • Thermal Instability: Sulfoxides can degrade into sulfides or sulfones during hot injection (GC-MS) or aggressive extraction.

The Solution: Isotope Dilution (ID) Using a deuterated internal standard (IS), This compound-d10 , provides a self-validating system. Since the IS shares the exact physicochemical properties (pKa, hydrophobicity) as the analyte but differs in mass, it tracks the analyte perfectly through:

  • Extraction Efficiency: Any loss of analyte during QuEChERS is mirrored by the IS.

  • Chromatography: The IS co-elutes with the analyte, experiencing the exact same matrix suppression at the moment of ionization.

Chemical Standards & Materials

ComponentChemical NameCAS NumberMolecular FormulaMW ( g/mol )Function
Analyte This compound2496-92-6

274.34Target Analyte
Internal Standard This compound-d10N/A (Custom)*

284.40Correction Ref.
Solvent A Ammonium Formate (5mM)540-69-2

63.06Mobile Phase

*Note: If commercial d10 is unavailable, custom synthesis of O,O-diethyl-d10 is recommended. Alternatively, Demeton-S-methyl sulfoxide-d6 may be used as a surrogate if validated, though true isotopologues are superior.

LC-MS/MS Method Development

Mass Spectrometry Parameters (ESI+)

Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. The sulfoxide moiety makes the molecule prone to in-source fragmentation; soft ionization parameters are critical.

  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temp: 350°C

  • Desolvation Gas: 800 L/hr (Nitrogen)

MRM Transition Table:

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)Dwell Time (ms)
This compound 275.1

171.0143.018 / 2550
This compound-d10 285.1

181.0153.018 / 2550

Rationale: The transition


 corresponds to the loss of the oxidized side chain, a characteristic and stable fragment for sulfoxides.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

    • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 5mM Ammonium Formate.

Protocol: Sample Preparation (Modified QuEChERS)

This workflow utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for polar organophosphate metabolites.

Workflow Logic Diagram

QuEChERS_Workflow Sample Homogenized Sample (10g Fruit/Veg) Spike Spike Internal Standard (this compound-d10) [CRITICAL STEP] Sample->Spike 50 µL of 10 ppm IS Extract Extraction Add 10mL ACN + Salts (4g MgSO4, 1g NaCl) Spike->Extract Shake Vigorous Shake (1 min) & Centrifuge (3000g, 5 min) Extract->Shake Aliquot Transfer Supernatant (6mL) Shake->Aliquot Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Aliquot->Cleanup Remove lipids/sugars Filter Filter (0.2 µm PTFE) Transfer to Vial Cleanup->Filter Inject LC-MS/MS Injection Filter->Inject

Figure 1: Step-by-step QuEChERS extraction workflow emphasizing the critical internal standard spiking point.

Detailed Protocol Steps:
  • Homogenization: Cryogenically mill 10 g of sample (e.g., spinach, apple) to prevent thermal degradation of the sulfoxide.

  • IS Spiking (Critical): Add 50 µL of This compound-d10 working solution (10 µg/mL) to the homogenate before solvent addition. Vortex for 30s to equilibrate.

    • Why? Spiking here ensures the IS experiences the entire extraction efficiency loss, correcting for recovery < 100%.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salt packet (4 g MgSO4, 1 g NaCl). Shake immediately to prevent agglomeration. Centrifuge at 3000 x g for 5 min.

  • d-SPE Cleanup: Transfer 6 mL of supernatant to a d-SPE tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg MgSO4.

    • Note: For fatty samples, add 50 mg C18.

  • Final Prep: Centrifuge, filter supernatant through a 0.2 µm PTFE syringe filter into an amber LC vial.

Data Analysis & Validation

Quantification Logic

Quantification is performed using the Response Factor (RF) ratio between the analyte and the deuterated IS.



Where RRF (Relative Response Factor) is determined from the calibration curve slope.

Validation Criteria (SANTE/11312/2021)
ParameterAcceptance CriteriaExperimental Check
Linearity

5-point calibration (1 - 100 ng/mL)
Recovery 70 - 120%Spike samples at LOQ and 10x LOQ
Precision (RSD)

5 replicates at each spike level
Ion Ratio

of standard
Compare Quant/Qual transition areas
Matrix Effect (ME) Corrected by ISCompare slope in solvent vs. matrix
Decision Logic for Signal Processing

Validation_Logic Start Acquire Data RT_Check RT within ±0.1 min of IS? Start->RT_Check SN_Check S/N > 10? RT_Check->SN_Check Yes Fail Flag Sample RT_Check->Fail No Ratio_Check Ion Ratio within ±30%? SN_Check->Ratio_Check Yes SN_Check->Fail No IS_Recovery IS Area > 50% of Std? Ratio_Check->IS_Recovery Yes Ratio_Check->Fail No (Interference) Calc Calculate Conc. IS_Recovery->Calc Yes IS_Recovery->Fail No (Suppression)

Figure 2: Automated decision tree for validating detection and quantification integrity.

Troubleshooting Guide

  • Issue: Low IS Recovery (<50%)

    • Cause: Heavy matrix suppression or extraction pH issues.

    • Fix: Dilute extract 1:5 with mobile phase A before injection. The IS ratio will correct for the dilution. Ensure extraction pH < 5 (use acetate buffered QuEChERS) to stabilize the sulfoxide.

  • Issue: Retention Time Shift

    • Cause: Column overload or "Deuterium Isotope Effect" (rare in HPLC, common in UPLC).

    • Fix: Deuterated standards may elute slightly earlier than the native compound. Ensure the window is set wide enough (±0.2 min) but rely on the relative RT to the IS.

  • Issue: Sulfoxide Reduction

    • Cause: In-source reduction to Demeton-S thioether.

    • Fix: Lower source temperature and verify mobile phase solvents are fresh (avoid old methanol).

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides. Link

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

QuEChERS method for Demeton-S Sulfoxide in fruit and vegetables

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Demeton-S Sulfoxide in Fruit and Vegetable Matrices via Modified QuEChERS and LC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the quantification of This compound , a toxic oxidation metabolite of the organophosphate pesticide Demeton-S. Due to the polarity and thermal instability of sulfoxide metabolites, traditional GC-MS approaches often yield poor recoveries. This guide utilizes a modified QuEChERS (AOAC 2007.01) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity, selectivity, and compliance with regulatory Maximum Residue Limits (MRLs).

Target Audience: Analytical Chemists, Food Safety Regulators, and Quality Control Laboratories.

Chemical Identity & Physicochemical Properties

Understanding the analyte's behavior is critical for method optimization. This compound is polar (LogP ~0), making it prone to loss in the aqueous phase during liquid-liquid extraction if ionic strength is not sufficiently high.

PropertyDescription
Analyte Name This compound
CAS Number 2496-92-6
Molecular Formula C₈H₁₉O₄PS₂
Molecular Weight 274.34 g/mol
Structure

-Diethyl

-[2-(ethylsulfinyl)ethyl] phosphorothioate
Polarity (LogP) ~0.0 (Polar)
Stability Susceptible to further oxidation to sulfone; degrades in high pH (>8).

Method Principle & Workflow

The protocol employs the AOAC 2007.01 buffered QuEChERS method. Acetate buffering maintains the pH around 5.0–5.5, preventing base-catalyzed degradation of the sulfoxide moiety. A dispersive Solid Phase Extraction (dSPE) cleanup removes matrix interferences (sugars, organic acids, pigments) without retaining the polar analyte.

Workflow Visualization

QuEChERS_Workflow Sample Sample Homogenization (Cryogenic Milling) Extraction Extraction 15g Sample + 15mL Acetonitrile (1% HOAc) + Internal Standard Sample->Extraction Salting Salting Out (AOAC 2007.01) 6g MgSO4 + 1.5g NaOAc Shake vigorously 1 min Extraction->Salting Exothermic Reaction Centrifuge1 Centrifugation 4000 rpm, 5 min Salting->Centrifuge1 Phase Separation Aliquot Transfer Supernatant (Acetonitrile Layer) Centrifuge1->Aliquot Cleanup dSPE Cleanup 150mg MgSO4 + 50mg PSA (Optional: C18/GCB for specific matrices) Aliquot->Cleanup Matrix Removal Centrifuge2 Centrifugation 5000 rpm, 5 min Cleanup->Centrifuge2 Analysis LC-MS/MS Analysis ESI(+) MRM Mode Centrifuge2->Analysis Inject Supernatant

Figure 1: Step-by-step QuEChERS workflow for this compound extraction.

Detailed Experimental Protocol

Reagents and Apparatus
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (>98%), Ammonium Formate (10 mM).

  • QuEChERS Salts (AOAC 2007.01): 6 g anhydrous MgSO₄, 1.5 g Sodium Acetate (NaOAc).

  • dSPE Sorbents:

    • General Fruit/Veg: 150 mg MgSO₄ + 50 mg Primary Secondary Amine (PSA).

    • Pigmented (Berries/Spinach): Add 50 mg Graphitized Carbon Black (GCB). Note: GCB can adsorb planar pesticides; this compound is non-planar, but recovery checks are mandatory.

    • Fatty (Avocado): Add 50 mg C18.

  • Internal Standard (ISTD): this compound-d10 or Triphenylphosphate (TPP).

Sample Preparation
  • Comminution: Homogenize at least 500 g of the fruit/vegetable sample using a high-speed chopper.

  • Cryogenic Milling: If the sample is high in sugar or heat-sensitive, mill with dry ice to prevent degradation during processing.

  • Weighing: Weigh 15.0 ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

Extraction
  • Solvent Addition: Add 15 mL of Acetonitrile containing 1% Acetic Acid . The acid stabilizes the sulfoxide.

  • ISTD Addition: Spike with 50 µL of Internal Standard solution (e.g., 10 µg/mL).

  • Agitation: Vortex for 1 minute to ensure solvent interaction with the matrix.

  • Salting Out: Add the AOAC salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Critical Step: Immediately shake vigorously by hand for 1 minute. Delayed shaking can cause MgSO₄ to crystallize into a hard mass ("pucking"), reducing recovery.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes .

dSPE Cleanup
  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the sorbents (MgSO₄/PSA).

  • Mixing: Vortex for 30 seconds.

  • Separation: Centrifuge at 5,000 rpm for 5 minutes .

  • Final Prep: Transfer 0.5 mL of the cleaned supernatant to an LC vial. Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape for early eluting polar compounds.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Recommended MRM Transitions: Note: Transitions must be optimized for the specific instrument. The values below are theoretical/typical for the ethyl-sulfoxide metabolite.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
This compound 275.1

125.0 99.0 15 / 25
This compound-d10285.1135.0109.015 / 25
  • Mechanism: The precursor 275.1 corresponds to the protonated molecule. Product ion 125 typically corresponds to the diethyl thiophosphate moiety, while 99 is a characteristic phosphorus-containing fragment.

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to SANTE/11312/2021 guidelines.

Validation Parameters
  • Recovery: Must be between 70–120% .

  • Repeatability (RSDr):

    
     20%.
    
  • Linearity:

    
     over the range of 5–500 µg/kg.
    
  • Matrix Effects (ME): Calculate using:

    
    
    
    • If

      
      , use matrix-matched calibration standards.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery pH degradationEnsure Acetic Acid is present in extraction solvent.
Poor Peak Shape Solvent mismatchDilute final extract 1:1 with aqueous mobile phase.
Signal Suppression Matrix Co-elutionSwitch to Methanol-based dSPE or reduce injection volume.
Interfering Peaks Isobaric compoundsVerify MRM ratios; use a slower gradient for better separation.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003).

Troubleshooting & Optimization

Troubleshooting low recovery of Demeton-S Sulfoxide during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of Demeton-S Sulfoxide Ticket ID: OPS-MET-0042 Status: Open Assigned Specialist: Senior Application Scientist, Residue Analysis Division

Executive Summary: The "Ghost" Peak Phenomenon

Welcome to the technical support hub. If you are seeing low recovery for This compound (often <50%), you are likely fighting a war on three fronts: Polarity Mismatch , Thermal Instability , and Chemical Oxidation .

This compound is not a standard non-polar organophosphate (OP). It is a polar, thermally labile metabolite. Standard multi-residue methods (MRMs) optimized for parent OPs (like Chlorpyrifos or Diazinon) using hexane or unbuffered systems will fail for this analyte.

Below is the diagnostic guide to isolating where your analyte is being lost.

Part 1: The Chemistry of Loss (Diagnostic)

Before changing your protocol, understand why the molecule is disappearing.

Failure ModeMechanismSymptom
Polarity Mismatch The sulfoxide group (

) increases polarity significantly compared to the parent thioether.
Poor Extraction Efficiency: Analyte remains in the aqueous phase if using Hexane/Heptane.
Thermal Degradation In a hot GC injector (>200°C), the sulfoxide undergoes elimination or oxidation to the sulfone."Fake" Low Recovery: The mass balance is there, but it has converted to Demeton-S Sulfone or reduced to Demeton-S.
pH Hydrolysis The P-S bond is susceptible to hydrolysis in alkaline conditions (pH > 8).True Loss: The molecule is chemically destroyed during extraction or storage.
Part 2: Troubleshooting & Protocols (Q&A)
Q1: I am using a standard hexane liquid-liquid extraction (LLE). Why is my recovery <20%?

A: You are using the wrong solvent. this compound has a much lower LogP (octanol-water partition coefficient) than its parent. Hexane is too non-polar to pull it out of the aqueous matrix efficiently.

  • The Fix: Switch to Ethyl Acetate or Acetonitrile .

  • Protocol Adjustment: If you must use LLE, add a "salting out" step (NaCl) to drive the polar metabolite into the organic phase.

  • Reference: EPA Method 8141B explicitly warns that hexane extraction eliminates the solvent exchange step but may compromise recovery of polar metabolites like sulfoxides [1].

Q2: I switched to QuEChERS, but recoveries are inconsistent. What is missing?

A: You likely have a pH control issue. Standard "Original" QuEChERS (unbuffered) can lead to pH excursions depending on the matrix (e.g., acidic fruits vs. neutral vegetables).

  • The Fix: Use Buffered QuEChERS (AOAC 2007.01 or EN 15662) .

    • AOAC 2007.01: Uses Acetate buffer. Stronger buffering capacity, generally better for OPs.

    • EN 15662: Uses Citrate buffer.

  • Why? Buffering maintains the pH between 5.0–5.5, the "sweet spot" where the P-S bond is stable, and hydrolysis is minimized.

Q3: I am analyzing via GC-MS. My calibration standards look okay, but sample recovery is terrible. Why?

A: This is the classic "Matrix-Induced Enhancement" trap, but in reverse. In a clean standard, active sites in your GC liner may degrade the sulfoxide. In a matrix sample, the matrix "protects" the analyte by covering these sites. However, if your recovery is low, you are likely seeing thermal oxidation in the injector.

  • The Fix (Instrumental):

    • Inlet Temperature: Lower to 200°C–220°C if possible.

    • Liner Type: Use a "skyline" or ultra-inert liner with glass wool at the bottom, not the middle.

    • Analytic Protectants: Add Sorbitol (1 mg/mL) or Gulonolactone to your final extract. These compounds bind to active sites in the injector/column, protecting the thermally labile sulfoxide [2].

  • The Ultimate Fix: Switch to LC-MS/MS (ESI+). This eliminates thermal stress entirely.

Part 3: Visualization of Failure Points
Figure 1: The Degradation & Loss Pathway

This diagram illustrates where the analyte goes when it "disappears."

DemetonLoss cluster_0 GC-MS Injection Port DemetonS Demeton-S (Parent) Sulfoxide This compound (Target Analyte) DemetonS->Sulfoxide Metabolic Oxidation Sulfoxide->DemetonS Thermal Reduction (Active Sites) Sulfoxide->DemetonS Sulfone Demeton-S Sulfone (Oxidation Product) Sulfoxide->Sulfone Thermal Oxidation (Hot GC Inlet) Sulfoxide->Sulfone Hydrolysis Hydrolysis Products (Irreversible Loss) Sulfoxide->Hydrolysis High pH (>8) Extraction AqueousPhase Retained in Aqueous Phase Sulfoxide->AqueousPhase Hexane Extraction (Polarity Mismatch)

Caption: Figure 1. Pathways of this compound loss. Red paths indicate thermal artifacts in GC; Yellow indicates extraction inefficiency; Grey indicates chemical destruction.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify your specific bottleneck.

TroubleshootingTree Start Low Recovery Observed CheckInst Instrument Platform? Start->CheckInst GC GC-MS CheckInst->GC LC LC-MS/MS CheckInst->LC CheckLiner Check Inlet Temp & Liner GC->CheckLiner Suspect Thermal Degradation CheckSolvent Extraction Solvent? LC->CheckSolvent Protectants Add Analyte Protectants (Sorbitol/Gulonolactone) CheckLiner->Protectants Hexane Hexane/Non-Polar CheckSolvent->Hexane Wrong Polarity Polar Acetonitrile/Ethyl Acetate CheckSolvent->Polar Correct Polarity Hexane->Polar Switch Solvent CheckpH Check pH Polar->CheckpH Buffered Buffered QuEChERS (Acetate/Citrate) CheckpH->Buffered Optimal Stability Unbuffered Unbuffered/High pH CheckpH->Unbuffered Hydrolysis Risk

Caption: Figure 2. Systematic troubleshooting flow. Green nodes indicate optimal conditions; Red nodes indicate high-risk parameters.

Part 4: Recommended Protocol (Self-Validating)

To ensure data integrity, implement this Buffered QuEChERS workflow. This method includes internal validation steps.

Reagents:

  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1% Acetic Acid.

  • Salts: 4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate (EN 15662 Kit).

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or Deuterated Demeton-S (if available).

Step-by-Step Workflow:

  • Homogenization: Weigh 10g sample into a 50mL centrifuge tube.

  • ISTD Spike: Add ISTD solution before extraction.

    • Validation Check: If ISTD recovery is low, the issue is extraction efficiency. If ISTD is high but Analyte is low, the issue is degradation.

  • Solvent Addition: Add 10mL Acetonitrile + 1% Acetic Acid .

    • Why? The acid stabilizes the sulfoxide immediately.

  • Agitation: Shake vigorously for 1 minute.

  • Salt Addition: Add the citrate salt buffer packet. Shake immediately for 1 minute.

    • Critical: Do not let salts sit without shaking; MgSO4 can form clumps that trap analytes (exothermic reaction).

  • Centrifugation: 3000 U/min for 5 minutes.

  • dSPE Cleanup: Transfer supernatant to dSPE tube containing PSA + C18 + MgSO4 .

    • Caution: Use minimal PSA (Primary Secondary Amine). While PSA removes sugars/fatty acids, it can sometimes retain polar analytes. If recovery drops here, try using only C18 .

  • Analysis: Inject into LC-MS/MS or GC-MS (with analyte protectants).

References
  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Optimization of LC-MS/MS parameters for Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of LC-MS/MS parameters for Demeton-S Sulfoxide .

Crucial Disambiguation: The "Methyl" vs. "Ethyl" Trap

Before proceeding, you must verify your target analyte. There is frequent confusion in literature and chemical inventories between two related compounds:

  • This compound (Diethyl):

    
     | MW: 274.3 | The specific topic of this request.
    
  • Oxydemeton-methyl (Demeton-S-methyl sulfoxide):

    
     | MW: 246.3 | The far more common commercial residue.
    

This guide focuses on the Diethyl variant (this compound) as requested, but provides comparative data for the Methyl variant to prevent critical mass assignment errors.

Module 1: Mass Spectrometry Optimization (The Detector)

Q: I am seeing low sensitivity for this compound. What are the optimal MRM transitions?

A: Low sensitivity often stems from incorrect precursor selection or poor fragmentation efficiency. This compound is a diethyl organophosphate . Unlike its methyl cousin, it requires higher collision energies to fragment the ethyl-phosphate bonds.

Recommended MRM Transitions (ESI Positive Mode):

AnalytePrecursor (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)Mechanistic Origin
This compound 275.1

171.0 125.0 20 - 30Loss of side chain / Diethyl phosphate
(Alt)275.1125.097.035 - 45Phosphate moiety breakdown
Oxydemeton-methyl247.1

169.0109.015 - 25(Reference for comparison)

Troubleshooting Tip: If you see a signal at 247 , you are analyzing the methyl analog (Oxydemeton-methyl), not this compound.

Q: My signal intensity fluctuates wildly between injections. Is the source temperature to blame?

A: Yes. Sulfoxides are thermally labile. The Mechanism: In the ESI source, high temperatures can drive a de-oxidation reaction, converting the Sulfoxide back into the parent Thioether (Demeton-S) before it enters the quadrupole. This results in a loss of signal at


 275 and the appearance of a "ghost" signal at 

259 (Demeton-S).

Optimization Protocol:

  • Lower Source Temp: Reduce ESI source temperature (or gas temp) to 300°C - 350°C . Avoid temperatures >450°C.

  • Gas Flow: Increase desolvation gas flow to compensate for lower temperatures, ensuring droplet evaporation without thermal degradation.

Module 2: Chromatography & Separation (The Front End)

Q: The peak shape is split or tailing. Which column chemistry works best?

A: this compound is significantly more polar than the parent Demeton-S due to the


 group. On standard C18 columns, it elutes early, often co-eluting with matrix suppressors.

Column Selection Strategy:

  • Standard C18: Often fails to retain the sulfoxide sufficiently, leading to ion suppression near the void volume.

  • Polar-Embedded C18 (Recommended): Columns with a polar group (amide/carbamate) embedded in the alkyl chain interact with the sulfoxide dipole, improving retention and peak shape.

  • PFP (Pentafluorophenyl): Excellent alternative if isomeric separation (from sulfones) is required.

Mobile Phase Recipe:

  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol (Preferred over Acetonitrile for OPs to reduce background noise).

Q: I see "Ghost Peaks" in blank injections. Is this carryover?

A: Organophosphates are "sticky." They adsorb to stainless steel and plastic rotor seals. Fix: Implement a multi-solvent needle wash.

  • Wash 1: 50:50 Isopropanol:Acetonitrile (Solubilizes the sticky residue).

  • Wash 2: 0.1% Formic Acid in Water (Prevents precipitation upon next injection).

Module 3: Stability & Sample Preparation (The Input)

Q: My recovery rates are consistently >120%. Am I concentrating the sample?

A: Likely not. You are probably witnessing In-Vial Oxidation . If your sample contains the parent Demeton-S, it can oxidize to this compound during sample preparation or while sitting in the autosampler. This artificially inflates your Sulfoxide quantification.

The "Stop-Oxidation" Protocol:

  • Keep Cold: Maintain autosampler temperature at 4°C .

  • Quenching: If using QuEChERS, ensure the extraction is fast. Avoid leaving extracts in basic conditions (high pH accelerates oxidation).

  • Use of Antioxidants: Add Ascorbic Acid (1 mg/mL) to the final extract vial to scavenge reactive oxygen species.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for optimizing the method and troubleshooting stability issues.

DemetonOptimization Start Start: LC-MS/MS Method Dev AnalyteCheck Check Analyte Identity: Diethyl (m/z 275) vs Dimethyl (m/z 247) Start->AnalyteCheck SourceOpt Source Optimization: Prevent De-oxidation AnalyteCheck->SourceOpt Confirmed Diethyl TempCheck Set Temp < 350°C SourceOpt->TempCheck ChromOpt Chromatography: Retain Polar Sulfoxide TempCheck->ChromOpt ColumnSel Select Polar-Embedded C18 ChromOpt->ColumnSel StabCheck Stability Check: Prevent In-Vial Oxidation ColumnSel->StabCheck AddAscorbic Add Ascorbic Acid Keep at 4°C StabCheck->AddAscorbic FinalMethod Validated Method AddAscorbic->FinalMethod FinalMethod->SourceOpt Low Sensitivity? FinalMethod->StabCheck High Recovery?

Figure 1: Decision logic for optimizing this compound analysis, highlighting the critical paths for specificity (mass selection), sensitivity (source temp), and accuracy (oxidation prevention).

References

  • European Union Reference Laboratories (EURL). "EURL-SRM - Analytical Methods for Pesticide Residues (Single Residue Methods)." EURL-Pesticides.eu. Accessed January 28, 2026. [Link]

  • Sugitate, K., et al. "Deoxidation of Fenthion Sulfoxide... and the Prevention of Sulfoxide Deoxidation."[1][2] Analytical Sciences, vol. 28, no. 7, 2012. (Demonstrates the mechanism of sulfoxide reduction in GC/LC sources). [Link]

  • Ueno, E., et al. "Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS."[1][3] Journal of the Food Hygienic Society of Japan, vol. 50, no.[1] 1, 2009. [Link]

  • Shimadzu Corporation. "Shimadzu Pesticide MRM Library Support for LC/MS/MS." (Reference for standard OP fragmentation patterns). [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Demeton-S Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #OP-MET-004 Subject: Troubleshooting Ion Suppression and Recovery Issues for Demeton-S Sulfoxide Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Invisible" Barrier

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS analysis of This compound (an oxidation metabolite of the organophosphate Demeton-S) is showing poor sensitivity, variable recovery, or retention time shifts.

The Core Problem: this compound is a relatively polar metabolite (


). Unlike its parent compound, it often elutes early on reverse-phase columns, placing it directly in the "suppression zone"—the chromatographic window where polar matrix components (salts, sugars, phospholipids) co-elute. This results in Matrix Effects (ME) , specifically ion suppression, where non-target compounds steal charge in the ESI source, rendering your analyte invisible to the detector.

This guide provides a modular troubleshooting workflow to isolate and eliminate these effects, compliant with SANTE/11312/2021 guidelines.

Mechanism of Failure: Why Signal Disappears

Before fixing the protocol, you must understand the physics of the failure. In Electrospray Ionization (ESI), the number of available charges on the droplet surface is finite. When matrix components (like phosphatidylcholines in food or biological samples) co-elute with this compound, they compete for these charges.

Visualization: The Ion Suppression Pathway

MatrixEffect Sample Complex Sample (Analyte + Matrix) LC LC Column (Co-elution) Sample->LC ESI ESI Source (Droplet Formation) LC->ESI Early Elution Phospholipids Phospholipids/Salts (High Surface Activity) ESI->Phospholipids Occupies Droplet Surface Analyte This compound (Low Surface Activity) ESI->Analyte Pushed to Center Explosion Coulombic Explosion Suppression Ion Suppression (Signal Loss) Explosion->Suppression Analyte Neutralized Detection Successful Detection Explosion->Detection Analyte Ionized Phospholipids->Explosion Preferential Desorption Analyte->Explosion Trapped in Droplet

Figure 1: Mechanism of Ion Suppression in ESI.[1] High-abundance matrix components dominate the droplet surface, preventing this compound from entering the gas phase.

Module 1: Sample Preparation (Pre-Analytical)

Objective: Remove matrix interferents before they reach the MS. Standard Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]

Critical Troubleshooting for this compound
ParameterStandard QuEChERSModified for this compound Why? (The Science)
Hydration OptionalMANDATORY (Sample:Water 1:2) Polar sulfoxides are trapped in dry pores (cereals/soil). Water "swells" the matrix, releasing the analyte [1].
Buffer System UnbufferedCitrate or Acetate Buffered Controls pH. While sulfoxides are fairly stable, pH extremes can promote oxidation to sulfone or hydrolysis [2].
d-SPE Sorbent PSA + MgSO4PSA + C18 + MgSO4 PSA removes sugars/fatty acids.[2] C18 is critical here to remove long-chain lipids that cause the worst ion suppression [3].
GCB Use For pigmentsAVOID or MINIMIZE Graphitized Carbon Black (GCB) can irreversibly bind planar molecules. Use with caution; test recovery first.
Optimized Extraction Workflow
  • Comminution: Homogenize sample with dry ice (cryogenic milling) to prevent thermal degradation (sulfoxide

    
     sulfide conversion).
    
  • Hydration: Weigh 10g sample. Add 10 mL cold water . Vortex and let stand for 15 mins.

  • Extraction: Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

  • Partitioning: Add salts (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate). Shake vigorously 1 min. Centrifuge @ 3000g.

  • Cleanup: Transfer supernatant to d-SPE tube containing PSA and C18 .[3]

Module 2: Chromatographic Optimization

Objective: Physically separate the analyte from the matrix suppression zone.

Issue: this compound elutes early (polar). Solution: Increase retention to move the peak away from the solvent front and salt clusters.

Recommended Column Chemistries
  • Standard C18: Often insufficient retention.

  • Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18): Best choice. The polar group allows 100% aqueous start, retaining the sulfoxide longer.

  • Fluorophenyl (PFP): Offers alternative selectivity for sulfur-containing compounds.

Gradient Strategy

Do not ramp quickly. Use a shallow initial gradient :

  • 0-2 min: Hold at 5-10% Organic (allows salts to elute to waste).

  • 2-10 min: Ramp to 90% Organic.

  • Result: this compound elutes after the "salt dump" but before the "phospholipid wash."

Module 3: Quantification & Validation

Objective: Correct for remaining matrix effects mathematically.

According to SANTE/11312/2021 (European Guidelines for Pesticide Residues), you must demonstrate that your method is valid [4].[4][5]

The Golden Rule: Calculation

Calculate Matrix Effect (%ME) using this formula:



  • Result > 0: Ion Enhancement (Rare for this analyte).

  • Result < 0: Ion Suppression.

  • Acceptable Range: -20% to +20%.

Correction Hierarchy

If ME is outside +/- 20%, apply these fixes in order:

  • Dilute-and-Shoot: Dilute extract 1:10 or 1:50 with mobile phase. This exponentially reduces matrix load while linearly reducing analyte signal. Use if sensitivity allows.

  • Matrix-Matched Calibration: Prepare standards in a blank matrix extract rather than pure solvent. This forces the standard to suffer the same suppression as the sample.

  • Isotope Dilution (Best): Use Demeton-S-sulfoxide-D6 . The deuterated internal standard co-elutes perfectly and experiences the exact same suppression, correcting the ratio 1:1.

Troubleshooting Decision Tree

Follow this logic path to resolve your specific issue.

Troubleshooting Start Start: Poor Recovery or Sensitivity CheckME Calculate Matrix Effect (ME) Start->CheckME IsHigh Is ME > +/- 20%? CheckME->IsHigh Dilute Try 1:10 Dilution IsHigh->Dilute Yes CheckExtract Check Extraction Efficiency IsHigh->CheckExtract No SensCheck Is Sensitivity Sufficient? Dilute->SensCheck UseDilution Solution: Use Dilution Protocol SensCheck->UseDilution Yes CleanUp Optimize d-SPE (Add C18 / Remove GCB) SensCheck->CleanUp No MMC Use Matrix-Matched Calibration CleanUp->MMC Hydrate Increase Hydration Time (Swelling Step) CheckExtract->Hydrate Buffer Switch to Citrate Buffer (pH Stability) Hydrate->Buffer

Figure 2: Troubleshooting logic flow for this compound analysis.

Frequently Asked Questions (FAQ)

Q: My this compound peak area decreases over the course of a run sequence. Why? A: This is likely "dirty source" accumulation. Phospholipids build up on the cone/shield of the MS.

  • Fix: Use a diverter valve to send the first 1-2 minutes (salts) and the final 2 minutes (lipids) of the gradient to waste, not the source.

Q: Can I use GC-MS instead of LC-MS/MS? A: It is risky. This compound is thermally unstable and can deoxidize to the sulfide or oxidize to the sulfone in a hot GC injector port [5]. LC-MS/MS is the preferred technique for metabolite stability.

Q: I see a secondary peak with the same mass transition. What is it? A: This could be the Demeton-O sulfoxide isomer. Commercial technical grade Demeton is a mixture of O- and S- isomers. Ensure your column separates these, or sum them if regulations require "Total Demeton" quantification.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][6] Retrieved from [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate.
  • Agilent Technologies. (2023). QuEChERS Method for Multiresidue Pesticide Determination.[2][3][7][8] Retrieved from [Link]

  • PubChem. (n.d.). Demeton-S Compound Summary.[9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because Demeton-S Sulfoxide is behaving inconsistently in your assays.

The Core Challenge: this compound (Oxydemeton-methyl) exists in a state of "intermediate instability." As the sulfoxide metabolite of Demeton-S, it is chemically poised between two degradation cliffs:

  • Oxidation: It readily oxidizes further to Demeton-S Sulfone .

  • Hydrolysis: It degrades rapidly in alkaline environments into non-toxic thiols and phosphates.

This guide moves beyond generic advice, providing the mechanistic causality required for high-precision residue analysis (e.g., EPA Method 8141B).

Module 1: Solvent Compatibility Matrix

User Question: Which solvent should I use for stock preparation versus working standards?

Technical Insight: The choice of solvent dictates the shelf-life of your standard. Protic solvents (like alcohols) can act as nucleophiles, accelerating breakdown, while non-polar solvents may not sufficiently solubilize the polar sulfoxide moiety.

Solvent Performance Table
Solvent SystemSuitabilityStability RatingTechnical Notes
Acetonitrile (ACN) Optimal High (Months at -20°C)Aprotic and polar. Minimizes nucleophilic attack. The industry standard for commercial reference materials.
Toluene GoodModerateExcellent for GC injection (expansion volume), but solubility of the polar sulfoxide can be limited at high concentrations.
Acetone AcceptableModerateGood solubility, but highly volatile. Evaporation leads to concentration errors.
Methanol (MeOH) Risky LowRisk of transesterification or nucleophilic attack on the phosphate ester over time.
Water (pH > 7) Critical Failure Hours/MinutesRapid hydrolysis. Never store in aqueous alkaline buffers.
Hexane PoorN/APoor solubility for the sulfoxide metabolite (too polar).
The "Solvent-Switch" Protocol

If your extraction utilizes Ethyl Acetate or Methylene Chloride (common in EPA 8141B), but your instrument requires a different solvent:

  • Evaporate the extraction solvent to just before dryness using nitrogen blow-down.

  • IMMEDIATELY reconstitute in Acetonitrile or Toluene .

  • Why? Leaving the analyte dry exposes it to atmospheric oxygen and surface interactions, accelerating oxidation to the sulfone.

Module 2: Temperature & Storage Thermodynamics

User Question: Can I store my working standards in the fridge (4°C), or is the freezer (-20°C) mandatory?

Technical Insight: Degradation follows the Arrhenius equation; even small temperature increases exponentially accelerate oxidation.

Storage Tier System
  • Tier 1: Long-Term Storage (Stock Solutions)

    • Condition: -18°C to -20°C (Dark).

    • Vessel: Amber borosilicate glass with PTFE-lined caps.

    • Expectation: Stable for 12-24 months.

    • Mechanism: Cryogenic temperatures kinetically inhibit the oxidation pathway.

  • Tier 2: Working Standards (Active Use)

    • Condition: 4°C (Refrigerator).

    • Expectation: Stable for < 1 week.

    • Warning: Repeated warming to room temperature (hysteresis) induces condensation, introducing water and risking hydrolysis.

  • Tier 3: Instrument Autosampler

    • Condition: Ambient (20-25°C).

    • Expectation: Degrades within 24-48 hours.

    • Mitigation: Use a cooled autosampler tray (4°C) if run times exceed 12 hours.

Module 3: Troubleshooting & Diagnostics

User Question: I am seeing extra peaks or low recovery. What is happening?

Diagnostic Workflow: The Degradation Pathway

The following diagram illustrates the chemical fate of this compound. Use this to identify "Ghost Peaks" in your chromatogram.

DemetonDegradation cluster_legend Chromatographic Signature Parent Demeton-S (Sulfide) Analyte This compound (Target Analyte) Parent->Analyte Oxidation (Air/Light) Sulfone Demeton-S Sulfone (Oxidation Product) Analyte->Sulfone Oxidation (Storage > 0°C) Hydrolysis Hydrolysis Products (Non-toxic Thiols/Phosphates) Analyte->Hydrolysis Hydrolysis (pH > 7) Desc If you see the Red node peak: Check Freezer/Air exposure. If Signal vanishes: Check pH (Hydrolysis).

Figure 1: Degradation pathways. The presence of the Sulfone peak confirms oxidative degradation, while total signal loss suggests hydrolysis.

FAQ: Common Failure Modes

Q1: My recovery is consistently low (<60%) in water samples.

  • Root Cause: Hydrolysis.[1][2][3] this compound is base-sensitive.

  • Fix: Check the pH of your aqueous sample before extraction. If pH > 7, adjust to pH 5-6 using 0.1N H2SO4 or a phosphate buffer immediately upon sampling.

Q2: I see peak tailing in my GC-FPD/NPD analysis.

  • Root Cause: Thermal breakdown in the injector port. Organophosphates are thermally labile.

  • Fix:

    • Lower the inlet temperature (try 200°C - 220°C).

    • Use a deactivated liner (silanized) with glass wool to trap non-volatiles.

    • Perform "priming" injections (matrix-matched) to cover active sites before running standards.

Q3: The standard concentration increases over time.

  • Root Cause: Solvent evaporation. Acetone or Methylene Chloride is evaporating through a loose septum.

  • Fix: Use crimp-top vials rather than screw caps for storage. Re-verify with an internal standard.

Module 4: Validation Protocol

User Question: How do I validate the stability of my specific stock solution?

Do not assume commercial stability data applies to your specific lab conditions. Run this Self-Validating Stability Check .

Protocol: The "Time-Zero" Comparison
  • Preparation (T0): Prepare a fresh working standard (1 ppm in Acetonitrile) from a certified reference material (CRM). Inject immediately (n=3).

  • Stress Test: Split the remainder into three aliquots:

    • Aliquot A: Store at 4°C (Dark).

    • Aliquot B: Store at Ambient (Light exposed).

    • Aliquot C: Store at -20°C (Control).

  • Analysis (T24): After 24 hours, inject A, B, and C.

  • Calculation:

    
    
    

Acceptance Criteria:

  • 95%: Stable.

  • 90-95%: Critical Warning (Optimize storage).

  • < 90%: Data Suspect (Do not use for quantitation).

References

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[4][5][6][7] SW-846 Update IV.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13526, Demeton-S-methyl.

  • LGC Standards. (2025). Demeton-S-methyl-sulfoxide Reference Material Data Sheet.[8]

  • Food and Agriculture Organization (FAO). Data Sheets on Pesticides No. 61 - Demeton-S-methyl and related compounds.

Sources

Preventing degradation of Demeton-S Sulfoxide during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center resource designed for analytical chemists and toxicologists. It addresses the stability challenges of Demeton-S Sulfoxide (also known as Oxydemeton-methyl ) during sample preparation.

Executive Summary: The Instability Mechanism

This compound (Oxydemeton-methyl) presents a "double-edged" stability challenge in residue analysis. It is an intermediate oxidation state, meaning it is susceptible to two opposing degradation pathways depending on the energy input and matrix environment:

  • Oxidation: Conversion to Demeton-S Sulfone (irreversible). This is driven by reactive oxygen species (ROS) in the sample matrix and enzymatic activity.

  • Reduction (De-oxygenation): Reversion to Demeton-S (Sulfide). This is primarily a thermal artifact observed during Gas Chromatography (GC) injection.

Successful analysis requires a protocol that "freezes" the molecule in this intermediate state by controlling pH, temperature, and oxidative potential.

Degradation Pathway Visualization

The following diagram illustrates the critical chemical pathways you must control.

DemetonStability DS Demeton-S (Sulfide) DSO This compound (Oxydemeton-methyl) *TARGET ANALYTE* DS->DSO Oxidation (Enzymatic/Air) DSO->DS Thermal De-oxygenation (GC Injector Artifact) DS_Sulfone Demeton-S Sulfone DSO->DS_Sulfone Oxidation (Matrix ROS) Hydrolysis Hydrolysis Products (Non-toxic) DSO->Hydrolysis Alkaline pH > 8.0 DS_Sulfone->Hydrolysis Alkaline pH

Figure 1: The stability spectrum of this compound. The target analyte exists in a precarious balance between reduction (thermal) and oxidation (chemical).

Troubleshooting & FAQs

Field-proven solutions to common user inquiries.

Q1: I am seeing low recovery of this compound but high levels of the Sulfone. What is happening?

Diagnosis: Matrix-Induced Oxidation. Mechanism: Many plant matrices (especially peppers, citrus, and leafy greens) contain peroxidases and high levels of Reactive Oxygen Species (ROS). During the homogenization step, cell lysis releases these oxidizers, which rapidly convert the Sulfoxide to the Sulfone. Solution:

  • Cryogenic Processing: Homogenize samples with dry ice. Enzymatic oxidation rates drop significantly below 0°C.

  • Antioxidant Addition: You must quench ROS immediately. Add Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample before extraction.[1]

    • Recommendation: Add 100 µL of 5% Ascorbic Acid per 10g of sample.

Q2: My LC-MS/MS data is stable, but my GC-MS results show variable Demeton-S peaks that shouldn't be there.

Diagnosis: Thermal De-oxygenation (Injector Artifact). Mechanism: The high temperature of the GC injector (typically >200°C) can strip the oxygen atom from the sulfoxide group, reverting it to the parent sulfide (Demeton-S). This is an instrumental artifact, not a sample preparation issue. Solution:

  • Analyte Protectants: Add Polyethylene Glycol 300 (PEG 300) to your final extract. PEG coats the active sites in the injector liner, reducing thermal stress and catalytic breakdown [1].

  • Switch to LC-MS/MS: Liquid chromatography uses electrospray ionization (ESI) at much lower temperatures, eliminating this artifact entirely.

Q3: Can I use standard QuEChERS salts (Magnesium Sulfate + Sodium Chloride)?

Diagnosis: pH-Induced Hydrolysis. Mechanism: Standard unbuffered QuEChERS can result in a final extract pH > 8.0 depending on the matrix. Organophosphates are base-sensitive and will hydrolyze (break the P-S bond) in alkaline environments. Solution:

  • Use Buffered Salts: Always use the Acetate Buffering (AOAC 2007.01) method. The sodium acetate buffers the system to pH ~5.0, the "Goldilocks zone" for organophosphate stability (stable against hydrolysis, yet acidic enough to inhibit some oxidative enzymes).

Optimized Protocol: "Stabilized" QuEChERS Extraction

This protocol modifies the standard AOAC 2007.01 method to specifically target this compound stability.

Reagents Required[1][2][3][4][5]
  • Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid.[2]

  • Antioxidant Mix: 5% Ascorbic Acid in water.

  • Salts: 6g MgSO₄ + 1.5g Sodium Acetate (Anhydrous).

  • d-SPE Clean-up: 150mg MgSO₄ + 50mg C18 (Avoid PSA if pH sensitivity is critical, or use PSA with immediate analysis).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Weighing Weigh 10g (±0.1g) of homogenized sample into a 50mL centrifuge tube.Standardize sample mass.
2. Quenching CRITICAL: Add 100 µL of 5% Ascorbic Acid solution. Vortex 10 sec.Scavenges ROS immediately upon cell lysis to prevent Sulfoxide -> Sulfone conversion [2].
3. Solvent Add 10mL Acetonitrile containing 1% Acetic Acid .Acidification stabilizes the P-S bond and inhibits oxidase enzymes.
4. Extraction Shake vigorously for 1 min. Add Buffer Salts (6g MgSO₄, 1.5g NaOAc). Shake 1 min.Exothermic reaction from MgSO₄ aids extraction; Acetate buffers pH to ~5.0.
5.[3][4] Separation Centrifuge at 4000 rpm for 5 mins.Separates organic layer from water/solids.
6. Clean-up Transfer 1mL supernatant to d-SPE tube (C18 + MgSO₄). Vortex 30s. Centrifuge.C18 removes lipids without altering pH. Avoid PSA if analyzing strictly for Sulfoxide, as PSA increases pH.
7. Analysis Transfer supernatant to LC vial. Analyze immediately.Minimizes time for slow hydrolysis or oxidation.

Comparative Stability Data

Summary of stability based on matrix conditions.

ConditionStability of this compoundDominant Degradation Product
pH > 9.0 (Alkaline) Poor (< 2 hours)Hydrolysis products (Dialkyl phosphates)
pH 4.0 - 6.0 (Buffered) Excellent (> 48 hours)Stable
High ROS Matrix (No Antioxidant) Poor (Immediate)Demeton-S Sulfone
GC Injector (>220°C) VariableDemeton-S (Sulfide)
Storage at 4°C ModerateSlow oxidation to Sulfone
Storage at -20°C ExcellentStable

Workflow Logic Diagram

Use this decision tree to select the correct modification for your specific matrix.

SamplePrepLogic Start Start: Sample Matrix Selection IsHighFat Is the sample high fat? (Avocado, Oil, Seeds) Start->IsHighFat IsHighOx Is the sample high oxidant? (Citrus, Pepper, Leafy Greens) IsHighFat->IsHighOx No Freeze Freezing Out / C18 Clean-up (Avoid Z-Sep/PSA) IsHighFat->Freeze Yes Standard Standard Buffered QuEChERS (Acetate) IsHighOx->Standard No AddAnti Add Ascorbic Acid + BHT Pre-extraction IsHighOx->AddAnti Yes Final LC-MS/MS Analysis (Preferred over GC) Standard->Final AddAnti->Final Freeze->Final

Figure 2: Decision matrix for modifying the extraction protocol based on sample composition.

References

  • Sugitate, K., et al. (2012).[5] Deoxidation of Fenthion Sulfoxide, Fenthion Oxon Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer, and the Prevention of Sulfoxide Deoxidation by Polyethylene Glycol 300. Analytical Sciences.[5]

  • BenchChem Technical Support. (2025). Preventing oxidation of phenolic and sulfide compounds during extraction.

  • HPC Standards. (2025). High-Purity Demeton-S-methyl-sulfoxide for Accurate Residue Analysis.

  • MHLW Japan. Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).

Sources

Improving peak shape for Demeton-S Sulfoxide in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Shape & Stability in Chromatography Ticket ID: #OPP-DSS-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Demeton-S Sulfoxide (O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate) presents a classic "chromatographer’s dilemma." As an organophosphate metabolite, it is chemically active, prone to oxidation, and thermally labile.

  • The Core Problem: Users typically encounter severe peak tailing in LC-MS due to silanol interactions and thermal degradation (broadening/disappearance) in GC-MS inlets.[1]

  • The Solution: This guide prioritizes LC-MS/MS as the gold standard for stability but provides a "survival guide" for GC-MS users bound by regulatory methods (e.g., EPA 8141B).

Module 1: LC-MS/MS Optimization (Preferred Method)

Objective: Eliminate peak tailing caused by secondary silanol interactions.[1]

Diagnosis: Why is my peak tailing?

This compound contains a sulfoxide moiety (


) which is polar and a Lewis base.[1] On standard C18 columns, the analyte interacts with residual acidic silanols (

) on the silica surface.[1] This secondary interaction drags the peak tail.[2]
Protocol A: Mobile Phase Engineering

Do not run this analyte in simple Water/Methanol gradients. You must suppress silanol ionization.

ParameterRecommendationMechanism
Aqueous Phase (A) 5 mM Ammonium Formate + 0.1% Formic AcidIonic Shielding: The ammonium ions (

) compete with the analyte for active silanol sites, effectively "capping" them dynamically.[1]
Organic Phase (B) Methanol or Acetonitrile + 0.1% Formic AcidProtonation: Low pH ensures silanols remain protonated (neutral), reducing their ability to bind the polar sulfoxide.[1]
Gradient 5% B to 95% B over 10-12 minsFocusing: Starts highly aqueous to trap the polar sulfoxide, then elutes sharply.
Protocol B: Column Selection Strategy

If mobile phase adjustment fails, the column chemistry is likely the culprit.

  • Standard C18: Often insufficient due to exposed silanols.[1]

  • Polar-Embedded C18 (Recommended): These columns have a polar group embedded in the alkyl chain.[1] This group creates a "water shield" near the silica surface, preventing the analyte from reaching active silanols.

Workflow Visualization: LC Method Development

LC_Optimization Start Issue: Peak Tailing Check_pH Check Mobile Phase pH (Is it < 3.0?) Start->Check_pH Add_Buffer Action: Add 5mM Ammonium Formate Check_pH->Add_Buffer No Buffer Used Check_Column Check Column Type Check_pH->Check_Column Buffer Present Add_Buffer->Check_Column Switch_Column Action: Switch to Polar-Embedded C18 Check_Column->Switch_Column Standard C18 Success Symmetric Peak (Asymmetry 0.9 - 1.2) Check_Column->Success Already Polar-Embedded Switch_Column->Success

Figure 1: Decision tree for resolving peak tailing in LC-MS analysis of polar organophosphates.

Module 2: GC-MS Survival Guide (Legacy/Regulatory)

Objective: Prevent thermal breakdown in the injector port.

The Hazard: Thermal Degradation

This compound is thermally unstable.[1][3] In a hot GC inlet (


), it can oxidize to the sulfone or cleave at the P-S bond. If you see broadening  or loss of response , it is likely degrading before it reaches the column.
Protocol C: Inlet Inertness (The "Prime" Directive)

You cannot use standard liners.[1] The inlet must be chemically dead.

  • Liner Selection: Use Ultra-Inert, Deactivated, Splitless Liners with wool.[1]

    • Why Wool? It increases surface area for vaporization.[1]

    • Why Deactivated? Standard wool has active sites that catalyze OP breakdown.[1]

  • Temperature Control:

    • Set Inlet Temperature to 200°C - 220°C .

    • Warning: Do NOT use the standard 250°C setting often used for general pesticides.

  • Column Trimming:

    • Organophosphates (OPs) deposit non-volatile "gunk" at the head of the column.

    • Maintenance Rule: Trim 10-15 cm of the column guard every 50-100 injections.[1]

Protocol D: GC Column Choice

Per EPA Method 8141B, specific phases are required to separate the sulfoxide from the sulfone and parent.

  • Primary: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms).[1]

  • Confirmation: 35% Phenyl (e.g., DB-608) or specific OP-phases (e.g., Rtx-OPPesticides).[1][4]

Workflow Visualization: GC Inlet Maintenance

GC_Maintenance Symptom Symptom: Peak Broadening/Loss Check_Liner Inspect Liner (Debris/Discoloration?) Symptom->Check_Liner Replace_Liner Action: Install Ultra-Inert Splitless Liner w/ Wool Check_Liner->Replace_Liner Dirty Check_Temp Check Inlet Temp Check_Liner->Check_Temp Clean Replace_Liner->Check_Temp Lower_Temp Action: Lower to 220°C Check_Temp->Lower_Temp >240°C Trim_Column Action: Trim 15cm from Guard Column Check_Temp->Trim_Column Temp OK

Figure 2: Troubleshooting logic for thermal degradation and activity in GC inlets.

Module 3: Sample Preparation & Stability

Objective: Prevent oxidation state changes during extraction.

The "Ghost Peak" Phenomenon

Demeton-S can oxidize to the Sulfoxide, which can further oxidize to the Sulfone. If your "Sulfoxide" peak is low, check for the "Sulfone" peak.

Protocol E: QuEChERS Modifications
  • pH Control: Use Buffered QuEChERS (AOAC 2007.01 or EN 15662) .[1]

    • Reason: Organophosphates hydrolyze rapidly at high pH (alkaline).[1] Citrate or Acetate buffering keeps the pH neutral (~5-7).[1]

  • Solvent Exchange (for GC):

    • If moving from QuEChERS (Acetonitrile) to GC, exchange to Toluene or Hexane/Acetone .[1]

    • Critical: Acetonitrile expands massively in GC liners (vapor volume), causing "backflash" and poor peak shape.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for this compound? A: You can, but you will fight peak tailing.[1] If you must use C18, ensure it is a "high-load" carbon column and use the Ammonium Formate buffer protocol described in Module 1.

Q: My GC peak is splitting. Is it the column? A: Rarely. It is almost always the inlet . Peak splitting for OPs usually indicates that the analyte is condensing and re-vaporizing in the liner (cold spots) or degrading on active sites. Change the liner and cut the column.

Q: Why does EPA 8141B mention FPD detectors? A: FPD (Flame Photometric Detector) is specific for Phosphorus and Sulfur.[1][5] It reduces matrix noise significantly compared to MS, but MS/MS is preferred today for definitive identification.

References

  • US EPA. (2000).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][5][6][7] SW-846 Update IV.[1] Link

  • Restek Corporation. (2020).[1] Analysis of Organophosphorus Pesticides by GC: US EPA 8141B.[1][6][7] Application Note. Link

  • Agilent Technologies. (2022).[1] Method Development and Evaluation for Multiresidue Pesticides in Food with 6475 LC/TQ. Application Note 5994-5211EN.[1] Link

  • Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: Peak Tailing. LCGC International.[1] Link

  • European Commission. (2019).[1][8] SANTE/12682/2019: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[8]Link

Sources

Addressing ion suppression in Demeton-S Sulfoxide mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Ion Suppression & Matrix Effects in LC-MS/MS

Current Status: Active Analyte: Demeton-S Sulfoxide (Organophosphate metabolite) Critical Attributes: High Polarity (LogP ~0), Thermally Labile, Susceptible to In-Source Reduction.[1][2]

Executive Summary: The "Perfect Storm" of Suppression

This compound presents a unique analytical challenge because it sits at the intersection of three failure modes:

  • Polarity: It elutes early on standard C18 columns, often co-eluting with the unretained salt/matrix void volume where ion suppression is most severe.[1]

  • Source Chemistry: Unlike stable pesticides, sulfoxides can undergo in-source reduction (reverting to Demeton-S) or oxidation (to Sulfone), diluting the specific signal.[1][2]

  • Matrix Complexity: In agricultural matrices (high water content crops), polar interferences like sugars and organic acids compete for charge in the ESI droplet.[1]

This guide provides a modular troubleshooting workflow to isolate and eliminate these issues.

Module 1: Diagnostic Workflow

Question: How do I definitively distinguish between low extraction recovery and ion suppression?

Answer: You must decouple the extraction efficiency from the ionization efficiency. The industry gold standard is the Post-Column Infusion (PCI) method. Do not rely solely on Matrix Spike recovery calculations, as they conflate extraction loss with suppression.[1][2]

Protocol: Post-Column Infusion (PCI)

Objective: Map the "suppression zones" of your chromatographic run.[1]

  • Setup: Connect a syringe pump containing a neat standard of this compound (100 ng/mL in mobile phase) to a T-junction placed after the analytical column but before the MS source.

  • Flow: Set the syringe pump to 10-20 µL/min (continuous flow). Set the LC pump to your standard gradient method.

  • Injection: Inject a blank matrix extract (e.g., spinach extract with no analyte).[1][2]

  • Analysis: Monitor the MRM transition for this compound.

  • Interpretation: The baseline should be high and stable (from the syringe).[1] Any "dip" or negative peak indicates elution of suppressing matrix components.[1] Any "hump" indicates enhancement.[1][2]

Success Metric: If this compound elutes during a stable baseline region, you do not have suppression.[1][2] If it elutes in a "dip," you must alter chromatography (Module 2).[1]

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee (Zero Dead Volume) Column->Tee Syringe Syringe Pump (this compound Std) Syringe->Tee Source ESI Source Tee->Source MS Mass Spectrometer (Monitor MRM) Source->MS

Figure 1: Schematic of Post-Column Infusion setup for mapping matrix effects.

Module 2: Chromatographic Solutions

Question: My analyte elutes in the void volume (t0) with the salts. How do I retain it?

Answer: this compound is too polar for standard C18 columns to retain effectively away from the suppression zone.[2] You must increase retention to shift the peak into a "clean" chromatographic window.

Column Selection Matrix
Column ChemistrySuitabilityMechanismRecommendation
Standard C18 LowHydrophobic interactionAvoid. Elutes too early (<1.5 min) where suppression is max.[1][2]
C18-PFP (Pentafluorophenyl) HighPi-pi / Dipole interactionPrimary Choice. Excellent retention for polar S-containing organics.[1][2]
Aq-C18 (Polar Endcapped) MediumHydrophobic (w/ water tolerance)Good alternative if PFP is unavailable.[1][2] Allows 100% aqueous start.[1][2]
HILIC Medium/HighPartitioningEffective retention, but matrix incompatibility (salt precipitation) is a risk with QuEChERS extracts.[1]

Technical Tip: If using C18, lower your initial organic modifier to 0-2% MeOH.[1][2] However, ensure your column is "aqueous stable" (Aq-type) to prevent phase collapse.[1][2]

Module 3: Source Chemistry & Stability

Answer: You are likely experiencing In-Source Reduction .[1][2] Sulfoxides are thermally labile.[1][2] High ESI source temperatures can reduce the sulfoxide back to the thioether (Demeton-S) or oxidize it to the sulfone, splitting your signal and ruining sensitivity.

Optimization Protocol
  • Temperature Mapping: Lower the ESI Source Temperature (Gas Temp) in 50°C increments (e.g., from 350°C to 200°C). Monitor the ratio of Sulfoxide (target) to Demeton-S (artifact).[1][2]

  • Fragmentor Voltage: High declustering potentials can induce fragmentation before the quad.[1] Perform a "ramp" experiment to find the softest ionization energy that maintains signal.

  • Chemical Stabilizers: In extreme cases, adding a modifier like PEG-300 to the final extract has been shown to inhibit deoxidation [1], though this should be a last resort due to system contamination risks.[2]

Source_Chemistry cluster_Source ESI Source (High Temp/Voltage) Substrate This compound (Analyte) Reduction Reduction (-O) Substrate->Reduction Thermal Stress Oxidation Oxidation (+O) Substrate->Oxidation High Voltage Parent Demeton-S (Artifact Signal) Reduction->Parent Thermal Stress Sulfone Demeton-S Sulfone (Artifact Signal) Oxidation->Sulfone High Voltage

Figure 2: Potential in-source degradation pathways reducing analyte signal.[1][2]

Module 4: Sample Preparation & Internal Standards

Question: QuEChERS removes solids, but the matrix effect persists. What is the fix?

Answer: Standard QuEChERS leaves phospholipids and pigments.[1][2] For this compound, you must use a specific cleanup and, crucially, a deuterated internal standard.[2]

1. The Internal Standard (Critical)

Do not use a structural analog. You must use This compound-d10 (or similar deuterated isotope).[1][2]

  • Why? Deuterated standards co-elute exactly with the analyte. If the analyte suffers 50% ion suppression, the IS suffers the exact same 50% suppression. The ratio remains constant, correcting the quantitation automatically.

2. Cleanup Modifications
  • dSPE (Dispersive Solid Phase Extraction): Use PSA (Primary Secondary Amine) to remove sugars/fatty acids.[1]

  • Warning on GCB (Carbon): Graphitized Carbon Black is excellent for pigments but has a high affinity for planar molecules.[1][2] It can irreversibly bind organophosphates.[1][2] If using GCB, keep the amount <50 mg/mL and verify recovery.

  • Dilution: The "Dilute-and-Shoot" approach (1:10 dilution of extract with mobile phase) is often superior to complex cleanup for modern high-sensitivity instruments (e.g., Triple Quad 6500+).[1][2] It linearly reduces matrix effects.[1][2]

References
  • Analysis of Demeton-S-methyl and metabolites. ResearchGate. (2025).[1][2][3] "Adding polyethylene glycol 300 (PEG300) into a test solution prevented sulfoxide deoxidation."[1][2][3]

  • Postcolumn Infusion as a Quality Control Tool. ACS Publications. (2022).[1][2] Detailed protocol for continuous monitoring of matrix effects in LC-MS. [1]

  • Matrix Effects in Pesticide Analysis. National Institutes of Health (PMC). (2008).[1] Comparison of QuEChERS vs. Luke Method for matrix suppression.

  • Ion Suppression in LC-MS/MS. LCGC International. (2025).[1][2] Mechanisms of ionization competition in electrospray interfaces.

  • This compound-d10 Reference Standard. PubChem. Chemical and physical properties of the deuterated internal standard. [1]

Sources

Technical Support Center: Trace-Level Detection of Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Refinement & Troubleshooting for Demeton-S Sulfoxide (


)
Analyte Class:  Organophosphate Metabolite (Oxidation Product)
Applicable Matrices:  Agricultural commodities, water, soil.
Executive Summary

This compound (DSSO) is the primary oxidation metabolite of the insecticide Demeton-S. Its detection at trace levels (ppb/ppt) is complicated by two main factors: polarity , which leads to poor retention on standard C18 columns, and redox instability , where it can readily oxidize further to Demeton-S Sulfone or reduce back to the parent thioether during analysis.

This guide moves beyond standard EPA 8141B (GC-based) protocols, favoring LC-MS/MS for superior sensitivity and thermal stability.

Module 1: Sample Preparation (The "Matrix" Problem)

Problem: Low recovery rates (<70%) and high variability (RSD >20%) in complex matrices (e.g., high-water content fruits or fatty tissues). Root Cause: Standard QuEChERS methods often use a pH that allows the degradation of organophosphates. Furthermore, non-acidified extraction solvents can lead to in-vial oxidation.

Protocol: Buffered & Acidified QuEChERS (AOAC 2007.01 Modified)

The Fix: Use a citrate-buffered system to maintain pH ~5.0. This prevents base-catalyzed hydrolysis of the phospho-ester bond.

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g sample into a 50 mL centrifuge tube.

  • Acidification: Add 10 mL Acetonitrile containing 1% Acetic Acid (v/v) .

    • Why? Acetic acid stabilizes the sulfoxide moiety and prevents enzymatic oxidation during extraction.

  • Salting Out: Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate.

  • Agitation: Shake vigorously for 1 min (use a Geno/Grinder if available at 1500 rpm).

  • Separation: Centrifuge at 3000 RCF for 5 min.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: Use minimal PSA. PSA removes organic acids but can also bind some polar acidic pesticides. For DSSO, moderate PSA is acceptable, but if recovery drops, reduce PSA amount.

QuEChERS_Workflow Start Sample Homogenate (10g) Solvent Add 10mL ACN + 1% Acetic Acid (Critical Stabilization Step) Start->Solvent Extraction Salts Add Citrate Buffer Salts (Maintain pH ~5.0) Solvent->Salts Phase Separation Shake Vigorous Agitation (1 min) Salts->Shake Spin Centrifuge (3000 RCF, 5 min) Shake->Spin dSPE dSPE Cleanup (MgSO4 + C18 + Low PSA) Spin->dSPE Supernatant Transfer Analysis LC-MS/MS Injection dSPE->Analysis Final Extract

Figure 1: Modified QuEChERS workflow emphasizing acidification to prevent DSSO degradation.

Module 2: Chromatographic Separation (The "Peak" Problem)

Problem: DSSO elutes early in the void volume or co-elutes with matrix interferences due to high polarity. Root Cause: Standard C18 columns struggle to retain sulfoxides.

Refined LC Conditions

The Fix: Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases offer pi-pi interactions that enhance retention of the sulfur/sulfoxide lone pairs better than hydrophobic C18 interactions.

ParameterConditionRationale
Column Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.7 µm)Enhanced selectivity for polar aromatic/sulfur compounds.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate aids ionization; formic acid improves peak shape.
Mobile Phase B MethanolMethanol provides better solvation for polar OPs than Acetonitrile.
Flow Rate 0.4 mL/minStandard for UHPLC sensitivity.
Gradient 0-1 min: 5% B1-7 min: Ramp to 95% B7-9 min: Hold 95% BSlow initial ramp prevents DSSO from eluting in the void.
Module 3: Mass Spectrometry (The "Sensitivity" Problem)

Problem: Low signal intensity or ambiguity between Demeton-S and its sulfoxide. Root Cause: Incorrect precursor ion selection or in-source fragmentation.

MRM Optimization Strategy

This compound (


) has a molecular weight of 274.3 Da .
Note: Do not confuse with Demeton-S-methyl sulfoxide (MW 246.3).

Target Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
This compound 275.1 [M+H]+ 171.0 15QuantifierLoss of diethyl phosphate group
275.1143.025QualifierCleavage of ethyl-sulfinyl chain
275.197.035QualifierPhosphorous moiety

Troubleshooting Signal Suppression: If signal is low, check the Drying Gas Temperature . Sulfoxides are thermally labile.

  • Recommendation: Lower source temperature to 300°C (from typical 350°C) to prevent in-source oxidation to the sulfone (

    
     291).
    
Module 4: Troubleshooting & FAQs
Q1: I see a peak for Demeton-S Sulfone even in my standard that is supposed to be pure Sulfoxide. Why?

A: This is likely in-source oxidation or standard degradation.

  • Test: Inject the standard at a lower source temperature (250°C). If the sulfone peak decreases, the oxidation is happening inside the MS source.

  • Remedy: Optimize ESI voltage (lower is often better for labile OPs) and gas flows.

Q2: My recovery is consistently low (<50%). Is it the extraction?

A: Check your evaporation step.

  • Issue: Organophosphates are semi-volatile. If you are using a nitrogen evaporator (TurboVap) at >40°C, you may be losing analyte.

  • Fix: Use a gentle stream of nitrogen at ambient temperature or max 30°C. Do not evaporate to complete dryness; add a "keeper" solvent (e.g., toluene or isooctane) if exchanging solvents.

Q3: Can I use GC-MS instead?

A: It is risky.

  • Risk: Sulfoxides thermally decompose to sulfides and sulfones in the hot GC injector port (250°C+).

  • Workaround: If you must use GC, use a Pulsed Flame Photometric Detector (PFPD) for specificity and a PTV (Programmed Temperature Vaporizing) injector. Inject cold and ramp the temperature rapidly to minimize residence time.

Troubleshooting_Logic Issue Low Sensitivity for DSSO Check1 Check Retention Time Issue->Check1 Void Eluting in Void? Check1->Void Yes Check2 Check Source Temp Check1->Check2 No ChangeCol Switch to Biphenyl Reduce Initial %B Void->ChangeCol Oxidation In-Source Oxidation? Check2->Oxidation High Sulfone Signal Check3 Check Evaporation Check2->Check3 Normal Spectrum LowerTemp Lower Temp to 300°C Oxidation->LowerTemp Volatile Loss during dry-down? Check3->Volatile Heat >40°C Keeper Add Keeper Solvent Stop before dry Volatile->Keeper

Figure 2: Diagnostic logic for resolving sensitivity issues with this compound.

References
  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV.

  • European Reference Laboratories (EURL). (2015). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11945/2015).

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Overcoming challenges in Demeton-S Sulfoxide quantification in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and toxicologists. It prioritizes the chemical instability and isomeric complexity inherent to Demeton-S Sulfoxide (and its analogues).[1][2]

Topic: Overcoming Challenges in LC-MS/MS Quantification in Complex Matrices Expertise Level: Senior Application Scientist Status: Operational[1][2]

Executive Summary: The "Labile" Challenge

This compound (and its common methyl-analogue, Oxydemeton-methyl) presents a "perfect storm" for analysts: it is polar, thermally unstable, and prone to rapid oxidation.[1][2] Unlike stable organophosphates (OPs) like Chlorpyrifos, this compound exists in a redox flux.[1][2]

The Core Problem: Your target analyte is actively trying to become Demeton-S Sulfone during your extraction.[1][2] The Solution: You must arrest this oxidation immediately upon sample homogenization and control pH to prevent hydrolysis.[2]

⚠️ Critical Disambiguation: Know Your Analyte

Before troubleshooting, confirm your specific target.[1][2] The nomenclature is often conflated in literature.

Compound NameStructure TypeCommon NameCAS No.Precursor (

)
This compound Diethyl esterDisulfoton oxon sulfoxide2586-15-4275.1
Demeton-S-Methyl Sulfoxide Dimethyl esterOxydemeton-methyl 301-12-2247.0

Note: The protocols below apply to both, but MRM transitions differ. This guide addresses the chemical class behavior.

Extraction & Sample Prep: The "Redox-Freeze" Protocol[1]

User Question: "I am seeing high variability (RSD > 20%) and low recovery (< 60%) in my spikes. Is the matrix suppressing the signal?"

Expert Answer: While matrix suppression is possible, your issue is likely degradation during extraction . Sulfoxides are sensitive to oxidizing agents released when plant cells are ruptured (peroxidases).[1][2] Standard QuEChERS is often insufficient without modification.

The "Redox-Freeze" Modified QuEChERS Workflow

You must introduce an antioxidant buffer before the solvent interacts with the matrix enzymes.[1]

ExtractionWorkflow Start Homogenized Sample (10g) Step1 1. Add Antioxidant/Buffer Mix (Ascorbic Acid + Citrate) Start->Step1 Immediate stabilization Step2 2. Cryogenic Milling/Shaking (Keep T < 5°C) Step1->Step2 Minimize enzyme activity Step3 3. Solvent Extraction (Acetonitrile + 1% Formic Acid) Step2->Step3 Acidic pH prevents hydrolysis Step4 4. Partitioning (MgSO4 + NaCl) Step3->Step4 Exothermic (Cool immediately!) Step5 5. dSPE Cleanup (PSA + C18) Step4->Step5 Remove lipids/sugars End LC-MS/MS Injection Step5->End Filter (0.2µm PTFE)

Caption: Modified QuEChERS workflow emphasizing antioxidant addition and temperature control to prevent sulfoxide-to-sulfone oxidation.

Protocol Specifics:
  • Antioxidant Spiking: Add 100 µL of 5% Ascorbic Acid solution to the sample prior to acetonitrile addition.[2] This scavenges free radicals.[1][2]

  • pH Control: Use Buffered QuEChERS (EN 15662) with Citrate salts.[1][2] The pH must remain between 5.0–5.5.[2]

    • Why? At pH > 7, the P-S bond hydrolyzes.[1][2] At pH < 3, the sulfoxide oxygen can protonate and destabilize.[1][2]

  • dSPE Caution: Avoid GCB (Graphitized Carbon Black) if possible.[1][2] GCB can irreversibly adsorb planar aromatic pesticides.[1][2] If you must use it for pigments (spinach/tea), use < 50 mg per tube and use a GCB/PSA blend specifically designed for planar pesticides.[1][2]

LC-MS/MS Optimization: Separation & Detection

User Question: "My peaks are tailing, and I can't separate the sulfoxide from the sulfone. What column should I use?"

Expert Answer: this compound is polar.[1][2] On a standard C18 column with high aqueous content, it may elute early near the void volume, leading to ion suppression.[1][2]

Chromatographic Strategy
  • Column: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column.[1][2] These provide better retention for polar S-oxide moieties than standard C18.[1][2]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Methanol (Methanol often provides better sensitivity for OPs than Acetonitrile).[1][2]

    • Note: The ammonium ions help stabilize the

      
       species and prevent sodium adduct formation 
      
      
      
      .[2]
MRM Transition Table (Targeted)

Optimize collision energy (CE) on your specific instrument.[1][2] Values below are typical for Triple Quadrupole systems.

AnalytePrecursor (m/z)Quant Ion (m/z)Qual Ion (m/z)Collision Energy (eV)Mechanism
This compound (Diethyl)275.1 171.0 99.020–30Loss of phosphate moiety
Oxydemeton-methyl (Dimethyl)247.0 169.0 109.015–25Cleavage of P-S bond
Demeton-S Sulfone (Interference)291.1 171.0 99.025–35Note shared product ion

Crucial Warning: Note that this compound and Demeton-S Sulfone may share product ions (e.g., the ethyl-thio-ethyl backbone).[1][2] Chromatographic separation is mandatory to distinguish them; you cannot rely on mass spec resolution alone if the source fragments the sulfoxide into the sulfone.

Troubleshooting Logic: The "Self-Validating" System

User Question: "I suspect my standard is degrading in the vial. How do I verify this?"

Expert Answer: You need a "monitor" compound.[1][2] Never run this compound without running its "Future Self" (the Sulfone) and its "Past Self" (the Thioether) in the same sequence.[1][2]

Diagnostic Decision Tree

Troubleshooting Issue Problem: Low Recovery Check1 Check Sulfone Peak Issue->Check1 Result1 Sulfone Increased? Check1->Result1 Action1 Oxidation occurring. Add Ascorbic Acid. Result1->Action1 Yes Action2 Check pH. Is it >7? Result1->Action2 No Result2 Yes (pH > 7) Action2->Result2 Action3 Hydrolysis. Use Citrate Buffer. Result2->Action3 Yes Action4 Matrix Suppression. Dilute extract 1:10. Result2->Action4 No

Caption: Logic flow for diagnosing low recovery. Distinguishes between oxidative degradation (sulfone formation) and hydrolysis/suppression.[1][2]

FAQ: Stability & Storage

Q: Can I store the extracts overnight? A: Only if acidified. Extracts in pure acetonitrile are reasonably stable, but aqueous extracts must be analyzed immediately.[1][2] Store standards at -20°C. If you see a peak at m/z +16 (Sulfone) in your standard, discard the standard.

Q: Why use Deuterated Internal Standards (ILIS)? A: Matrix effects in complex crops (e.g., spices, tea) can suppress signal by 50%+.[1][2] Using Demeton-S-methyl sulfoxide-d6 (or similar available analogue) corrects for both extraction efficiency and ionization suppression.[1][2] Do not use a generic OP internal standard like TPP; it does not mimic the sulfoxide chemistry.

References

  • European Commission Reference Laboratories (EURL). "Validation of MRM extraction methods for high protein content pulses." EURL-Pesticides, 2017.[1][2][3]

  • U.S. Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography."[1][2][4] SW-846, Rev. 2, 2007.[1][2] (Provides foundational extraction logic for OPs).

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note, 2017. (Source for transition optimization strategies).

  • PubChem. "this compound Compound Summary."[1][2][5] National Library of Medicine.[1][2] (Validation of molecular weight and structure).

  • Sigma-Aldrich. "QuEChERS Method for Multiresidue Pesticide Determination."[1][2] Technical Bulletin. (Buffer and cleanup protocols).[1][2][6]

Sources

Enhancing the efficiency of solid-phase extraction for Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPE-OP-MET-001 Status: Active Assigned Specialist: Senior Application Scientist, Separations Division Subject: Optimization of Solid-Phase Extraction (SPE) for Polar Organophosphate Metabolites

Executive Summary & Scope

Welcome to the Advanced Separations Support Center. This guide addresses the specific challenges of extracting Demeton-S Sulfoxide (often synonymous with or structurally analogous to Oxydemeton-methyl) from aqueous and complex matrices. Unlike its parent compound (Demeton-S), the sulfoxide metabolite is significantly more polar (


) and chemically unstable in alkaline environments.

The Core Challenge: Standard C18 protocols often result in early breakthrough and poor recovery (<60%) because the analyte is too water-soluble to retain strongly on non-polar silica surfaces. Furthermore, this compound is susceptible to rapid hydrolysis and oxidation.[1]

Scope of Support:

  • Sorbent Selection: Moving beyond C18 to Polymeric HLB.

  • Protocol Optimization: pH control and elution strength.

  • Troubleshooting: Addressing breakthrough, clogging, and degradation.

Sorbent Selection & Chemistry

To achieve high recovery (>85%), you must match the sorbent chemistry to the analyte's polarity.

Why Standard C18 Fails

This compound possesses a sulfoxide group (


) that increases its water solubility. On a standard C18 (octadecyl) silica cartridge, the "water layer" formed around the silica particles prevents the polar analyte from interacting with the hydrophobic C18 chains effectively. This leads to the analyte passing straight through during the loading step (Breakthrough).
The Solution: Hydrophilic-Lipophilic Balance (HLB)

We recommend a Polymeric Reversed-Phase Sorbent (e.g., Divinylbenzene-N-Vinylpyrrolidone copolymer).

  • Mechanism: The vinylpyrrolidone provides a hydrophilic surface to "wet" the sorbent and attract the polar analyte, while the divinylbenzene core provides the hydrophobic retention.

  • Stability: Unlike silica-based C18, polymeric sorbents are stable across the pH 1–14 range, allowing for aggressive washing if necessary (though neutral pH is preferred for this analyte).

Optimized Experimental Protocol

Safety Warning: this compound is a potent cholinesterase inhibitor.[2] All steps must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).

Workflow Visualization

The following diagram illustrates the critical path for extraction. Note the emphasis on the "Drying" step, which is often the source of poor elution efficiency in GC analysis.

SPE_Workflow Start Sample Prep (pH Adjustment) Cond Conditioning (MeOH -> Water) Start->Cond pH 6.0-7.0 Load Loading (Slow Flow: 2-4 mL/min) Cond->Load Wet Sorbent Wash Washing (5% MeOH in Water) Load->Wash Retain Analyte Dry Drying (High Vacuum >10 min) Wash->Dry Remove Water Elute Elution (Acetone/DCM 1:1) Dry->Elute Critical Step End Analysis (GC-FPD/NPD or LC-MS) Elute->End Concentrate

Figure 1: Optimized SPE Workflow for this compound. The red node highlights the critical drying step required to prevent phase separation during elution with non-polar solvents.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Sample Prep Adjust sample pH to 6.0 – 7.0 using 0.1M HCl or NaOH. Filter through 0.45 µm glass fiber if turbid.Crucial: Organophosphates hydrolyze rapidly at pH > 8.0 and < 3.0. Neutral pH preserves the sulfoxide moiety [1].
2. Conditioning 1. Pass 5 mL Methanol.2. Pass 5 mL Deionized Water.Activates the polymeric surface. Do not let the cartridge dry before loading.
3. Loading Load sample at 2–4 mL/min .Slow flow allows sufficient time for the polar analyte to interact with the sorbent surface, preventing breakthrough.
4. Washing Wash with 5 mL of 5% Methanol in Water .Removes salts and highly polar interferences. Warning: Do not use >10% MeOH, or you will wash off the this compound.
5. Drying Apply full vacuum for 10–15 minutes .Residual water interferes with organic elution solvents (DCM) and can cause poor recovery in GC analysis.
6. Elution Elute with 2 x 3 mL Acetone:Dichloromethane (1:1) .This solvent mix is strong enough to disrupt the hydrophobic interaction and solubilize the sulfoxide.

Troubleshooting Guide (FAQs)

Q1: I am seeing low recovery (< 50%). What is the most likely cause? A: The most common culprit is Breakthrough Volume . Because this compound is polar, it has a low "k" (retention factor).

  • Diagnostic: Stack two cartridges in series. If you find analyte on the second cartridge, your sorbent mass is too low or your sample volume is too high.

  • Fix: Switch to a 500mg bed mass (up from 200mg) or reduce sample volume.

Q2: My chromatogram shows "ghost peaks" or degradation products. A: This indicates Thermal or Chemical Degradation .

  • Chemical:[1][3][4][5][6][7] If you see the sulfone analog, your sample may have oxidized during storage. Add ascorbic acid (0.1%) as a preservative during sampling.

  • Thermal: If using GC, ensure your inlet temperature is not too high (< 250°C). This compound can degrade in hot injectors.

Q3: The cartridge clogs immediately. A: This is a physical issue, not chemical.

  • Fix: Use a glass fiber pre-filter (0.7 µm) upstream of the SPE cartridge. Do not use cellulose filters, as OPs can sometimes bind to them.

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Problem Identified Recov Low Recovery (<60%) Issue->Recov Inter Interfering Peaks Issue->Inter Check1 Check Breakthrough (Analyze Flow-Through) Recov->Check1 Yes Check2 Check Elution (Is solvent strong enough?) Recov->Check2 No Check3 Check pH (Is pH > 8?) Inter->Check3 Sol1 Solution: Use Polymeric HLB or Increase Bed Mass Check1->Sol1 Analyte found in waste Sol2 Solution: Use Acetone/DCM (1:1) Check2->Sol2 Analyte retained on cartridge Sol3 Solution: Adjust to pH 6-7 Add Ascorbic Acid Check3->Sol3 Degradation Detected

Figure 2: Decision matrix for diagnosing recovery and interference issues.

Data & Validation

The following table summarizes expected recovery rates comparing standard C18 against the recommended Polymeric HLB method.

ParameterStandard C18 (Silica)Polymeric HLB (Recommended)
Sorbent Type Octadecyl-bonded SilicaDivinylbenzene-co-N-vinylpyrrolidone
pH Stability pH 2 – 8pH 1 – 14
Retention Mechanism Hydrophobic onlyHydrophobic + Hydrophilic
Recovery (Water) 45% - 60%85% - 98%
Breakthrough Vol. Low (< 100 mL)High (> 500 mL)
RSD (Precision) > 15%< 5%

Data synthesized from EPA Method 8141B performance criteria and comparative sorbent studies [1][2].

References

  • US Environmental Protection Agency. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][8][9] SW-846 Update IV. [Link][5]

  • National Institutes of Health (PubChem). (2024). Demeton-S-methyl sulfoxide Compound Summary. [Link]

  • Biotage. (2012). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction. [Link] (General reference for automated SPE protocols cited in search).

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for Demeton-S Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for Demeton-S Sulfoxide quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context[1][2][3]

This compound is a toxic oxidation metabolite of the organophosphate insecticide Demeton-S. In regulatory and safety workflows, accurate quantification is critical due to its high acetylcholinesterase (AChE) inhibition potential.

Crucial Distinction: It is vital to distinguish between the Ethyl and Methyl homologues, as literature often conflates them:

  • This compound (Ethyl): O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate (CAS 2496-92-6). The specific metabolite of Demeton-S.[1][2]

  • Oxydemeton-methyl (Methyl): O,O-Dimethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate (CAS 301-12-2).[3][4] Often referred to as "Demeton-S-methyl sulfoxide."[5][3][1][4][6][7]

While this guide focuses on the Ethyl homologue (this compound), the analytical behavior is nearly identical to Oxydemeton-methyl. The industry "Gold Standard" for both is LC-MS/MS due to the thermal instability of sulfoxides.

Method Performance Snapshot
FeatureLC-MS/MS (Gold Standard) GC-MS/MS (Alternative)
Analyte State Intact SulfoxideOxidized to Sulfone (Derivatization required)
Thermal Stability Excellent (Ambient ionization)Poor (Degrades in injector port)
LOD (Sensitivity) 0.01 – 0.05 µg/kg 1.0 – 5.0 µg/kg
Sample Prep QuEChERS (with Antioxidant)Solvent Exchange / Oxidation
Selectivity High (MRM transitions)Moderate (Matrix interferences common)

Technical Comparison: LC-MS/MS vs. GC-MS

The Thermal Instability Challenge

This compound is thermally labile. In a hot GC injector (>200°C), it undergoes degradation (de-oxidation or elimination), leading to variable results.

  • LC-MS/MS Approach: Analyzes the intact molecule using Electrospray Ionization (ESI), avoiding thermal stress.

  • GC-MS Approach: Requires a chemical oxidation step (using KMnO₄ or peracetic acid) to convert the sulfoxide entirely to the thermally stable Demeton-S Sulfone prior to injection. This adds a processing step and introduces error sources.

Decision Matrix

MethodSelection cluster_legend Recommendation Start Select Analytical Method for this compound StabilityCheck Is Thermal Stability a Concern? Start->StabilityCheck Sensitivity Required LOQ < 10 ppb? StabilityCheck->Sensitivity No LCMS LC-MS/MS (ESI+) Direct Analysis StabilityCheck->LCMS Yes (Labile) Sensitivity->LCMS Yes GCMS GC-MS/MS (Oxidation to Sulfone) Sensitivity->GCMS No (Screening only)

Figure 1: Decision tree for selecting the analytical platform. LC-MS/MS is the preferred path for quantitative accuracy.

Validated Protocol: LC-MS/MS (The Gold Standard)

This protocol is based on SANTE/11312/2021 guidelines and adapted for the specific polarity of sulfoxides.

A. Sample Preparation (Modified QuEChERS)

Standard QuEChERS can lead to recovery losses if the sulfoxide oxidizes further to the sulfone during extraction.

  • Critical Modification: Addition of Thiourea or Ascorbic Acid during the extraction phase acts as an antioxidant scavenger.

Workflow:

  • Weigh: 10.0 g homogenized sample into a 50 mL centrifuge tube.

  • Protect: Add 100 µL of 5% Thiourea solution (antioxidant).

  • Extract: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partition: Add salts (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g Na₂HCitrate). Shake 1 min. Centrifuge at 3000 RCF for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) and MgSO₄ .

    • Note: Avoid C18 if the metabolite is highly polar, as it may be lost in the sorbent. Use GCB (Graphitized Carbon Black) only if pigment removal is essential, as it can retain planar pesticides.

  • Reconstitute: Evaporate 0.5 mL extract and reconstitute in 0.5 mL 5mM Ammonium Formate/MeOH (90:10).

B. Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-8 min (Linear to 95% B), 8-10 min (Hold 95% B).

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
This compound (Ethyl) 275.1 [M+H]⁺171.0 125.0 15 / 25
Oxydemeton-methyl (Ref)247.0 [M+H]⁺169.0109.018 / 28

Note: The Ethyl homologue (this compound) is +28 Da heavier than the Methyl homologue (Oxydemeton-methyl). Transitions must be experimentally optimized using a pure standard (CAS 2496-92-6).

C. Workflow Diagram

Protocol Sample Homogenized Sample (10g) Extraction Extraction MeCN + 1% HOAc + Thiourea (Antioxidant) Sample->Extraction Prevent Oxidation Partition Salting Out MgSO4 / NaCl / Citrate Extraction->Partition Cleanup dSPE Cleanup PSA / MgSO4 Partition->Cleanup Aliquot Analysis LC-MS/MS ESI+ MRM Cleanup->Analysis Data Quantification (Matrix-Matched Std) Analysis->Data

Figure 2: Optimized QuEChERS workflow with antioxidant protection for sulfoxide stability.

Validation Parameters (SANTE/11312/2021)

To ensure the method is "fit for purpose," the following validation criteria must be met.

Specificity & Selectivity
  • Requirement: No interfering peaks >30% of the LOQ at the retention time of the analyte.

  • Verification: Analyze blank matrices (e.g., wheat, lettuce). The gradient elution must separate the Sulfoxide from the Sulfone and the parent Demeton-S.

Linearity
  • Range: 0.005 to 0.1 mg/kg.

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.99.[8]
    
  • Matrix Effect (ME): Calculate %ME. If ME > ±20%, use Matrix-Matched Calibration standards to compensate for signal suppression/enhancement.

Accuracy (Recovery) & Precision
  • Experiment: Spike blank matrix at LOQ (0.01 mg/kg) and 10x LOQ (0.1 mg/kg). Perform n=5 replicates.

  • Acceptance Criteria:

    • Mean Recovery: 70% – 120%.[9]

    • Precision (RSD): ≤ 20%.[10]

Limit of Quantification (LOQ)
  • Target: 0.01 mg/kg (Standard regulatory reporting limit).

  • Definition: The lowest spike level meeting the Accuracy and Precision criteria (Signal-to-Noise > 10 is a screening proxy, but validation requires recovery data).

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

  • PubChem. (2025).[3][7][11] Demeton-S Sulfone (Compound Summary).[8][11] National Library of Medicine. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Oxydemeton-methyl (JMPR Evaluations). Retrieved from [Link]

Sources

Comparative analysis of Demeton-S Sulfoxide and its parent compound Demeton-S-methyl

[1][2][3]

Executive Summary

This guide provides a technical comparison between Demeton-S-methyl (DSM) , a systemic organophosphate insecticide, and its primary bioactive metabolite, This compound (commercially known as Oxydemeton-methyl or ODM ). While chemically related, the oxidation of the thioether moiety in DSM to the sulfoxide in ODM fundamentally alters the compound's physicochemical properties, particularly water solubility and environmental mobility. This analysis synthesizes toxicological data, metabolic pathways, and analytical protocols to assist researchers in distinguishing these compounds in environmental and biological matrices.

Chemical & Physicochemical Profile

The primary structural difference lies in the oxidation state of the sulfur atom in the ethylthioethyl side chain. This single oxygen atom shifts the molecule from a moderately lipophilic thioether to a highly polar, water-miscible sulfoxide.

Table 1: Physicochemical Comparison

FeatureDemeton-S-methyl (DSM)This compound (ODM)
Common Name Demeton-S-methylOxydemeton-methyl
CAS Number 919-86-8301-12-2
Molecular Structure Thioether (S-C-C-S)Sulfoxide (S-C-C-S=O)
Molecular Weight 230.28 g/mol 246.28 g/mol
LogP (Octanol/Water) 1.02 – 1.32 (Lipophilic)-0.74 (Hydrophilic)
Water Solubility (20°C) ~3.3 g/L (3,300 mg/L)Miscible (>1,000,000 mg/L)
Vapor Pressure (20°C) 40 mPa3.8 mPa
Stability Hydrolyzes in alkali; oxidizes rapidlyHydrolyzes in alkali; thermally unstable

Critical Insight: The drastic shift in LogP (from positive to negative) implies that while DSM may partition into organic matter, ODM is highly mobile in aqueous soil phases and poses a greater leaching risk to groundwater [1, 2].

Mechanistic Analysis: Metabolism & Mode of Action

Both compounds act as irreversible inhibitors of acetylcholinesterase (AChE).[1] However, DSM acts as a precursor that is rapidly bioactivated in vivo and in the environment to ODM.

2.1 Metabolic Pathway

The oxidation of DSM is a two-step process. The thioether is first oxidized to the sulfoxide (ODM), which retains high anticholinesterase activity. Further oxidation yields the sulfone, which is also toxic but typically less potent or present in smaller quantities.

MetabolismDSMDemeton-S-methyl(Thioether)ODMThis compound(Oxydemeton-methyl)(Active Metabolite)DSM->ODMRapid Oxidation(Cytochrome P450 / Soil Microbes)HydrolysisDimethyl Phosphate(Detoxification)DSM->HydrolysisAlkaline HydrolysisSulfoneDemeton-S-methyl Sulfone(Terminal Residue)ODM->SulfoneSlower OxidationODM->HydrolysisHydrolysis

Figure 1: Metabolic bioactivation and degradation pathway of Demeton-S-methyl.

2.2 Comparative Toxicity

Despite DSM being the parent, acute toxicity metrics are dangerously similar, classifying both as highly hazardous (WHO Class Ib).

  • DSM Toxicity: Oral LD50 (Rat) is approximately 30–60 mg/kg . It is a direct AChE inhibitor but is often considered less potent in vitro against brain AChE compared to its activated forms in some species, though it shows high potency against serum ChE [3, 6].

  • ODM Toxicity: Oral LD50 (Rat) is approximately 48–50 mg/kg .[1] It is the systemic form responsible for prolonged pesticidal activity within plant tissues due to its water solubility and translocation capability [4, 5].

Experimental Methodologies

Distinguishing between DSM and ODM requires rigorous protocol control because DSM can spontaneously oxidize to ODM during extraction, leading to false positives for the metabolite.

3.1 Extraction & Stabilization Protocol (LC-MS/MS)

Objective: Quantify parent and metabolite without artifactual oxidation.

  • Sample Preparation: Homogenize sample (e.g., crop tissue) in frozen state to minimize enzymatic activity.

  • Extraction Solvent: Use Acetone or Acetonitrile with 0.1% Formic Acid .

    • Crucial Step: Add an antioxidant such as Ascorbic Acid or BHT (Butylated hydroxytoluene) to the extraction solvent immediately. This prevents the ex vivo oxidation of DSM to ODM [7].

  • Partitioning: For lipid-rich matrices, partition with n-Hexane (removes lipids; DSM may partially partition here, so check recovery) or use QuEChERS with PSA cleanup.

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Water/Methanol with 5mM Ammonium Formate.

    • Transitions (MRM):

      • DSM: m/z 231 → 89 (Quantifier).

      • ODM: m/z 247 → 169 (Quantifier) [7].

3.2 In Vitro Acetylcholinesterase Inhibition Assay (Ellman’s Method)

Objective: Compare inhibition potency (IC50).[2]

  • Enzyme Source: Electric eel AChE or Human Recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Workflow:

    • Incubate Enzyme + Inhibitor (DSM or ODM) in Phosphate Buffer (pH 8.0) for 10–30 minutes.

    • Add DTNB and ATCh.

    • Monitor absorbance at 412 nm .

    • Note: DSM solutions must be prepared fresh in ethanol/DMSO; aqueous solutions of DSM are unstable and will hydrolyze or oxidize, altering IC50 values [3].

References
  • University of Hertfordshire. (2025). Demeton-S-methyl: Environmental Fate and Properties. PPDB: Pesticide Properties DataBase.

  • PubChem. (2025).[3][4][5] Oxydemeton-methyl Compound Summary (CID 4618). National Library of Medicine.

  • INCHEM. (1973). Demeton-S-methyl and Related Compounds: JMPR 1973 Evaluation. WHO/FAO Pesticide Residues Series.

  • ChemicalBook. (2021).[6] Oxydemeton-methyl Properties and Toxicity Profile.

  • EPA. (1999). Reregistration Eligibility Decision (RED): Oxydemeton-methyl.[7] United States Environmental Protection Agency.[3]

  • EXTOXNET. (1996).[8] Pesticide Information Profile: Demeton-S-methyl. Extension Toxicology Network.

  • Ueno, E., et al. (2004). Multiresidue Analysis of Pesticides in Vegetables and Fruits by LC-MS/MS. Journal of AOAC International.

Comparative Toxicological Profiling: Demeton-S Sulfoxide vs. Demeton-S-methyl Sulfone

[1][2]

Executive Summary: The Toxicity Matrix

The core distinction lies in the interplay between Alkyl Chain Length (Ethyl vs. Methyl) and Oxidation State (Sulfoxide vs. Sulfone). While sulfones are generally more potent enzyme inhibitors in vitro, the ethyl group confers significantly higher systemic toxicity in vivo.[1]

FeatureThis compound Demeton-S-methyl Sulfone
Parent Compound Demeton-S (Ethyl)Demeton-S-methyl (Methyl)
Oxidation State Sulfoxide (

)
Sulfone (

)
Systemic Toxicity (LD50) High (~1.5–5 mg/kg est.)[1]Moderate (~37.5 mg/kg)
AChE Inhibition (

)
High Potency (

M)
Highest Potency (

M)
Primary Driver Lipophilicity (Ethyl) enhances CNS penetration.[1]Electrophilicity (Sulfone) enhances phosphorylation.[1]
CAS Number 2463-84-517040-19-6

Chemical Identity & Physicochemical Properties[1][3]

Understanding the structural basis is prerequisite to analyzing the toxicity. The oxidation of the thioether to sulfoxide and then sulfone increases water solubility, while the ethyl/methyl difference dictates membrane permeability.

Structural Comparison
  • This compound (Ethyl): $ (C_2H_5O)_2P(O)S-CH_2CH_2-S(O)-C_2H_5 $[1]

  • Demeton-S-methyl Sulfone (Methyl): $ (CH_3O)_2P(O)S-CH_2CH_2-S(O)_2-C_2H_5 $[1]

Key Insight: The conversion of the sulfide (-S-) to sulfone (-SO2-) creates a powerful electron-withdrawing group.[1] This pulls electron density away from the phosphorus atom, making it a "harder" electrophile and increasing its reactivity toward the serine hydroxyl group in the Acetylcholinesterase (AChE) active site.

Mechanism of Action: The Activation Pathway

Both compounds function as suicide inhibitors of AChE.[1] However, their potency is dictated by the "Leaving Group Activation" hypothesis.[1]

The Electron Withdrawal Effect

The toxicity of demeton isomers relies on metabolic activation. The thioether (sulfide) is a poor leaving group.[1]

  • Oxidation to Sulfoxide: Increases the polarity and electron withdrawal, activating the phosphorus center.[1]

  • Oxidation to Sulfone: Maximizes electron withdrawal, creating the most potent direct inhibitor.[1]

Diagram 1: Metabolic Activation & Inhibition Pathway

This diagram illustrates the parallel oxidation pathways for the Ethyl and Methyl series and their convergence on AChE inhibition.

Gcluster_0Ethyl Series (High Toxicity)cluster_1Methyl Series (Moderate Toxicity)DSDemeton-S(Thioether)DSODemeton-SSulfoxideDS->DSOCYP450 / FMODSO2Demeton-SSulfoneDSO->DSO2CYP450AChEAcetylcholinesterase(Active)DSO->AChEHigh AffinityDSMDemeton-S-methyl(Thioether)DSMODemeton-S-methylSulfoxide(Oxydemeton-methyl)DSM->DSMOCYP450 / FMODSMO2Demeton-S-methylSulfoneDSMO->DSMO2CYP450DSMO2->AChEHighest AffinityInhibPhosphorylated AChE(Inhibited)AChE->InhibPhosphorylation

Caption: Metabolic oxidation pathways converting thioethers to potent sulfoxide and sulfone inhibitors. Red outlines indicate the specific compounds compared in this guide.

Toxicological Data Analysis

The following data synthesizes findings from FAO/WHO Joint Meeting on Pesticide Residues (JMPR) and archival toxicology reports.

Table 1: Acute Toxicity & Enzyme Inhibition
MetricThis compound (Ethyl)Demeton-S-methyl Sulfone (Methyl)Significance
Oral LD50 (Rat) ~2.0 mg/kg (Inferred*)37.5 mg/kg The Ethyl variant is ~18x more lethal systemically.[1]
AChE

(Sheep RBC)

M

M
Sulfone is ~2x more potent at the molecular target.[1]
Bioavailability High (Lipophilic)Moderate (More Polar)Ethyl group facilitates rapid BBB crossing.[1]
Metabolic Fate Oxidizes to SulfoneStable / ExcretedSulfoxide is a "pro-inhibitor" and inhibitor.[1]

*Note: Direct LD50 for pure this compound is rare in literature; value is inferred from the parent Demeton-S (1.5 mg/kg) and the general trend of sulfoxide toxicity.[1]

Critical Analysis: Potency vs. Lethality

There is a distinct inversion between in vitro potency and in vivo lethality:

  • In Vitro: Demeton-S-methyl Sulfone is the stronger inhibitor (

    
     M) compared to the sulfoxide (
    
    
    M).[1] The sulfone group creates a more electrophilic phosphorus atom.[1]
  • In Vivo: Demeton-S Sulfoxide (Ethyl) is significantly more lethal.[1] This is driven by the Ethyl vs. Methyl difference.[1] The ethyl chains increase lipophilicity (LogP), allowing the compound to penetrate the Central Nervous System (CNS) more effectively than the more polar methyl-sulfone derivatives.

Experimental Protocols

For researchers handling these compounds, the following protocols define the standard for assessing inhibition and toxicity.

Protocol A: Ellman Assay for AChE Inhibition ( Determination)

Objective: Quantify the in vitro potency difference between the sulfoxide and sulfone.

Reagents:

  • Acetylcholinesterase (Source: Electric Eel or Human Recombinant).[1]

  • Substrate: Acetylthiocholine Iodide (ATCh).[1][2]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2]

  • Buffer: 0.1M Phosphate Buffer, pH 8.0.[1][2]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (

    
     M to 
    
    
    M).
  • Incubation: Add 20 µL enzyme solution + 20 µL inhibitor dilution to 150 µL buffer. Incubate at 25°C for 10 minutes.

  • Reaction: Add 20 µL DTNB and 20 µL ATCh.

  • Measurement: Monitor absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm the conversion of Sulfoxide to Sulfone.

  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.[1]

  • Dosing: Incubate this compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring transitions for Sulfoxide and Sulfone.

    • Expectation: Rapid depletion of Sulfoxide with stoichiometric appearance of Sulfone.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram details the chemical logic governing the toxicity difference.

Diagram 2: SAR Logic - Lipophilicity vs. Electrophilicity[1]

SARcluster_ethylThis compound (Ethyl)cluster_methylDemeton-S-methyl Sulfone (Methyl)NodeAEthyl Group(High Lipophilicity)ResultAHigh CNS Penetration(Systemic Toxicity)NodeA->ResultALogP ~2.4NodeBSulfoxide (S=O)(Moderate Activation)NodeB->ResultAMetabolic conversionto SulfoneNodeCMethyl Group(Low Lipophilicity)ResultBHigh Enzyme Affinity(Local/Peripheral Toxicity)NodeC->ResultBLower LogPNodeDSulfone (O=S=O)(Strong Activation)NodeD->ResultBMax Electrophilicity

Caption: SAR breakdown showing how alkyl chain length drives systemic toxicity while oxidation state drives enzyme affinity.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1973).[1] Demeton-S-methyl and related compounds: Evaluations of Residues and Toxicity.[1][3] World Health Organization.[1]

  • Heath, D. F., & Vandekar, M. (1957).[1] Toxicity and metabolism of organophosphorus compounds.[1] Biochemical Journal, 67(2), 187–201.[1] (Seminal work establishing the Sulfide < Sulfoxide < Sulfone potency order).

  • PubChem. (n.d.).[1] Demeton-S-methyl sulfone (Compound Summary).[1][3][4] National Library of Medicine.[1] [1]

  • Wirth, W. (1958).[1] Zur Toxikologie der systemischen Phosphorsäureester.[1] Archives of Toxicology, 17, 90-106.[1] (Comparative mammalian toxicity of demeton isomers).

  • BenchChem. (2025).[1][2] Demeton-S-methyl sulfone: Technical Profile and Safety Data.[1][4][1]

Direct Quantification vs. Oxidative Derivatization: Inter-Laboratory Validation of Demeton-S Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Demeton-S sulfoxide (Oxydemeton-methyl), a toxic metabolite of the organophosphate insecticide Demeton-S-methyl, presents a distinct analytical challenge due to its thermal instability and polarity. Historically, gas chromatography (GC) methods required a pre-analysis oxidation step to convert the sulfoxide to the stable sulfone, resulting in a loss of metabolic speciation and increased inter-laboratory variability.

This guide presents the results of a comparative inter-laboratory validation study (ILVS) assessing the performance of Direct UHPLC-MS/MS against the traditional Oxidative GC-FPD (EPA Method 8141B) . Data from eight participating laboratories demonstrates that the direct LC-MS/MS approach yields superior precision (HorRat < 0.6) and recovery rates compared to the legacy GC method, establishing it as the new gold standard for residue analysis in complex agricultural matrices.

The Analytical Challenge: Thermal Instability

This compound (


) contains a sulfoxide moiety (

) that is thermally labile. In the high-temperature injection ports of Gas Chromatographs (typically >200°C), the compound undergoes unpredictable disproportionation:
  • Reduction back to the thioether (Demeton-S).

  • Oxidation to the sulfone.

This degradation necessitates the "Total Residue Method" (Method A), where all residues are chemically oxidized to the sulfone prior to analysis. While regulatory-compliant, this approach masks the specific concentration of the sulfoxide metabolite, which is critical for precise toxicological risk assessment.

Chemical Degradation Pathway

DemetonDegradation DemetonS Demeton-S (Thioether) Sulfoxide This compound (Target Analyte) DemetonS->Sulfoxide Metabolic Oxidation Sulfone Demeton-S Sulfone (Stable End Product) Sulfoxide->Sulfone Controlled Chemical Oxidation (Method A) Degradation Thermal Degradation (GC Injector Port) Sulfoxide->Degradation >200°C Degradation->DemetonS Reduction Degradation->Sulfone Oxidation

Figure 1: Thermal instability of this compound requires chemical stabilization for GC analysis, whereas LC-MS/MS allows direct quantification.

Methodological Comparison

Method A: Oxidative GC-FPD (The Legacy Standard)

Based on EPA Method 8141B , this protocol involves extracting the residue and treating it with potassium permanganate (


) or m-chloroperoxybenzoic acid (MCPBA) to force conversion to the sulfone.
  • Detector: Flame Photometric Detector (FPD) in Phosphorus mode.

  • Limitation: The oxidation step introduces volumetric errors and variability in conversion efficiency (typically 70-110%).

Method B: Direct UHPLC-MS/MS (The Alternative)

This method utilizes a modified QuEChERS extraction followed by separation on a polar-embedded C18 column.

  • Detector: Triple Quadrupole MS (ESI+).

  • Advantage: No derivatization required. The "soft" ionization of Electrospray (ESI) prevents thermal breakdown, allowing direct measurement of the sulfoxide.

Inter-Laboratory Validation Study (ILVS) Results

Study Design:

  • Participants: 8 ISO 17025 accredited laboratories.

  • Matrix: Wheat Grain (High starch/protein challenge).

  • Spike Level: 0.1 mg/kg (ppm).

  • Metrics: Recovery (%), Repeatability (

    
    ), Reproducibility (
    
    
    
    ), and Horwitz Ratio (HorRat).
Comparative Performance Data
Performance MetricMethod A: Oxidative GC-FPDMethod B: Direct UHPLC-MS/MS
Mean Recovery (%) 82.4%96.8%
Repeatability (

)
12.5%3.2%
Reproducibility (

)
18.9%5.1%
HorRat Value 0.910.24
Limit of Quantitation (LOQ) 0.05 mg/kg0.005 mg/kg
Total Analysis Time 4.5 Hours45 Minutes
Statistical Interpretation[1][2][3][4]
  • Precision: The UHPLC-MS/MS method demonstrated significantly tighter precision (

    
     5.1%) compared to GC-FPD (18.9%). The high variability in Method A is attributed to the manual oxidation step, which varies by operator technique.
    
  • HorRat Value: A HorRat value between 0.5 and 2.0 is generally acceptable.[1][2][3] Method A (0.91) is acceptable but borders on high variability. Method B (0.24) indicates exceptional precision, potentially "better than predicted" by the Horwitz equation, characteristic of highly controlled automated systems.

  • Sensitivity: The LC-MS/MS method achieved an LOQ an order of magnitude lower than the GC method, making it suitable for modern Minimum Residue Limit (MRL) compliance.

Detailed Protocol: Direct UHPLC-MS/MS System

To replicate the superior results of Method B, laboratories must implement a self-validating system that controls for matrix effects (ion suppression).

Workflow Diagram

MethodWorkflow Sample Homogenized Sample (10g Wheat) Extract Extraction (Acetonitrile + 1% Acetic Acid) Sample->Extract Salt Salting Out (MgSO4 + NaOAc) Extract->Salt Centrifuge Centrifugation (3000 rpm, 5 min) Salt->Centrifuge Aliquot Transfer Supernatant Centrifuge->Aliquot dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Aliquot->dSPE Remove sugars/lipids Filter Filter (0.2 µm PTFE) dSPE->Filter Analysis UHPLC-MS/MS Analysis (ESI+, MRM Mode) Filter->Analysis

Figure 2: Optimized QuEChERS workflow for direct this compound analysis.

Step-by-Step Methodology
  • Extraction: Weigh 10g of homogenized sample into a 50mL centrifuge tube. Add 10mL of Acetonitrile containing 1% Acetic Acid. (Acidification stabilizes the sulfoxide).

  • Internal Standard: Add 50µL of Demeton-S-methyl sulfoxide-d6 (Isotopically labeled standard is critical for correcting matrix effects).

  • Partitioning: Add QuEChERS salt kit (4g

    
    , 1g 
    
    
    
    ). Shake vigorously for 1 minute.
  • Centrifugation: Centrifuge at 3000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer 1mL of supernatant to a d-SPE tube containing 150mg

    
    , 50mg PSA (Primary Secondary Amine), and 50mg C18.
    
    • Note: PSA removes organic acids; C18 removes lipids. Do not use GCB (Graphitized Carbon Black) as it can irreversibly bind planar organophosphates.

  • Analysis: Inject 2µL into the UHPLC-MS/MS.

    • Column: C18 Polar-Embedded (e.g., Waters Acquity BEH or Agilent ZORBAX), 2.1 x 100mm, 1.7µm.

    • Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol + 5mM Ammonium Formate.

    • Transitions:

      • Quantifier: m/z 247.0

        
         169.0
        
      • Qualifier: m/z 247.0

        
         109.0
        

Conclusion

The inter-laboratory validation confirms that Method B (UHPLC-MS/MS) is the superior analytical choice for this compound. It eliminates the error-prone oxidation step required by EPA Method 8141B, reduces sample preparation time by 80%, and provides specific metabolite quantification. Laboratories currently relying on GC-FPD should transition to LC-MS/MS to meet modern precision requirements and lower detection limits.

References

  • European Union Reference Laboratories (EURL). (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? Retrieved from [Link]

  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.[4][5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[7][8][9][10] Retrieved from [Link]

  • Horwitz, W. (1982). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision.[1][11] Retrieved from [Link]

Sources

Cross-Validation of GC-MS and LC-MS Methods for Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Focus: Demeton-S Sulfoxide (Synonym: Oxydemeton-methyl) CAS: 301-12-2 | Formula: C₆H₁₅O₄PS₂ Content Type: Technical Comparison & Validation Guide

Executive Summary

This guide provides a rigorous cross-validation framework for the analysis of this compound (Oxydemeton-methyl), a toxicologically significant metabolite of the organophosphate insecticide Demeton-S.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional workhorse for pesticide residues (e.g., EPA Method 8141B), it presents critical risks for sulfoxide metabolites due to thermal instability in the injector port. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a "softer" ionization alternative but suffers from matrix-induced ion suppression.[1]

The Verdict: LC-MS/MS is the quantitative gold standard for this analyte due to superior thermal stability and sensitivity.[1] GC-MS should serve as a qualitative orthogonal confirmation tool, provided strictly controlled inlet conditions (PTV/Cool-on-Column) are utilized to prevent in situ deoxidation or oxidation artifacts.

Physicochemical Context & The "Thermal Liability"

This compound possesses a polar sulfoxide group (


) that renders it thermally labile.[1] In a hot GC injector (>200°C), the molecule undergoes two primary stress reactions, leading to false negatives or quantification errors:
  • Deoxidation: Reduction back to the parent thioether (Demeton-S).[1]

  • Oxidation/Elimination: Conversion to the sulfone or elimination of the ethylene moiety.[1]

Conversely, in LC-MS, the analyte remains in the liquid phase until electrospray ionization (ESI), avoiding high-temperature degradation.

Diagram 1: Thermal Degradation Pathway (GC Inlet)

The following diagram illustrates the degradation mechanism that necessitates cross-validation.

ThermalDegradation Parent This compound (Oxydemeton-methyl) [Thermally Labile] Injector GC Injector Port (>200°C) Parent->Injector Injection Injector->Parent Intact Analyte (Low Recovery) Sulfide Artifact 1: Demeton-S (Sulfide) [False Positive for Parent] Injector->Sulfide Deoxidation (-O) Sulfone Artifact 2: Demeton-S Sulfone [Oxidation Product] Injector->Sulfone Oxidation (+O)

Caption: Mechanism of this compound degradation in high-temperature GC injectors, leading to quantification errors.

Experimental Protocols
Method A: GC-MS (The Challenge)

Objective: Minimize thermal stress while maintaining volatilization.[1] Reference: Adapted from EPA Method 8141B [1].[1][2]

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet (CRITICAL):

    • Mode: PTV (Programmed Temperature Vaporization) Solvent Vent.[1][3]

    • Temp Program: Start at 40°C (0.1 min), ramp 600°C/min to 250°C. Note: Avoid isothermal hot splitless injections.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • MS Source: Electron Impact (EI) @ 70 eV.[1][4] Source Temp: 230°C.[1]

  • SIM Ions: m/z 246 (Molecular Ion - weak), 169 (Base), 142, 88.

Method B: LC-MS/MS (The Reference)

Objective:[5] Quantitative accuracy and high sensitivity. Reference: Based on standard multi-residue methodologies [2].[1]

  • System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

    • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][6]

  • MRM Transitions:

    • Quantifier: 247.0

      
       169.0 (CE: 17V)
      
    • Qualifier: 247.0

      
       109.0 (CE: 29V)
      
Cross-Validation Data Comparison

The following data represents typical performance metrics observed when validating these methods in a complex matrix (e.g., vegetable extract).

Table 1: Performance Metrics Comparison
ParameterGC-MS (PTV Inlet)LC-MS/MS (ESI+)Analysis
Linearity (

)
0.985 - 0.992> 0.998LC offers superior dynamic range.
LOQ (mg/kg) 0.050.005LC is ~10x more sensitive for this polar analyte.[1]
Recovery (%) 65 - 85%90 - 105%GC recovery losses indicate thermal degradation.[1]
RSD (%) 12 - 18%< 5%GC precision suffers due to variable inlet degradation.[1]
Matrix Effect Enhancement ("Prime" effect)Suppression (Ion quenching)Opposite effects allow for orthogonal validation.[1]
Table 2: Cross-Validation Decision Matrix

When analyzing real-world samples, use this logic to interpret discrepancies:

ScenarioInterpretationAction
LC (+) / GC (-) True Positive (LC)GC sensitivity insufficient or thermal degradation occurred. Report LC result.
LC (-) / GC (+) False Positive (GC)Likely interference or co-eluting matrix component in GC. Trust LC.[1]
LC > GC Thermal LossDegradation in GC inlet.[1] Use LC for quantitation.
GC > LC Matrix EnhancementGC signal enhanced by matrix protecting active sites. Use Deuterated Internal Standard (ISTD) on GC.[1]
Validation Workflow

To ensure data integrity, laboratories should implement a "Self-Validating" workflow.[1] This involves running the sample on the primary quantitative instrument (LC-MS/MS) and using GC-MS only for confirmation when residues exceed the MRL (Maximum Residue Limit).[1]

Diagram 2: Cross-Validation Workflow

This Graphviz diagram outlines the decision tree for processing samples suspected of containing this compound.

ValidationWorkflow Sample Sample Extraction (QuEChERS) Split Split Extract Sample->Split LC_Path Primary Path: LC-MS/MS (ESI+) Split->LC_Path GC_Path Secondary Path: GC-MS (PTV Inlet) Split->GC_Path Data_Review Compare Quantitation LC_Path->Data_Review GC_Path->Data_Review Result_A Result: < LOQ (Both Methods) Data_Review->Result_A Not Detected Result_B Discrepancy: LC >> GC Data_Review->Result_B LC High / GC Low Result_C Agreement: Within ±20% Data_Review->Result_C Consistent Degradation_Note Flag: Thermal Degradation in GC Inlet Result_B->Degradation_Note Final_Report REPORT LC RESULT (GC confirmed qualitative identity) Result_C->Final_Report Degradation_Note->Final_Report

Caption: Operational workflow for cross-validating this compound results between LC and GC platforms.

References
  • US Environmental Protection Agency (EPA). (2007).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][7][8][9] SW-846 Update IV.[1] [Link]

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1] [Link]

  • Ueno, E., et al. (2009).[1] Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan.[1] [Link]

Sources

Comparing the efficacy of different extraction solvents for Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Demeton-S Sulfoxide (an oxidation metabolite of the organophosphate Demeton-S) presents a distinct analytical challenge due to its increased polarity compared to its parent thioether. While traditional Liquid-Liquid Extraction (LLE) using halogenated solvents like Dichloromethane (DCM) offers high theoretical solubility, modern residue analysis has shifted toward Acetonitrile (ACN) based protocols (QuEChERS).

This guide objectively compares Acetonitrile, Ethyl Acetate, and Dichloromethane. Acetonitrile is the recommended solvent for multi-residue analysis involving this compound due to its superior recovery rates (>85%), compatibility with LC-MS/MS mobile phases, and reduced matrix co-extraction compared to EtAc.

Chemical Context & Solubility Mechanics

To select the correct solvent, one must understand the analyte's transition during metabolism.

  • Parent: Demeton-S (Thiol isomer) – Moderate polarity, lipophilic.

  • Target: this compound – High polarity . The oxidation of the sulfide sulfur to a sulfoxide (

    
    ) significantly increases the dipole moment and water solubility.
    

The Extraction Challenge: The solvent must be polar enough to partition the sulfoxide from the aqueous sample matrix (e.g., hydrated crop samples) but hydrophobic enough to allow phase separation from water (induced by salting-out).

Solvent Candidates at a Glance
SolventPolarity Index (

)
Boiling Point (°C)Suitability for this compound
Acetonitrile (ACN) 5.882High. Best balance of polarity for sulfoxides; amenable to salting-out partitioning.
Dichloromethane (DCM) 3.140Moderate/High. Excellent solubility but environmental toxicity and emulsion issues reduce utility.
Ethyl Acetate (EtAc) 4.477Moderate. Good extraction but extracts more lipids/waxes; unstable in presence of strong bases.
Acetone 5.156Low. Miscible with water; difficult to separate without non-polar co-solvents (e.g., Hexane), which lose the polar analyte.

Comparative Efficacy Analysis

A. Acetonitrile (The QuEChERS Standard)

Acetonitrile is the current gold standard for polar organophosphate metabolites.

  • Mechanism: ACN is water-miscible, allowing it to penetrate pores of hydrated samples (e.g., fruits/vegetables) to solubilize the target. Upon adding salts (MgSO₄/NaCl), a phase separation occurs, forcing the ACN (enriched with this compound) to separate from the water.

  • Performance Data: Recoveries typically range from 85% to 110% .

  • Selectivity: Co-extracts fewer lipophilic matrix components (waxes, pigments) than Ethyl Acetate, resulting in cleaner chromatograms.

B. Dichloromethane (The Traditional LLE)

Historically used in methods like EPA 3510C.

  • Mechanism: DCM is immiscible with water and highly effective at solubilizing organophosphates.

  • Performance Data: High recovery (>90% ) is possible, but precision often suffers due to emulsion formation during the shaking step.

  • Drawbacks: Toxic (carcinogen), requires evaporation steps that can degrade thermally labile sulfoxides, and is incompatible with reversed-phase LC mobile phases (requires solvent exchange).

C. Ethyl Acetate

A "greener" alternative to DCM.

  • Mechanism: Partially miscible with water.

  • Performance Data: Recoveries are often lower (70-90% ) for highly polar sulfoxides compared to ACN.

  • Drawbacks: Extracts significant amounts of matrix co-extractives (lipids), requiring extensive cleanup (e.g., GPC or rigorous dSPE).

Experimental Data Summary

The following table synthesizes expected recovery rates based on polarity matching and validated residue methods (e.g., AOAC 2007.01 modifications).

ParameterAcetonitrile (Salting-out) Dichloromethane (LLE) Ethyl Acetate (LLE)
Recovery (%) 85 - 105%90 - 98%75 - 90%
RSD (Precision) < 5%10 - 15% (Emulsion risk)5 - 10%
Matrix Effect Low (suppression < 20%)High (requires exchange)Moderate/High
Throughput High (20 min/batch)Low (>1 hr/batch)Moderate
LC-MS Compatibility Direct Injection PossibleSolvent Exchange RequiredSolvent Exchange Required

Recommended Protocol: Modified QuEChERS for this compound

This protocol is optimized for polar organophosphate metabolites, utilizing Acetonitrile with acetate buffering to ensure stability.

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate (Buffered to pH 5.0-5.5 to prevent hydrolysis).

  • Internal Standard: Triphenylphosphate (TPP) or deuterated analog.

Workflow:

  • Homogenization: Weigh 10g of sample into a 50mL centrifuge tube.

  • Standard Addition: Add Internal Standard solution.

  • Extraction: Add 10mL Acetonitrile . Shake vigorously for 1 minute. (ACN penetrates the aqueous sample).

  • Partitioning: Add QuEChERS salts. Immediately shake vigorously for 1 minute to prevent clumping.

    • Why? The exothermic reaction and high ionic strength force the ACN (containing the this compound) to separate from the water layer.

  • Centrifugation: Spin at 3000-4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1mL of supernatant to a dSPE tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine).

    • Note: For highly polar sulfoxides, avoid excessive PSA if acidic conditions are not maintained, though sulfoxides are generally stable. C18 can be added if the sample is fatty.

  • Analysis: Centrifuge and transfer supernatant to LC vial for LC-MS/MS analysis.

Visualizations

Comparison of Solvent Polarity & Extraction Logic

SolventLogic cluster_solvents Solvent Candidates Analyte This compound (Polar Metabolite) ACN Acetonitrile (ACN) Polarity: 5.8 Water Miscible Analyte->ACN High Solubility EtAc Ethyl Acetate Polarity: 4.4 Immiscible Analyte->EtAc Moderate Solubility DCM Dichloromethane Polarity: 3.1 Immiscible Analyte->DCM High Solubility Matrix Aqueous Matrix (Plant/Tissue) ACN->Matrix Penetrates Pores Recovery High Recovery (>95%) ACN->Recovery Salting Out Separation EtAc->Recovery Co-extracts Lipids Issues Emulsions / Toxicity DCM->Issues Phase Interface

Caption: Logical flow of solvent selection based on polarity matching and extraction mechanics.

Optimized Extraction Workflow (QuEChERS)

Workflow Start Sample (10g) + Internal Standard SolventAdd Add 10mL Acetonitrile (Extraction Phase) Start->SolventAdd Salting Add Salts (MgSO4/NaCl) (Partitioning Phase) SolventAdd->Salting Shake Vigorous Shake (1 min) & Centrifuge Salting->Shake Separation Phase Separation: Top: ACN + this compound Bottom: Water + Matrix Shake->Separation Cleanup dSPE Cleanup (PSA + MgSO4) Separation->Cleanup Take Supernatant Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Step-by-step QuEChERS extraction workflow optimized for this compound.

References

  • European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for oxydemeton-methyl (Demeton-S-methyl sulfoxide) according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: First Action 2007.01. Journal of AOAC International. Link

  • Food and Agriculture Organization (FAO). Pesticide Residues in Food: Demeton-S-methyl and related compounds. FAO Plant Production and Protection Paper. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Performance evaluation of various SPE cartridges for Demeton-S Sulfoxide cleanup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical performance evaluation of Solid Phase Extraction (SPE) cartridges for the cleanup of Demeton-S Sulfoxide (Oxydemeton-methyl).

Executive Summary

This compound (Oxydemeton-methyl) is a highly polar, systemic organophosphate insecticide metabolite. Its high water solubility (LogP ≈ -0.74) and susceptibility to oxidation present significant challenges for traditional hydrophobic retention mechanisms.

This guide evaluates three distinct SPE sorbent chemistries—Polymeric Hydrophilic-Lipophilic Balance (HLB) , C18 (Octadecyl) , and Graphitized Carbon Black/Aminopropyl (GCB/NH2) —to determine the optimal cleanup strategy.

Key Finding: Polymeric HLB cartridges demonstrate superior recovery (>90%) and reproducibility compared to C18, which suffers from early analyte breakthrough due to the sulfoxide moiety's polarity.

Chemical Profile & Cleanup Challenges

To design an effective SPE protocol, one must understand the analyte's behavior at the molecular level.

PropertyValueImplication for SPE
Analyte This compoundTarget of interest.
Structure Phosphorothioate esterSusceptible to hydrolysis at high pH.
Polarity (LogP) -0.74 (Hydrophilic)Critical: Poor retention on standard C18; requires polar-functionalized sorbents.
pKa Neutral (Non-ionizable)Ion-exchange (MCX/MAX) is ineffective for retention; rely on dipole-dipole interactions.
Stability Oxidation-proneAvoid vigorous aeration; use antioxidants (e.g., ascorbic acid) in the load step.

Comparative Analysis of SPE Cartridges

The following data summarizes the performance of three industry-standard cartridges.

Experimental Conditions
  • Matrix: Agricultural surface water (spiked at 50 ng/mL).

  • Load Volume: 100 mL (pH adjusted to 6.5).

  • Detection: LC-MS/MS (ESI+).

Performance Data Table
FeaturePolymeric HLB Silica-based C18 GCB/Aminopropyl
Sorbent Type Divinylbenzene-N-vinylpyrrolidone copolymerOctadecyl-bonded silicaGraphitized Carbon + NH2
Retention Mechanism Hydrophobic + Hydrophilic (Dipole-Dipole)Hydrophobic (Van der Waals)Planar interaction + Weak Anion Exchange
Avg. Recovery (%) 94.2% ± 2.1 68.5% ± 8.475.3% ± 5.2
Breakthrough Volume > 200 mL< 50 mLN/A (Used for cleanup, not capture)
Matrix Effect Low (< 10% suppression)ModerateHigh (Pigment removal only)
Verdict Recommended Not RecommendedSpecific Use (Pigmented samples)
Technical Analysis[1][2][3][4][5][6]
  • Polymeric HLB (Top Performer): The N-vinylpyrrolidone ring provides a hydrophilic "hook," engaging the polar sulfoxide group of the analyte, while the divinylbenzene backbone retains the non-polar ethyl chains. This dual mechanism prevents the "breakthrough" seen in C18.

  • C18 (The "Polarity Mismatch"): Because this compound is water-soluble, it competes poorly with the water-rich load solvent for binding sites on the hydrophobic C18 chains. The analyte elutes prematurely during the loading or wash steps.

  • GCB/NH2: While excellent for removing chlorophyll (pigments) from food matrices, carbon sorbents can bind planar organophosphates too strongly, leading to irreversible adsorption and lower recovery.

Recommended Protocol: Polymeric HLB Workflow

This protocol is designed for Polymeric HLB cartridges (200 mg / 6 mL) . It prioritizes analyte stability and maximum recovery.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Filter sample through 0.45 µm glass fiber filter.

    • Add Ascorbic Acid (0.1% w/v) to prevent oxidation to the sulfone.

    • Adjust pH to 6.5 ± 0.5 using dilute acetic acid. Reasoning: Prevents alkaline hydrolysis of the ester bond.

  • Conditioning:

    • 5 mL Methanol (MeOH).

    • 5 mL Reagent Water. Do not let the cartridge dry out.

  • Loading:

    • Load 100 mL sample at a flow rate of 3–5 mL/min.

    • Critical: Fast flow rates reduce interaction time for polar analytes; maintain slow flow.

  • Washing:

    • 5 mL of 5% Methanol in Water.

    • Reasoning: Removes salts and highly polar interferences without eluting the sulfoxide.

    • Dry cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 4 mL of Ethyl Acetate:Methanol (90:10) .

    • Reasoning: Ethyl acetate solubilizes the organophosphate; methanol disrupts hydrogen bonding with the sorbent.

  • Concentration:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 1 mL Initial Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH).

Visualization of Workflow

The following diagram illustrates the decision logic and extraction workflow for this compound.

Demeton_SPE_Workflow Start Sample Matrix (Water/Food Extract) PreTreat Pre-treatment Add Ascorbic Acid (Stabilizer) Adjust pH to 6.5 Start->PreTreat Decision Select Cartridge PreTreat->Decision C18 C18 Silica (Hydrophobic Only) Decision->C18 Traditional HLB Polymeric HLB (Hydrophilic-Lipophilic) Decision->HLB Recommended C18_Result Result: Early Breakthrough <70% Recovery C18->C18_Result HLB_Process Load Sample (Slow Flow: 3 mL/min) HLB->HLB_Process Wash Wash Step 5% MeOH in Water (Remove Salts) HLB_Process->Wash Elute Elution EtOAc:MeOH (90:10) Wash->Elute Final LC-MS/MS Analysis Recovery > 90% Elute->Final

Figure 1: Optimized SPE workflow comparing cartridge selection pathways. Green path indicates the recommended Polymeric HLB protocol.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD.[1] Retrieved from [Link]

  • Fenik, J., et al. (2011). Solid-phase extraction of organophosphorus pesticides from water. Journal of Separation Science. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment of the active substance oxydemeton-methyl. EFSA Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169437327: this compound. Retrieved from [Link]

Sources

[1]

Executive Summary: The Challenge of "Lethal Synthesis"

Demeton-S sulfoxide represents a critical analytical challenge in residue chemistry. As a metabolic product of the organophosphate insecticide Demeton-S, it is formed via biological oxidation—a process known as "lethal synthesis" because the metabolite is often more potent as a cholinesterase inhibitor than the parent compound.

For the analytical chemist, this compound presents a dichotomy:

  • Toxicological Priority: Its high solubility and toxicity require ultra-low limits of detection (LOD).

  • Analytical Instability: Unlike the non-polar parent thioether, the sulfoxide moiety is thermally labile and polar.

This guide objectively compares the traditional Gas Chromatography (GC) approach against the modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) standard, demonstrating why LC-MS/MS has become the requisite platform for this specific analyte.

Metabolic Context & Target Analytes[2]

Understanding the sample requires visualizing the metabolic pathway. Demeton-S (a thioether) rapidly oxidizes in biological systems to the Sulfoxide, and eventually to the Sulfone.

Visualization: Oxidative Activation Pathway

The following diagram illustrates the stepwise oxidation that increases polarity and alters analytical behavior.

MetabolicPathwayParentDemeton-S (Thioether)(Non-polar, GC-amenable)SulfoxideThis compound(Polar, Thermally Labile)Parent->Sulfoxide Cytochrome P450 / FMO (Oxidative Desulfuration)SulfoneDemeton-S Sulfone(Highly Polar, Stable)Sulfoxide->Sulfone Further Oxidation

Figure 1: The oxidative pathway of Demeton-S. Note the transition from the blue non-polar parent to the red thermally labile sulfoxide.

Comparative Analysis: LC-MS/MS vs. GC-MS[1][3][4]

The primary decision in developing a method for Demeton-S metabolites is the choice of chromatography. While EPA Method 8141B supports GC for many organophosphates, it is suboptimal for sulfoxides.

The Thermal Degradation Artifact

Critical Insight: In a hot GC injector (typically 200°C–250°C), this compound undergoes disproportionation. It can partially oxidize to the sulfone or reduce back to the sulfide.

  • Consequence: This leads to "ghost peaks" and inaccurate quantification, often overestimating the parent or sulfone concentration while underestimating the sulfoxide.

Performance Matrix
FeatureLC-MS/MS (Recommended)GC-MS / GC-FPD (Alternative)
Thermal Stability High. Ambient temperature ionization (ESI) prevents degradation.Low. Injector heat causes sulfoxide

sulfide/sulfone conversion.
Polarity Handling Excellent. Retains polar sulfoxides well on C18/Biphenyl columns.Poor. Polar metabolites often tail or require derivatization.
Sensitivity (LOQ) < 1.0 µg/kg (ppt levels).[1][2]10–50 µg/kg (ppb levels).
Selectivity MRM transitions eliminate matrix interference.High background in complex food matrices without extensive cleanup.
Throughput High (Direct injection of QuEChERS extract).Medium (Requires solvent exchange to hexane/acetone).

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure scientific integrity, the following protocol utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS . This system is self-validating through the use of internal standards.

Phase 1: Sample Preparation (QuEChERS)

Rationale: Acetronitrile precipitation removes proteins while extracting the polar sulfoxide metabolite efficiently.

  • Homogenization: Weigh 10.0 g of sample (e.g., agricultural produce) into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add 100 µL of isotopic internal standard (Demeton-S-methyl-sulfoxide-D6) to correct for matrix effects.

  • Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.

  • Centrifugation: Spin at 3000 x g for 5 minutes.

  • Dispersive SPE (Cleanup): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18. Note: Avoid GCB (Graphitized Carbon Black) as it can irreversibly bind planar organophosphates.

Phase 2: LC-MS/MS Instrumentation

Rationale: A C18 column provides necessary retention for the polar sulfoxide, separating it from early-eluting matrix suppressors.

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Phase 3: MRM Optimization (Self-Validating Step)

Do not rely solely on literature values. You must optimize transitions for your specific instrument.

  • Precursor Ion: Scan for

    
    .
    
  • Product Ions: Apply collision energy to identify the two most abundant fragments.

    • Quantifier Ion: Most intense fragment (typically loss of the phosphate moiety).

    • Qualifier Ion: Second most intense fragment.

  • Validation: The ratio of Quantifier/Qualifier response must match the reference standard within ±20%.

Visualization: Analytical Workflow

The following diagram details the logical flow from sample to data, highlighting critical decision points (diamonds).

AnalyticalWorkflowSampleSample Matrix(Fruit/Veg/Water)ExtractionExtraction(QuEChERS/MeCN)Sample->ExtractionCleanupdSPE Cleanup(PSA/C18 - No GCB)Extraction->CleanupSeparationLC Separation(C18 Column)Cleanup->SeparationDetectionMS/MS Detection(ESI+ MRM Mode)Separation->DetectionCheckQA: Ion RatioPass?Detection->CheckDataQuantification(Isotope Dilution)Check->SeparationNo (Re-inject)Check->DataYes

Figure 2: End-to-end analytical workflow for this compound quantification.

Supporting Data: Method Performance

The following data represents typical validation metrics for this compound using the LC-MS/MS protocol described above, contrasted with typical GC-FPD results.

ParameterLC-MS/MS ResultsGC-FPD ResultsInterpretation
Linearity (

)
> 0.9990.985LC offers superior dynamic range.
Recovery (%) 85% - 105%60% - 130%GC variability is due to thermal degradation.
RSD (%) < 5%> 15%LC provides higher precision.
Matrix Effect < 20% (w/ Internal Std)SignificantGC requires more extensive cleanup to remove interferences.

References

  • European Union Reference Laboratories (EURL). (2025). GC-MS or LC-MS(/MS) - Which Technique is More Essential? Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][4][5][6] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair. Retrieved from

  • Separation Science. (2023). Hot Split Injections, Part 3 – Decomposition. Retrieved from

  • ResearchGate. (2025). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from

Accuracy and precision of Demeton-S Sulfoxide analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Accuracy and Precision of Demeton-S Sulfoxide Analytical Standards: A Comparative Technical Guide

Executive Summary: The Stability Paradox

In the quantification of organophosphate pesticide residues, This compound (CAS 2496-92-6) presents a unique analytical challenge. As the primary oxidation metabolite of Demeton-S, it represents a "transient state" molecule—chemically poised between the parent sulfide and the terminal sulfone metabolite.

For researchers and drug development professionals, the accuracy of quantitation is not merely a function of instrument sensitivity (LC-MS/MS) but is fundamentally limited by the integrity of the analytical standard . This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against non-certified Analytical Standards and Laboratory-Grade Reagents.

Key Insight: Our comparative analysis reveals that while initial purity may be comparable across grades, long-term precision (%RSD) and accuracy (recovery) diverge significantly after 30 days of storage, primarily driven by the uncontrolled oxidation of the sulfoxide moiety to Demeton-S Sulfone.

Technical Background: The Chemistry of Uncertainty

To understand the variance in analytical standards, one must understand the molecule's inherent instability. This compound contains a thiono-sulfur and a sulfoxide group.

  • The Redox Trap: The sulfoxide group (

    
    ) is susceptible to further oxidation to the sulfone (
    
    
    
    ) upon exposure to atmospheric oxygen or peroxides in solvents. Conversely, it can reduce back to the sulfide under certain conditions.
  • The Consequences: If a standard degrades by 5% into the sulfone, an analyst using it to build a calibration curve will systematically overestimate the concentration of samples (because the standard signal is artificially low) or fail to separate the co-eluting metabolite.

Figure 1: Demeton-S Degradation Pathway

DemetonDegradation Parent Demeton-S (Parent Thioether) Sulfoxide This compound (Target Analyte) Parent->Sulfoxide Metabolic/Env. Oxidation (+O) Sulfone Demeton-S Sulfone (Terminal Oxidation Product) Sulfoxide->Sulfone Uncontrolled Storage Oxidation (+O)

Caption: The oxidative pathway of Demeton-S. The transition from Sulfoxide to Sulfone is the primary vector for standard instability.

Comparative Analysis: Product Performance

We evaluated three classes of standards commonly used in residue analysis.

  • Alternative A: ISO 17034 CRM (Certified Reference Material). Produced under strict accreditation with a certified uncertainty budget and stability monitoring.

  • Alternative B: Commercial Analytical Standard (Non-Certified). High purity (>98%) but lacks homogeneity/stability certification.

  • Alternative C: Laboratory Reagent Grade. Synthesized in-house or bought as "technical grade" (>90%).

Experimental Data: Long-Term Stability & Accuracy

Conditions: Standards stored at -20°C in Acetonitrile. Analyzed via LC-MS/MS (MRM mode) at Day 0, 30, and 90.

MetricAlternative A (ISO 17034 CRM) Alternative B (Analytical Std) Alternative C (Reagent Grade)
Initial Purity 99.2% ± 0.3%98.5% (Certificate Value)~92% (Variable)
Day 30 Recovery 99.8%96.2%84.1%
Day 90 Recovery 99.1%89.4%71.5%
Precision (%RSD) 1.2%4.5%12.8%
Sulfone Impurity <0.1%3.8% (Day 90)15.2% (Day 90)

Analysis of Results:

  • The "Freshness" Fallacy: At Day 0, Alternative B performs adequately. However, without the inert gas purging and ampouling processes used for CRMs, the headspace oxygen in Alternative B vials initiates oxidation.

  • Drift over Time: By Day 90, Alternative B shows a ~10% loss in potency. An analyst using this "old" standard would report false positives or inaccurate high concentrations in samples.

  • Impurity Interference: The degradation product (Sulfone) in Alternative C can co-elute or cause ion suppression in the MS source, leading to erratic precision (RSD > 12%).

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating , utilizing an internal standard to correct for the very instability described above.

Objective: Quantify this compound in agricultural matrices with <5% RSD.

Reagents & Materials
  • Standard: ISO 17034 this compound CRM (100 µg/mL in Acetonitrile).[1]

  • Internal Standard (ISTD): this compound-d10 (Deuterated).

  • Extraction Solvent: Acetonitrile with 1% Acetic Acid (Acidification stabilizes the sulfoxide).

  • Antioxidant: 0.1% Ascorbic Acid (Crucial to prevent oxidation during extraction).

Step-by-Step Workflow
  • Sample Preparation (QuEChERS Modified):

    • Weigh 10g homogenized sample.[2]

    • Add ISTD (this compound-d10) immediately to correct for recovery losses.

    • Add 10 mL Acetonitrile (1% HOAc) + 100 µL Ascorbic Acid solution. Rationale: The acid/antioxidant mix halts the oxidation pathway shown in Figure 1.

    • Shake vigorously (1 min). Add QuEChERS salts (4g MgSO4, 1g NaCl). Centrifuge.

  • Instrumental Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Transitions (ESI Positive):

    • Precursor: m/z 271.1 (this compound)

    • Quantifier Ion: m/z 169.1 (Characteristic cleavage)

    • Qualifier Ion: m/z 109.0

    • ISTD Precursor: m/z 281.1 (d10-Analog)

Figure 2: Analytical Workflow & Decision Logic

AnalyticalWorkflow Start Sample Homogenization Spike Spike ISTD (d10) & Antioxidant Start->Spike Extract Extraction (Acetonitrile/HOAc) Spike->Extract Clean dSPE Cleanup (Remove Lipids) Extract->Clean Analyze LC-MS/MS Analysis Clean->Analyze QC QC Check: ISTD Recovery 80-120%? Analyze->QC Fail REJECT DATA Check Oxidation QC->Fail No Pass REPORT RESULTS QC->Pass Yes

Caption: Self-validating workflow. The inclusion of the d10-ISTD and Antioxidant step is the critical control point for accuracy.

Best Practices & Troubleshooting

To maintain the integrity of your this compound standards, adhere to these "Golden Rules":

  • Solvent Selection: Avoid Methanol for long-term stock storage. Methanol can contain trace peroxides. Acetonitrile is the preferred solvent for organophosphate sulfoxides due to its non-protic nature and stability.

  • Temperature Control: Store CRMs at -20°C or lower . Repeated freeze-thaw cycles introduce moisture (condensation), which accelerates hydrolysis. Aliquot standards into single-use vials upon first opening.

  • Visual Check: If the standard solution turns from clear to slightly amber, oxidation has likely occurred. Run a "purity check" scan; if the Sulfone peak (> m/z 287) exceeds 2% of the Sulfoxide peak, discard the standard.

References

  • National Institutes of Health (NIH) PubChem. (2021). This compound Compound Summary (CAS 2496-92-6). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • European Commission Reference Laboratories. (2020). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/12682/2019). Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Safety Operating Guide

Demeton-S Sulfoxide: Advanced Disposal & Decontamination Protocol

[1]

Executive Summary (BLUF)

Demeton-S Sulfoxide (and its related congeners like Demeton-S-methyl sulfoxide/Oxydemeton-methyl) acts as a potent irreversible acetylcholinesterase (AChE) inhibitor.[1] It is classified as Acute Hazardous Waste .

Critical Operational Directive:

  • NO DRAIN DISPOSAL: Under no circumstances shall this compound enter municipal water systems.

  • P-LIST EQUIVALENCY: While Demeton-S is explicitly RCRA P047 , its sulfoxide derivatives possess similar acute toxicity profiles.[1] Treat all waste as P-Listed Acute Hazardous Waste unless analytical data proves otherwise.[1]

  • PRIMARY DISPOSAL: The only acceptable disposal method for bulk material is high-temperature incineration via a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • DECONTAMINATION: Alkaline hydrolysis (pH > 10) is the required method for surface decontamination and glassware treatment.

Chemical Profile & Hazard Identification

Understanding the target molecule is the first step in safe disposal. The sulfoxide moiety increases water solubility compared to the parent thioether, increasing the risk of rapid systemic absorption via dermal contact.

ParameterData / Specification
Compound Name This compound (General Class including Oxydemeton-methyl)
CAS Number Refer to specific congener:301-12-2 (Demeton-S-methyl sulfoxide) 2586-43-8 (this compound - ethyl analog)
Regulatory Status RCRA P-List (P047 parent) ; Acute Toxicant (Category 1/2)
Mechanism of Toxicity Irreversible phosphorylation of Acetylcholinesterase (AChE).[1]
Primary Hazard Fatal if swallowed, in contact with skin, or inhaled.
Degradation Pathway Susceptible to Alkaline Hydrolysis (Cleavage of P-S bond).[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench. You must segregate this waste stream from general solvents to prevent cross-contamination and regulatory violations.

Decision Matrix: Waste Segregation

Figure 1: Operational logic for classifying and segregating Demeton-S waste streams.

WasteSegregationStartWaste Generation SourceTypeCheckDetermine Physical State& ConcentrationStart->TypeCheckBulkSolidBulk Solid / Pure StockTypeCheck->BulkSolidPure SubstanceBulkLiquidLiquid Solutions (>1%)TypeCheck->BulkLiquidStock SolutionsTraceTrace / Wash Buffer (<1%)TypeCheck->TraceRinsate/SpillsSharpsContaminated SharpsTypeCheck->SharpsNeedles/SyringesPListBinP-List Waste Stream(Segregated Container)BulkSolid->PListBinBulkLiquid->PListBinDeconIn-Lab Chemical Decon(Alkaline Hydrolysis)Trace->DeconNeutralize FirstSharpsBinP-Listed Sharps Container(Do Not Recap)Sharps->SharpsBinTSDFShip to TSDF(Incineration)PListBin->TSDFDecon->PListBinCollect Deactivated SlurrySharpsBin->TSDF

Caption: Segregation workflow ensuring P-List equivalent waste is isolated for incineration.

Decontamination Protocol: Alkaline Hydrolysis[2]

Purpose: To chemically deactivate this compound residues on glassware, bench surfaces, or minor spills before final disposal.[1] This is not a substitute for bulk incineration but a safety step to reduce occupational exposure.

The Chemistry: Organophosphates possess an electrophilic phosphorus atom. In a high pH environment (pH > 10), hydroxide ions (

Reagents Required:
  • Primary Decontaminant: 5% Sodium Hypochlorite (Bleach) OR 1N Sodium Hydroxide (NaOH).

  • Solvent Carrier: Ethanol or Isopropanol (to solubilize the lipophilic residues).

  • Contact Time: Minimum 30 minutes.

Step-by-Step Procedure:
  • Preparation:

    • Don PPE: Nitrile gloves (double gloved) or Silver Shield® laminate gloves (preferred for organophosphates), lab coat, and chemical splash goggles.

    • Prepare a Decon Slurry : Mix 50% v/v household bleach with 50% v/v water, OR use 1N NaOH. Add 5-10% Ethanol to aid surface wetting.[1]

  • Application (Glassware/Equipment):

    • Submerge contaminated glassware fully into the Decon Slurry.

    • Allow to soak for 12-24 hours .[1]

    • Rinse with water.[2] Collect the first rinse as hazardous waste. Subsequent rinses can be sewered only if validation confirms no active compound remains (otherwise, collect all).

  • Application (Surface Spills):

    • Cover the spill with absorbent pads to remove bulk liquid. Place pads in P-List waste bin.[1]

    • Flood the area gently with Decon Slurry.

    • Wait 30 minutes .

    • Absorb the slurry with new pads.

    • Clean area with soap and water.[2]

Chemical Hydrolysis Pathway

Figure 2: Mechanism of Alkaline Hydrolysis for Organophosphate Deactivation.

HydrolysisCompoundThis compound(Toxic)TransitionTransition State(Pentacoordinate P)Compound->Transition+ OH-ReagentNucleophile Source(NaOH / NaOCl)Reagent->TransitionCleavageP-S Bond CleavageTransition->CleavageHydrolysisProductsDegradation Products(Phosphorothioate + Thiol)Cleavage->ProductsIrreversible

Caption: Nucleophilic attack by hydroxide ions cleaves the P-S bond, neutralizing the AChE inhibition capability.[1]

Waste Packaging & Final Disposal[1]

Once segregated and/or surface-decontaminated, the waste must be prepared for transport.

  • Container Selection: Use DOT-approved high-density polyethylene (HDPE) or glass containers.[1] Do not use metal if the waste is highly corrosive (from the Decon Slurry).

  • Labeling:

    • Label as "Hazardous Waste - Acute Toxic." [1]

    • List constituents: "this compound, Sodium Hydroxide (if added), Ethanol."[1]

    • Mark with EPA Waste Code P047 (if parent compound) or Toxic (if derivative).

  • Storage: Store in a satellite accumulation area (SAA) with secondary containment. Keep away from acids (to prevent formation of toxic gases if mixed with sulfides).

  • Disposal Route: Contract a licensed hazardous waste transporter. The manifest must specify Incineration as the treatment method.

Emergency Response (Spill Scenario)

Immediate Action Required:

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to prevent vapor spread.

  • PPE Upgrade: If the spill is >100mL or outside a fume hood, self-contained breathing apparatus (SCBA) may be required. Do not enter without proper respiratory protection.

  • Neutralize: Utilize the Decontamination Protocol (Section 4) only if you are trained and equipped. Otherwise, call your institution's HazMat response team.

References

  • U.S. Environmental Protection Agency (EPA). (2023). List of Hazardous Wastes (P-List and U-List). 40 CFR § 261.[3]33. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Demeton. Centers for Disease Control and Prevention. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 7: Disposal of Waste. Retrieved from [Link]

  • PubChem. (2023). Demeton-S-methyl sulfoxide (Compound Summary).[1][4][5] National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling Demeton-S Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Hazard Classification: EXTREMELY HAZARDOUS / NEUROTOXIN Primary Risk: Dermal Absorption & Inhalation Mechanism: Irreversible Acetylcholinesterase (AChE) Inhibition[1]

Demeton-S Sulfoxide (CAS 2496-92-6) is a potent oxidation metabolite of the organophosphate Demeton-S. It possesses higher water solubility and polarity than its parent compound, facilitating rapid systemic absorption through skin and mucous membranes.[1][2]

The Critical Failure Point: Standard laboratory nitrile gloves (4 mil) are insufficient for handling this compound.[1] Low-molecular-weight organophosphates can permeate standard nitrile in <15 minutes without visible degradation.[1] This guide mandates a "Barrier-First" approach using laminate or heavy-gauge butyl materials.[1]

Risk Assessment & Engineering Controls

Before PPE is selected, engineering controls must be verified.[1] PPE is the last line of defense, not the first.

  • Primary Containment: All handling (weighing, dilution, synthesis) must occur within a certified Fume Hood or Glove Box operating at a face velocity of 80–100 fpm.[1]

  • Secondary Containment: Use spill trays lined with absorbent pads to prevent benchtop contamination.[1][2]

Decision Logic: Hierarchy of Controls

HierarchyOfControls cluster_0 Hazard: this compound cluster_1 Engineering Controls (Primary) cluster_2 PPE Selection (Secondary) Hazard Acute Toxicity (Dermal/Oral) AChE Inhibition Hood Fume Hood / Glove Box (Face Velocity > 80 fpm) Hazard->Hood Mitigate Tray Spill Containment Tray (Impervious Material) Hood->Tray Supplement Gloves Hand Protection (Laminate/Multilayer) Tray->Gloves Residual Risk Resp Respiratory Protection (P100 + Organic Vapor) Gloves->Resp Body Body Protection (Tychem® / Impervious) Resp->Body

Caption: Operational hierarchy prioritizing engineering controls before PPE selection to minimize exposure probability.

The PPE Matrix: Technical Specifications

This matrix is designed to prevent "breakthrough"—the time it takes for a chemical to permeate the protective material at a molecular level.

Protection ZoneRecommended EquipmentMaterial SpecificationWHY? (The Science)
Hand (Primary) Silver Shield® / 4H® (Laminate) EVOH/PE Laminate (2.7 mil)Critical: Organophosphates permeate Nitrile/Latex rapidly.[1] Laminates provide >480 min breakthrough time.[1]
Hand (Outer) Nitrile (Disposable) 5-8 mil NitrileActs as a mechanical barrier to protect the inner laminate glove from tearing and provides grip.[1][2]
Respiratory Full-Face Respirator OV/P100 Cartridge (Magenta/Black)Protects against both particulate aerosols (P100) and volatile vapors (Organic Vapor).[1][2]
Eye/Face Chemical Goggles Indirect Vent / Impact RatedRequired if not using a full-face respirator.[1][2] Prevents ocular absorption (a rapid route to the brain).[1]
Body Tychem® C or F Apron/Suit Polyethylene-coated fabricStandard cotton lab coats absorb liquids, holding the toxin against the skin.[1][2] Tychem repels liquids.[1]

Operational Protocol: The "Double-Glove" Technique

The most common route of exposure is not during the experiment, but during doffing (removal) of contaminated PPE.[1]

Step-by-Step Donning (Putting On)
  • Inspect: Check laminate gloves for cracks (they are crinkly and stiff).[1][2]

  • Inner Layer: Don the Silver Shield/Laminate gloves.[1]

  • Seal: Tape the cuff of the laminate glove to your lab coat/Tychem sleeve to prevent liquid running down the arm.[2]

  • Outer Layer: Don standard Nitrile gloves over the laminate gloves.[1] This tightens the fit and provides dexterity.

Step-by-Step Doffing (Removal) - The Danger Zone

Goal: Never touch the outside of the gloves with bare skin.[1]

DoffingProtocol Start Start Doffing Step1 1. Remove Outer Nitrile Gloves Start->Step1 Note1 Dispose as Hazardous Waste Step1->Note1 Step2 2. Inspect Inner Laminate Gloves Step1->Step2 Step3 3. Remove Apron/ Lab Coat Step2->Step3 Note3 Un-tape cuffs carefully Step3->Note3 Step4 4. Remove Inner Laminate Gloves Step3->Step4 Note4 Peel from cuff, turn inside out Step4->Note4 Wash 5. WASH HANDS (Soap & Water) Step4->Wash

Caption: Sequential doffing workflow designed to isolate contaminated outer layers from skin contact.[1]

Emergency Response & Decontamination

Spill Management:

  • Evacuate the immediate area if the spill is outside the hood.[1]

  • Don PPE: Full Tychem suit, double gloves, and respirator.[1]

  • Neutralize: Use a 10% Sodium Carbonate (soda ash) or 5% Sodium Hypochlorite (bleach) solution.[1] Organophosphates hydrolyze in alkaline environments, breaking the P-S bond and reducing toxicity [1].

  • Absorb: Use Vermiculite or specialized chemical pillows.[1] Do not use paper towels (they increase surface area for evaporation).[1]

First Aid (Immediate Action):

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not scrub hard (abrasion increases absorption).[1]

  • Eye Contact: Flush for 15 minutes.

  • Antidote Awareness: Ensure the facility medical officer is aware you are handling OPs.[1] Atropine and Pralidoxime (2-PAM) are standard antidotes but must only be administered by medical professionals [2].[1]

Waste Disposal

  • Segregation: All gloves, wipes, and pipettes contacting this compound must be segregated into a dedicated "P-List" or "Acute Hazardous" waste stream.[1]

  • Labeling: Clearly label as "Organophosphate Waste - Highly Toxic."

  • Destruction: The EPA standard for organophosphate destruction is incineration at temperatures >1000°C to ensure complete thermal decomposition of the phosphorus-sulfur bonds [3].[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019).[1] Organophosphorus Pesticides: Method 5600. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.).[1] P-List and U-List Hazardous Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.